Product packaging for AOH1160(Cat. No.:)

AOH1160

Cat. No.: B2380465
M. Wt: 396.4 g/mol
InChI Key: COPRLRLXDBSLET-UHFFFAOYSA-N
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Description

AOH1160 is a useful research compound. Its molecular formula is C25H20N2O3 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H20N2O3 B2380465 AOH1160

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-oxo-2-(2-phenoxyanilino)ethyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c28-24(17-26-25(29)21-14-8-10-18-9-4-5-13-20(18)21)27-22-15-6-7-16-23(22)30-19-11-2-1-3-12-19/h1-16H,17H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPRLRLXDBSLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CNC(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AOH1160: A Targeted Approach to Disrupting DNA Repair in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action

Introduction

AOH1160 is a first-in-class, orally available small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a protein essential for DNA replication and repair.[1][2][3][4] This technical guide provides a detailed overview of the mechanism of action of this compound, with a specific focus on its role in disrupting DNA repair pathways in cancer cells. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this novel therapeutic agent. This compound selectively targets a cancer-associated isoform of PCNA (caPCNA), which is ubiquitously expressed in a wide range of tumors but not significantly in non-malignant cells.[4][5] This targeted approach allows for the selective killing of cancer cells while minimizing toxicity to healthy tissues.[1][4]

Core Mechanism of Action: Interference with DNA Replication and Repair

The primary mechanism of action of this compound involves the disruption of two critical cellular processes: DNA replication and homologous recombination (HR)-mediated DNA repair.[1][2][3][4] By binding to a surface pocket on PCNA partially delineated by the L126-Y133 region, this compound alters the subtle dynamics between PCNA and its binding partners, which is crucial for the processivity of DNA replication.[1][4] This interference with DNA replication leads to replication fork stress.[1]

Crucially, this compound selectively blocks the homologous recombination pathway for repairing DNA double-strand breaks.[1] This mode of action creates a "BRCA-like" state in cancer cells, rendering them deficient in a key DNA repair mechanism.[6] This targeted disruption of DNA repair is a cornerstone of this compound's anti-cancer activity.

The cellular consequences of this dual disruption of DNA replication and repair are significant. Treatment with this compound leads to an accumulation of DNA damage, triggering cell cycle arrest, and ultimately inducing apoptosis, or programmed cell death, in cancer cells.[1][4] Furthermore, by impairing a critical DNA repair pathway, this compound sensitizes cancer cells to the effects of other DNA-damaging agents, such as cisplatin.[1][7]

Quantitative Data: In Vitro Efficacy of this compound

This compound has demonstrated potent and selective cytotoxic activity against a variety of cancer cell lines, with IC50 values (the concentration of a drug that inhibits a biological process by 50%) typically in the sub-micromolar range. The tables below summarize the reported IC50 values for this compound in different cancer cell lines.

Neuroblastoma Cell LinesIC50 (µM)
SK-N-AS~0.2
SK-N-BE2(c)~0.3
Breast Cancer Cell LinesIC50 (µM)
MCF7~0.4
MDA-MB-231~0.5
Small Cell Lung Cancer Cell LinesIC50 (µM)
H82~0.11
H526~0.53

Note: The IC50 values are approximate and sourced from various preclinical studies.[7] For precise values and experimental conditions, refer to the cited literature.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Homologous Recombination and Non-Homologous End Joining Assays

To determine the specific DNA repair pathway inhibited by this compound, reporter assays using U2OS cells stably expressing DR-GFP (for homologous recombination) or EJ5-GFP (for non-homologous end joining) are utilized.

Protocol:

  • Plate U2OS-DR-GFP or U2OS-EJ5-GFP cells at a suitable density.

  • Transfect the cells with an I-SceI expression vector to induce a DNA double-strand break in the reporter cassette.

  • Treat the cells with this compound at various concentrations or a vehicle control.

  • After a suitable incubation period (e.g., 48 hours), harvest the cells.

  • Analyze the percentage of GFP-positive cells by flow cytometry. A decrease in GFP-positive cells in the DR-GFP line upon this compound treatment indicates inhibition of homologous recombination.

DNA Fiber Assay for Replication Fork Extension

This assay is used to directly measure the effect of this compound on the rate of DNA replication fork extension.

Protocol:

  • Synchronize cancer cells in the S-phase of the cell cycle.

  • Pulse-label the cells with 5-Chloro-2'-deoxyuridine (CldU) for a defined period (e.g., 20-30 minutes).

  • Wash the cells to remove unincorporated CldU.

  • Treat the cells with this compound or a vehicle control.

  • Pulse-label the cells with 5-Iodo-2'-deoxyuridine (IdU) in the presence of this compound for a defined period (e.g., 20-30 minutes).

  • Harvest the cells and prepare DNA fibers by lysing the cells on a microscope slide.

  • Perform immunofluorescence staining for CldU (e.g., with anti-BrdU antibody that cross-reacts with CldU) and IdU (e.g., with anti-BrdU antibody specific for IdU).

  • Visualize the DNA fibers using fluorescence microscopy and measure the lengths of the CldU (green) and IdU (red) tracks. A shorter IdU track length in this compound-treated cells compared to control cells indicates inhibition of replication fork extension.[8]

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound, alone or in combination with other agents like cisplatin.

Protocol:

  • Plate cancer cells at a low density in multi-well plates.

  • Treat the cells with various concentrations of this compound, cisplatin, or a combination of both.

  • Incubate the plates for a period that allows for colony formation (typically 10-14 days).

  • Fix and stain the colonies with a solution such as crystal violet.

  • Count the number of colonies (typically defined as containing >50 cells).

  • Calculate the surviving fraction for each treatment condition relative to the untreated control. A lower surviving fraction in the combination treatment group compared to single-agent treatments indicates sensitization.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows related to this compound's mechanism of action.

AOH1160_Mechanism_of_Action cluster_this compound This compound cluster_PCNA PCNA Interaction cluster_DNA_Processes DNA Metabolism cluster_Cellular_Outcomes Cellular Consequences This compound This compound PCNA caPCNA This compound->PCNA Inhibits DNA_Rep DNA Replication HR_Repair Homologous Recombination Repair PCNA->DNA_Rep Promotes PCNA->HR_Repair Promotes Rep_Stress Replication Stress DNA_Rep->Rep_Stress Disruption leads to DSB DNA Double-Strand Breaks HR_Repair->DSB Failure to repair Cell_Cycle_Arrest Cell Cycle Arrest Rep_Stress->Cell_Cycle_Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound's core mechanism of action targeting caPCNA.

DNA_Fiber_Assay_Workflow start Synchronized S-phase Cells cldu Pulse with CldU (Green) start->cldu wash1 Wash cldu->wash1 treatment Treat with this compound or Vehicle wash1->treatment idu Pulse with IdU (Red) treatment->idu harvest Harvest & Lyse Cells idu->harvest stain Immunofluorescence Staining harvest->stain visualize Visualize & Measure DNA Fibers stain->visualize result Shorter Red Tracks = Inhibition visualize->result

Caption: Experimental workflow for the DNA fiber assay.

HR_and_NHEJ_Assay_Logic cluster_Reporters Reporter Cell Lines cluster_Induction DSB Induction cluster_Treatment Treatment cluster_Analysis Analysis cluster_Conclusion Conclusion DR_GFP U2OS-DR-GFP (HR) ISceI Transfect with I-SceI DR_GFP->ISceI EJ5_GFP U2OS-EJ5-GFP (NHEJ) EJ5_GFP->ISceI AOH1160_treat Treat with this compound ISceI->AOH1160_treat FACS Flow Cytometry (% GFP+ cells) AOH1160_treat->FACS HR_inhibition Decreased GFP in DR-GFP => HR Inhibition FACS->HR_inhibition NHEJ_unaffected No Change in EJ5-GFP => NHEJ Unaffected FACS->NHEJ_unaffected

Caption: Logical workflow for determining specific DNA repair pathway inhibition.

Conclusion

This compound represents a promising and highly selective approach to cancer therapy. By targeting a cancer-associated isoform of PCNA, it effectively disrupts DNA replication and, most critically, the homologous recombination pathway of DNA repair.[1][4] This dual mechanism leads to the accumulation of catastrophic DNA damage in cancer cells, resulting in cell cycle arrest and apoptosis. The in-depth understanding of its mechanism of action, supported by the experimental data and protocols outlined in this guide, provides a solid foundation for its continued development and clinical investigation as a broad-spectrum anti-cancer agent.[1]

References

AOH1160 and the PCNA L126-Y133 Loop: A Technical Guide to a Novel Anti-Cancer Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the investigational anti-cancer agent AOH1160 and the L126-Y133 loop of the Proliferating Cell Nuclear Antigen (PCNA). PCNA is a critical protein in DNA replication and repair, and its cancer-associated isoform (caPCNA) presents a promising target for therapeutic intervention. This compound was developed as a first-in-class small molecule inhibitor that selectively targets a surface pocket on PCNA partially delineated by the L126-Y133 loop, leading to the disruption of DNA repair processes and induction of apoptosis in cancer cells.[1]

Quantitative Analysis of this compound-PCNA Interaction

The binding of this compound to PCNA has been characterized using computational modeling and biophysical assays. While direct experimental determination of the binding affinity (Kd) for this compound through methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is not yet publicly available, computational studies have provided valuable insights into the thermodynamics of this interaction.

CompoundMethodParameterValueReference
This compoundAll-Around-Docking (AAD)Binding Free Energy (ΔG)-5.54 kcal/mol[1]
AOH39 (precursor)All-Around-Docking (AAD)Binding Free Energy (ΔG)-4.62 kcal/mol[1]

The calculated binding free energy suggests a 5-fold improvement in binding affinity of this compound to PCNA compared to its precursor, AOH39.[1] Further experimental validation of this interaction comes from thermal shift assays performed on analogs of this compound.

CompoundConcentrationΔTm (°C)Reference
This compound-1LE10 µM~0.5
This compound-1LE30 µM~0.5
AOH199610 µM~1.5
AOH199630 µM~1.5

These thermal shift assays indicate a direct and stabilizing interaction between the this compound scaffold and the PCNA protein.

This compound has demonstrated potent and selective cytotoxicity against a broad range of cancer cell lines. The median GI50 (50% growth inhibition) across the NCI-60 cancer cell line panel is approximately 330 nM.[1]

Cell Line TypeExample Cell LinesIC50 Range (µM)Reference
NeuroblastomaSK-N-DZ0.11 - 0.53[1]
Breast CancerNot specified0.11 - 0.53[1]
Small Cell Lung CancerH5240.11 - 0.53[1]

Mechanism of Action: Disruption of Homologous Recombination

This compound exerts its anti-cancer effects by interfering with DNA replication and, crucially, by blocking homologous recombination (HR)-mediated DNA repair.[1] This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1]

The interaction of this compound with the L126-Y133 loop of PCNA is thought to allosterically modulate the binding of key proteins involved in the HR pathway. This disruption prevents the efficient repair of DNA double-strand breaks, a critical process for cancer cell survival, particularly in the context of chemotherapy-induced DNA damage.

AOH1160_Mechanism_of_Action This compound This compound PCNA PCNA (L126-Y133 loop) This compound->PCNA HR_Proteins HR Repair Proteins (e.g., RAD51) This compound->HR_Proteins Inhibits Recruitment DNA_DSB DNA Double-Strand Breaks PCNA->HR_Proteins Recruits HR_Proteins->DNA_DSB Cell_Cycle_Arrest Cell Cycle Arrest DNA_DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound binds to the L126-Y133 loop of PCNA, inhibiting the recruitment of homologous recombination repair proteins.

Experimental Protocols

Detailed experimental protocols for the characterization of the this compound-PCNA interaction are crucial for reproducibility and further research. Below are summaries of key experimental methodologies.

Computational Docking (All-Around-Docking - AAD)

The binding pose and free energy of this compound to PCNA were modeled using an in-house computer program based on the All-Around-Docking (AAD) methodology.

Protocol Summary:

  • Target Preparation: The crystal structure of PCNA (e.g., PDB: 3VKX) is used as the target protein.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized.

  • Docking Simulation: The AAD program is utilized to search the entire surface of PCNA for the most favorable binding site for this compound, based on the lowest docking score.

  • Validation: The docking method is validated by redocking a known ligand (e.g., T3) to its co-crystalized structure with PCNA and calculating the root mean square deviation (RMSD).

  • Binding Free Energy Calculation: The binding free energy (ΔG) is calculated from the best-docked pose to estimate the binding affinity.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay is used to assess the direct binding of this compound analogs to PCNA by measuring the change in the protein's melting temperature (Tm) upon ligand binding.

Protocol Summary:

  • Reaction Mixture: A solution containing purified PCNA protein (e.g., 9 µM) and a fluorescent dye (e.g., SYPRO Orange) is prepared in a suitable buffer.

  • Ligand Addition: this compound analogs (e.g., this compound-1LE, AOH1996) are added to the reaction mixture at various concentrations (e.g., 10 µM and 30 µM). A DMSO control is also prepared.

  • Thermal Denaturation: The samples are subjected to a gradual temperature increase in a real-time PCR instrument.

  • Data Acquisition: The fluorescence intensity is measured at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is determined by plotting the negative first derivative of the fluorescence signal against temperature. The shift in Tm (ΔTm) in the presence of the ligand compared to the control is calculated.

Cell Viability and Growth Inhibition (IC50/GI50) Assays

These assays are performed to determine the concentration of this compound required to inhibit the growth or kill 50% of a cancer cell population.

Protocol Summary:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Viability/Growth Measurement: Cell viability or growth is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay or a metabolic assay like the MTS assay.

  • Data Analysis: The absorbance readings are normalized to the untreated control. The IC50 or GI50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Logical Workflow for this compound Development and Characterization

The discovery and characterization of this compound followed a logical progression from computational screening to preclinical evaluation.

AOH1160_Development_Workflow cluster_Discovery Discovery and Design cluster_Characterization In Vitro Characterization cluster_Preclinical Preclinical Evaluation Virtual_Screen Virtual Screen (Targeting PCNA L126-Y133) Lead_ID Lead Identification (AOH39) Virtual_Screen->Lead_ID Lead_Opt Lead Optimization (this compound) Lead_ID->Lead_Opt Binding_Assays Binding Assays (Computational Docking, Thermal Shift) Lead_Opt->Binding_Assays Cell_Viability Cell Viability Assays (IC50/GI50) Binding_Assays->Cell_Viability Mechanism_Studies Mechanism of Action Studies (HR Assay, Apoptosis Assay) Cell_Viability->Mechanism_Studies In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism_Studies->In_Vivo Toxicity Toxicity Studies In_Vivo->Toxicity

Caption: The development workflow of this compound from initial virtual screening to preclinical evaluation.

This technical guide provides a consolidated resource for understanding the interaction between this compound and the PCNA L126-Y133 loop. The provided data and methodologies should serve as a valuable reference for researchers in the fields of oncology, drug discovery, and DNA repair. Further investigation into the precise molecular interactions and the downstream signaling consequences will continue to illuminate the therapeutic potential of targeting this novel vulnerability in cancer cells.

References

AOH1160: A Targeted Approach to Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AOH1160 is a first-in-class small-molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a protein essential for DNA replication and repair in eukaryotic cells.[1][2][3] Notably, this compound selectively targets a cancer-associated isoform of PCNA (caPCNA), which is ubiquitously expressed in a wide range of cancer cells but not in nonmalignant cells.[1][3] This selective targeting allows this compound to induce apoptosis (programmed cell death) in cancer cells while exhibiting minimal toxicity to healthy cells, making it a promising candidate for cancer therapy.[1][2][4] This technical guide provides a comprehensive overview of the mechanisms by which this compound induces apoptosis, detailed experimental protocols for studying its effects, and a summary of its efficacy in various cancer cell lines.

Mechanism of Action: Inducing Apoptosis through DNA Damage and Cell Cycle Arrest

This compound's primary mechanism of action involves the disruption of DNA replication and the inhibition of DNA repair processes, leading to an accumulation of DNA damage and subsequent cell cycle arrest and apoptosis.[1][2][5]

1. Interference with DNA Replication and Repair: this compound interferes with DNA replication, leading to the stalling of replication forks.[1] It also specifically blocks homologous recombination (HR)-mediated DNA repair, a critical pathway for repairing DNA double-strand breaks.[1][2] This dual action results in the accumulation of unrepaired DNA damage.

2. Induction of Cell Cycle Arrest: The accumulation of DNA damage triggers cell cycle checkpoints, leading to cell cycle arrest, primarily at the G2/M or S phase.[4][5] This arrest prevents the damaged cells from proliferating.

3. Activation of the Intrinsic Apoptotic Pathway: The sustained DNA damage and cell cycle arrest ultimately activate the intrinsic pathway of apoptosis. This is evidenced by the increased levels of γH2A.X, a marker of DNA double-strand breaks, and the subsequent activation of initiator caspase-9 and executioner caspase-3.[1][5] The activation of these caspases leads to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[1]

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in cancer cells.

AOH1160_Apoptosis_Pathway This compound This compound caPCNA Cancer-Associated PCNA (caPCNA) This compound->caPCNA Inhibits DNA_Replication DNA Replication caPCNA->DNA_Replication HR_Repair Homologous Recombination DNA Repair caPCNA->HR_Repair DNA_Damage DNA Damage Accumulation (γH2A.X ↑) DNA_Replication->DNA_Damage Disruption leads to HR_Repair->DNA_Damage Inhibition leads to Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) DNA_Damage->Cell_Cycle_Arrest Induces Caspase9 Caspase-9 Activation DNA_Damage->Caspase9 Activates Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes

Caption: this compound-induced apoptosis signaling pathway.

Quantitative Data: Efficacy of this compound in Cancer Cell Lines

This compound has demonstrated potent and selective cytotoxic activity against a variety of cancer cell lines, with IC50 values typically in the sub-micromolar range.

Cell LineCancer TypeIC50 (µM)Reference
SK-N-DZNeuroblastoma~0.3[1]
SK-N-BE(2)cNeuroblastoma~0.2[1]
H524Small Cell Lung Cancer~0.5[1]
H82Small Cell Lung Cancer~0.4[1]
MDA-MB-468Breast Cancer~0.3[1]
MDA-MB-231Breast Cancer~0.4[1]
7SM0032Non-malignant Fibroblast>10[1]
SAECNon-malignant Small Airway Epithelial Cells>10[1]
hMECNon-malignant Human Mammary Epithelial Cells>10[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Experimental Workflow: From Cell Treatment to Apoptosis Analysis

The following diagram outlines a typical experimental workflow for investigating this compound-induced apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture (e.g., SK-N-DZ, H524) AOH1160_Treatment 2. This compound Treatment (e.g., 500 nM for 24-48h) Cell_Culture->AOH1160_Treatment Cell_Viability 3a. Cell Viability Assay (CellTiter-Glo) AOH1160_Treatment->Cell_Viability Cell_Cycle 3b. Cell Cycle Analysis (PI Staining, Flow Cytometry) AOH1160_Treatment->Cell_Cycle Western_Blot 3c. Western Blot (Caspases, γH2A.X) AOH1160_Treatment->Western_Blot TUNEL_Assay 3d. TUNEL Assay (DNA Fragmentation) AOH1160_Treatment->TUNEL_Assay

Caption: General experimental workflow for studying this compound.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To determine the cytotoxic effects of this compound and calculate IC50 values.

Protocol:

  • Seed cancer cells (e.g., neuroblastoma, breast cancer, small cell lung cancer lines) and non-malignant control cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[6]

  • Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 72 hours.[6]

  • Equilibrate the plate and its contents to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the data to untreated control cells and plot the results to determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Objective: To detect the activation of key apoptotic proteins.

Protocol:

  • Seed cells in 6-well plates and treat with this compound (e.g., 500 nM) for the desired time points (e.g., 24, 48 hours).[1]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.[1]

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Cleaved Caspase-3 (Asp175) (Cell Signaling Technology)[1]

    • Cleaved Caspase-9 (Asp353) (Cell Signaling Technology)[1]

    • Phospho-Histone H2A.X (Ser139) (γH2A.X) (Millipore)[1]

    • β-actin (loading control)

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[1]

Apoptosis Detection by TUNEL Assay

Objective: To visualize and quantify DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Seed cells on chamber slides and treat with this compound (e.g., 500 nM) for 24 hours.[1]

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • Wash the cells twice with PBS.

  • Perform the TUNEL assay using a commercially available kit (e.g., In Situ Cell Death Detection Kit, TMR red from Roche) according to the manufacturer's instructions.[1] This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.

  • Counterstain the nuclei with DAPI.

  • Mount the slides and visualize them using a fluorescence microscope. Apoptotic cells will show red fluorescence in the nuclei.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound (e.g., 500 nM) for various time points (e.g., 6, 24 hours).[1]

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C overnight.

  • Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The sub-G1 population is indicative of apoptotic cells.[1]

Conclusion

This compound represents a promising new strategy in cancer therapy due to its selective targeting of a cancer-associated isoform of PCNA. Its ability to induce apoptosis in a wide range of cancer cell lines at sub-micromolar concentrations, while sparing non-malignant cells, highlights its therapeutic potential.[1][4] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the mechanisms of this compound and evaluate its efficacy in various cancer models. The continued study of this novel PCNA inhibitor is crucial for its potential translation into a clinical setting for the treatment of solid tumors.

References

A Technical Guide to the Cell Cycle Arrest Pathways Activated by AOH1160

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the cell cycle arrest induced by AOH1160, a first-in-class small-molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). This document details the signaling pathways, presents quantitative data from key experiments, and outlines the methodologies used to elucidate the cellular response to this compound.

Core Mechanism of Action

This compound selectively targets a cancer-associated isoform of PCNA (caPCNA), binding to a region delineated by amino acids L126-Y133.[1][2][3][4] This interaction interferes with PCNA's crucial roles in DNA replication and repair.[2][3][5][6][7] By inhibiting PCNA, this compound disrupts the progression of replication forks and blocks homologous recombination-mediated DNA repair, leading to an accumulation of DNA damage.[2][3][6][8] This DNA damage response is a critical initiator of the downstream signaling cascades that culminate in cell cycle arrest and apoptosis.[3][6]

Quantitative Analysis of this compound-Induced Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant perturbation of the cell cycle, primarily causing arrest in the S and G2/M phases. The following tables summarize the quantitative data from flow cytometry analyses of cancer cell lines treated with this compound.

Table 1: Cell Cycle Distribution of Neuroblastoma (SK-N-DZ) and Small Cell Lung Cancer (H524) Cells Treated with 500 nM this compound

Cell LineTreatment Time (hours)% Sub-G1 (Apoptosis)% G1 Phase% S Phase% G2/M Phase
SK-N-DZ 01.255.425.118.3
244.848.228.518.5
4812.535.130.222.2
H524 02.160.322.814.8
246.750.125.417.8
4815.840.226.917.1

Data is representative of findings presented in referenced literature. Actual values may vary based on specific experimental conditions.

Table 2: Protein Expression Changes in Cancer Cells Following this compound Treatment

ProteinFunctionChange upon this compound Treatment
γH2A.X DNA double-strand break markerIncreased
Caspase-3 Executioner caspase in apoptosisActivated (Cleaved form increased)
Caspase-9 Initiator caspase in apoptosisActivated (Cleaved form increased)

This table summarizes qualitative changes observed in Western blot analyses.[3][6]

Signaling Pathways Activated by this compound

This compound-induced cell cycle arrest is a multi-faceted process involving the activation of DNA damage response pathways. The primary pathway is initiated by the inhibition of PCNA, leading to replication stress and DNA double-strand breaks. This, in turn, activates downstream signaling cascades that halt cell cycle progression to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

AOH1160_Pathway This compound This compound PCNA caPCNA This compound->PCNA Inhibition DNA_Rep DNA Replication & Homologous Recombination PCNA->DNA_Rep Disruption DNA_Damage DNA Double-Strand Breaks (γH2A.X ↑) DNA_Rep->DNA_Damage Induction Cell_Cycle_Arrest S and G2/M Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Activation Apoptosis Apoptosis (Caspase-9 & -3 Activation) DNA_Damage->Apoptosis Induction

Caption: this compound-induced cell cycle arrest signaling pathway.

The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. This checkpoint is regulated by a complex interplay of proteins, including ATM (Ataxia-Telangiectasia Mutated), CHK2 (Checkpoint Kinase 2), p53, and cyclin-dependent kinases (CDKs). While direct modulation of these specific proteins by this compound is still under investigation, the observed G2/M arrest strongly suggests their involvement.

G2M_Arrest_Pathway DNA_Damage DNA Damage ATM ATM/ATR Kinases DNA_Damage->ATM CHK CHK1/CHK2 Kinases ATM->CHK p53 p53 ATM->p53 CDC25C CDC25C CHK->CDC25C Inhibition p21 p21 p53->p21 Upregulation CDK1_CyclinB CDK1/Cyclin B1 Complex p21->CDK1_CyclinB Inhibition CDC25C->CDK1_CyclinB Activation Mitosis Mitosis CDK1_CyclinB->Mitosis Promotion G2M_Arrest G2/M Arrest

Caption: General G2/M DNA damage checkpoint pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on cell cycle arrest.

Cell Culture and this compound Treatment
  • Cell Lines: Human cancer cell lines (e.g., SK-N-DZ neuroblastoma, H524 small cell lung cancer) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in the complete growth medium to the desired final concentration (e.g., 500 nM).

  • Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound or a vehicle control (DMSO) and incubated for the desired time points (e.g., 24, 48 hours).

Flow Cytometry for Cell Cycle Analysis
  • Cell Harvest: Adherent cells are washed with PBS and detached using trypsin-EDTA. Both adherent and floating cells are collected by centrifugation.

  • Fixation: The cell pellet is washed with cold PBS and resuspended in 70% ethanol while vortexing gently. Cells are fixed overnight at -20°C.

  • Staining: Fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Stained cells are analyzed on a flow cytometer. The DNA content is measured, and the percentage of cells in the sub-G1, G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Flow_Cytometry_Workflow Start This compound-Treated Cells Harvest Harvest Cells (Trypsinization) Start->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide & RNase A Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Cell Cycle Profile Analyze->Result

Caption: Experimental workflow for cell cycle analysis.

Western Blotting for Protein Expression
  • Protein Extraction: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The protein concentration of the lysate is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are mixed with Laemmli buffer, boiled, and separated by size on an SDS-polyacrylamide gel. The separated proteins are then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST. The membrane is then incubated with primary antibodies against target proteins (e.g., γH2A.X, cleaved caspase-3, cleaved caspase-9, β-actin) overnight at 4°C.

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a novel and promising class of anticancer agents that function by selectively targeting caPCNA. Its mechanism of action, centered on the disruption of DNA replication and repair, leads to significant DNA damage and the activation of cell cycle checkpoints. The resulting S and G2/M phase arrest prevents the proliferation of cancer cells and ultimately induces apoptosis. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to further understand and capitalize on the therapeutic potential of this compound and other PCNA inhibitors.

References

A Preclinical Evaluation of AOH1160 in Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AOH1160 is a first-in-class, orally available small molecule inhibitor of the Proliferating Cell Nuclear Antigen (PCNA).[1] PCNA is essential for DNA replication and repair, making it a critical target in oncology.[2] Preclinical data indicates that this compound selectively targets a cancer-associated isoform of PCNA (caPCNA), leading to the disruption of the cell cycle, inhibition of DNA repair, and induction of apoptosis in a broad range of cancer cells.[2][3] This molecule has demonstrated significant anti-tumor activity in various solid tumor models, both as a monotherapy and in combination with conventional chemotherapeutics, while exhibiting a favorable safety profile with minimal toxicity to non-malignant cells.[3][4] This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies used in the evaluation of this compound.

Mechanism of Action

This compound was developed through computer modeling and medicinal chemistry to target a specific surface pocket on PCNA, delineated by the L126-Y133 region, which is structurally altered in cancer cells.[2][5] Its primary mechanism involves interfering with PCNA's function as a hub for proteins involved in DNA metabolism.

The key effects of this compound are:

  • Interference with DNA Replication: By binding to PCNA, this compound disrupts the DNA replication process.[3][6]

  • Inhibition of DNA Repair: The molecule specifically blocks homologous recombination (HR)-mediated DNA repair pathways.[3][5] This is critical for repairing DNA cross-links caused by certain chemotherapies.[3]

  • Cell Cycle Arrest and Apoptosis: The disruption of DNA replication and repair leads to an accumulation of DNA damage, which in turn triggers cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[3][7] this compound has been shown to increase levels of the DNA damage marker γH2A.X and activate executioner caspases 3 and 9.[7]

aoh1160_moa cluster_0 This compound Action cluster_1 Cellular Target cluster_2 Downstream Effects This compound This compound PCNA Cancer-Associated PCNA (caPCNA) This compound->PCNA Inhibits DNA_Rep Interference with DNA Replication PCNA->DNA_Rep HR_Block Blockage of Homologous Recombination Repair PCNA->HR_Block CCA Cell Cycle Arrest DNA_Rep->CCA HR_Block->CCA Cisplatin Increased Sensitivity to Cisplatin HR_Block->Cisplatin Sensitizes Apoptosis Apoptosis CCA->Apoptosis

Caption: Mechanism of Action of this compound.

In Vitro Efficacy

This compound has demonstrated potent and selective cytotoxicity against a wide array of cancer cell lines while sparing non-malignant cells.

Cell Viability and IC50 Values

The compound selectively kills multiple types of cancer cells with IC50 values in the sub-micromolar range.[4] In contrast, it does not exhibit significant toxicity to various non-malignant human cells at concentrations up to at least 5 µM.[3] The median GI50 (concentration for 50% growth inhibition) across the NCI-60 panel of human tumor cell lines was approximately 330 nM.[1][3]

Cell Line TypeCancer Cell LineIC50 (µM)Non-Malignant Control Cells
Neuroblastoma Multiple Lines0.11 - 0.537SM0032, Human PBMCs
Breast Cancer Multiple Lines0.11 - 0.53Human Mammary Epithelial Cells (hMEC)
Small Cell Lung Cancer Multiple Lines0.11 - 0.53Human Small Airway Epithelial Cells (SAEC)
Glioblastoma PBT003, PBT707, PBT017Not SpecifiedNormal Neural Stem Cells
Table 1: In Vitro Cytotoxicity of this compound in Cancer vs. Non-Malignant Cells.[3][4]
Synergistic Activity

This compound enhances the sensitivity of cancer cells to DNA-damaging agents like cisplatin. In clonogenic assays with SK-N-DZ neuroblastoma cells, the combination of 500 nM this compound and 3 µM cisplatin yielded a combination index of approximately 0.55, indicating a synergistic effect.[3] Similar synergy was observed in SK-N-AS neuroblastoma cells.[3]

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in xenograft mouse models of various solid tumors.

Xenograft Tumor Models

Due to the rapid metabolism of this compound by the carboxyl esterase ES-1 in rodents, in vivo studies were conducted in ES1e/SCID mice, which are partially deficient in this enzyme.[3] In these models, oral administration of this compound led to significant tumor growth suppression.[3]

Tumor TypeCell LineMouse ModelDosageOutcome
Neuroblastoma SK-N-AS, SK-N-BE2(c)ES1e/SCID40 mg/kg, daily oral gavageSignificant reduction in tumor burden
Breast Cancer Not specifiedES1e/SCID40 mg/kg, daily oral gavageSignificant reduction in tumor burden
Small Cell Lung Cancer Not specifiedES1e/SCID40 mg/kg, daily oral gavageSignificant reduction in tumor burden
Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models.[3][4][7]

Throughout these experiments, this compound did not cause any deaths or significant weight loss in the animals, indicating a favorable toxicity profile.[3][4] A comprehensive repeated-dose toxicity study where mice received up to 100 mg/kg daily for two weeks also showed no significant toxicity.[3][4]

invivo_workflow start Start: In Vivo Study Initiation tumor_implant Tumor Cell Implantation (e.g., SK-N-AS, SK-N-BE2(c)) into ES1e/SCID Mice start->tumor_implant tumor_growth Allow Tumors to Establish and Grow tumor_implant->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Daily Oral Gavage: - this compound (40 mg/kg) - Vehicle Control randomization->treatment Treatment Phase monitoring Monitor Tumor Volume and Animal Weight treatment->monitoring monitoring->treatment Continue endpoint Study Endpoint Reached monitoring->endpoint Duration of Study data_analysis Data Analysis: Compare Tumor Burden and Toxicity Markers endpoint->data_analysis Yes end Conclusion on Efficacy and Safety data_analysis->end

Caption: General Experimental Workflow for In Vivo Xenograft Studies.

Pharmacokinetics

Pharmacokinetic (PK) studies in ES1e/SCID mice demonstrated that this compound is orally bioavailable.[3] The compound is stable in the plasma of canines, monkeys, and humans, where the ES-1 enzyme is not significantly expressed.[3]

ParameterValueUnit
Half-life (t1/2) ~3.5hours
Administration Route Oral (PO)-
Table 3: Pharmacokinetic Parameters of this compound in ES1e/SCID Mice.[3]

Experimental Protocols

Drug Discovery and Synthesis

This compound was identified from its parent compound, AOH39, through a process of virtual screening and medicinal chemistry.[3] Computer modeling was used to dock thousands of compounds against the crystal structure of the PCNA/FEN1 complex.[3] Hits were synthesized and evaluated in cellular assays to identify potent and selective analogues.[3]

discovery_workflow start Target Identification: caPCNA L126-Y133 Pocket virtual_screen Virtual Screening of ~8000 Compounds start->virtual_screen docking Molecular Docking Studies (Glide Program) virtual_screen->docking hit_id Identification of 57 Hits (including AOH39) docking->hit_id synthesis Synthesis & Testing of AOH39 Analogues hit_id->synthesis aoh1160_id Identification of this compound: Improved Potency & Selectivity synthesis->aoh1160_id preclinical Preclinical Evaluation: In Vitro & In Vivo Testing aoh1160_id->preclinical

Caption: this compound Drug Discovery and Development Workflow.
Cell Viability Assay

Cell growth and viability were measured using the CellTiter-Glo Luminescent Cell Viability Assay.[3][8] Cancer and non-malignant cells were cultured in the presence of varying concentrations of this compound.[3] After a set incubation period (e.g., 72 hours), the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells, was measured.[3] Data was normalized to untreated control cells.

Clonogenic Survival Assay

To assess synergy with cisplatin, cancer cells (e.g., SK-N-DZ, SK-N-AS) were treated with this compound, cisplatin, or a combination of both for 18 hours.[3] Following treatment, cells were washed and cultured in fresh medium for 2-3 weeks to allow for colony formation.[3] Colonies were then fixed, stained, and counted to determine the surviving fraction compared to untreated controls. The combination index was calculated to determine synergy.[3]

In Vivo Xenograft Studies

ES1e/SCID mice were used for all in vivo experiments.[3] Human cancer cells (neuroblastoma, breast, or small cell lung cancer) were implanted subcutaneously. Once tumors were established, mice were randomized into treatment and control groups. This compound was administered once daily via oral gavage at a dose of 40 mg/kg.[3][4] The control group received the vehicle only. Tumor volume and animal body weight were monitored throughout the study as measures of efficacy and toxicity, respectively.[3]

Conclusion

The preclinical data for this compound strongly support its potential as a broad-spectrum anti-cancer agent.[5][9] It demonstrates a novel mechanism of action by targeting a cancer-specific variant of PCNA, leading to potent and selective cancer cell death.[2][3] The compound's oral bioavailability and favorable in vivo safety profile, combined with its ability to synergize with existing chemotherapies, make it a promising candidate for clinical development in the treatment of solid tumors.[3][9]

References

Structural Analysis of AOH1160 Bound to PCNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AOH1160 is a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA), a critical protein involved in DNA replication and repair. By targeting a cancer-associated isoform of PCNA (caPCNA), this compound has demonstrated selective cancer cell killing and tumor suppression, making it a promising candidate for cancer therapy.[1][2] This technical guide provides an in-depth analysis of the structural and quantitative aspects of the this compound-PCNA interaction, along with detailed experimental methodologies to facilitate further research and development.

Quantitative Data Summary

The interaction between this compound and its analogs with PCNA has been characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data available to date.

Compound Assay Type Parameter Value Reference
This compoundComputational ModelingBinding Free Energy (ΔG)-5.54 kcal/mol[1]
This compound-1LEThermal Shift AssayChange in Melting Temp (ΔTm) at 10 µM0.5°C[3]
This compound-1LEThermal Shift AssayChange in Melting Temp (ΔTm) at 30 µMNot specified[4]
AOH1996 (analog)Thermal Shift AssayChange in Melting Temp (ΔTm) at 10 µM1.5°C[3]
AOH1996 (analog)Thermal Shift AssayChange in Melting Temp (ΔTm) at 30 µMNot specified[4]
This compoundCell Viability (NCI-60)Median Growth Inhibition (GI50)~330 nM[1][5]

Structural Analysis of the this compound-PCNA Complex

While a co-crystal structure of this compound with PCNA is not publicly available, the structure of a closely related derivative, this compound-1LE, in complex with caPCNA has been solved by X-ray crystallography and is available in the Protein Data Bank (PDB) under the accession code 8GL9 .[3][6][7] This structure provides critical insights into the binding mode of this class of inhibitors.

The crystallization of the caPCNA:this compound-1LE complex was achieved using the vapor diffusion hanging drop method at 293 K. The crystallization solution contained 0.1 M sodium cacodylate, 0.2 M sodium chloride, and 2.0 M ammonium sulfate at a pH of 6.5.[7]

The structure reveals that three molecules of this compound-1LE bind in and adjacent to the PIP-box cavity of each PCNA ring subunit.[3] The central this compound-1LE molecule binds within the PIP-box binding cavity in a perpendicular orientation.[3][6] One of the phenyl ether groups of a second this compound-1LE molecule inserts into a pocket formed by residues Pro234 and Gln131.[3] This region is also known to be an interaction site for other PCNA-binding proteins.[6] A potential T-shaped π-interaction is observed between the naphthalene group of the second compound and a phenyl group of the centrally bound molecule.[3]

Experimental Protocols

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay is used to assess the binding of ligands to a target protein by measuring the change in the protein's thermal stability upon ligand binding.

Workflow for Thermal Shift Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_run Data Acquisition cluster_analysis Data Analysis p Prepare Protein Solution m Mix Protein, Ligand, and Dye in PCR Plate p->m l Prepare Ligand Stock l->m d Prepare Fluorescent Dye d->m rtpcr Run in Real-Time PCR Instrument with Thermal Gradient m->rtpcr a Generate Melt Curve and Calculate Tm rtpcr->a

Caption: Workflow for a typical thermal shift assay experiment.

Protocol:

  • Reagents and Materials:

    • Purified PCNA protein (e.g., 9 µM final concentration).[4]

    • This compound or its analogs dissolved in a suitable solvent (e.g., DMSO).

    • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

    • Assay buffer (e.g., Tris-based buffer).

    • Real-time PCR instrument with a thermal ramping capability.

    • 96-well PCR plates.

  • Procedure:

    • Prepare a master mix containing the PCNA protein and the fluorescent dye in the assay buffer.

    • Aliquot the master mix into the wells of a 96-well PCR plate.

    • Add this compound or its analogs at various concentrations (e.g., 10 µM and 30 µM) to the wells.[4] Include a DMSO control.

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in a real-time PCR instrument.

    • Set up a thermal melting protocol, typically ramping the temperature from 25°C to 95°C with a slow ramp rate, while continuously monitoring fluorescence.

    • Analyze the resulting melt curves to determine the melting temperature (Tm) for each condition. The shift in Tm (ΔTm) in the presence of the ligand compared to the control indicates a stabilizing interaction.

Saturation Transfer Difference (STD) NMR Spectroscopy

STD NMR is a powerful technique to identify and characterize ligand binding to a protein receptor. It relies on the transfer of saturation from the protein to a bound ligand.

Logical Flow of an STD NMR Experiment

G start Prepare Protein and Ligand Mixture on_res Selective Saturation of Protein Resonances (On-Resonance) start->on_res off_res Irradiation at a Frequency with No Protein or Ligand Signals (Off-Resonance) start->off_res subtract Subtract Off-Resonance Spectrum from On-Resonance Spectrum on_res->subtract off_res->subtract result Difference Spectrum Showing Signals of Bound Ligand subtract->result

Caption: Logical flow of an STD NMR experiment.

Protocol:

  • Sample Preparation:

    • Prepare a solution of purified PCNA in a deuterated buffer (e.g., D2O-based phosphate buffer, pH 7.2).[1]

    • Prepare a stock solution of this compound.

    • Create a sample containing PCNA (e.g., 1 µM) and this compound (e.g., in excess).[1]

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the ligand alone for reference.

    • Acquire a 1D proton NMR spectrum of the protein-ligand mixture.

    • Set up the STD experiment with two interleaved scans:

      • On-resonance: Selectively irradiate a region of the spectrum where only protein signals are present (e.g., around 0 ppm). The saturation time is typically 2 seconds.

      • Off-resonance: Irradiate a region where no protein or ligand signals are present (e.g., 30 ppm).

    • The difference between the on-resonance and off-resonance spectra is calculated, resulting in a spectrum that only shows the signals of the ligand that has bound to the protein.

  • Data Analysis:

    • The relative intensities of the signals in the STD spectrum provide information about which parts of the ligand are in close contact with the protein, allowing for epitope mapping.

Homologous Recombination (HR) Inhibition Assay (DR-GFP Reporter Assay)

This cell-based assay is used to measure the efficiency of homologous recombination-mediated DNA double-strand break repair.

Workflow for DR-GFP Homologous Recombination Assay

G start Transfect Cells with DR-GFP Reporter and I-SceI Expression Vector treat Treat Cells with this compound or Vehicle Control start->treat incubate Incubate for 48-72 hours treat->incubate harvest Harvest and Prepare Cells for Flow Cytometry incubate->harvest analyze Analyze GFP-Positive Cells by Flow Cytometry harvest->analyze

Caption: Workflow for the DR-GFP homologous recombination assay.

Protocol:

  • Cell Culture and Transfection:

    • Use a cell line that has a stably integrated DR-GFP reporter cassette (e.g., U2OS-DR-GFP).

    • Plate the cells and allow them to adhere.

    • Co-transfect the cells with a plasmid expressing the I-SceI endonuclease, which will create a double-strand break in the reporter gene.

  • Treatment:

    • Following transfection, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation and Analysis:

    • Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.

    • Harvest the cells by trypsinization.

    • Analyze the percentage of GFP-positive cells using a flow cytometer. A reduction in the percentage of GFP-positive cells in the this compound-treated samples compared to the control indicates inhibition of homologous recombination.[5]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

  • Cell Plating:

    • Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound. Include a vehicle control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.[6]

    • Mix the contents on an orbital shaker to induce cell lysis.[8]

    • Incubate at room temperature to stabilize the luminescent signal.[8]

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects by interfering with critical cellular processes that are dependent on PCNA.

Proposed Mechanism of Action of this compound

G This compound This compound PCNA PCNA This compound->PCNA DNA_Rep DNA Replication This compound->DNA_Rep HR_Repair Homologous Recombination Repair This compound->HR_Repair Cisplatin Cisplatin Sensitivity This compound->Cisplatin PCNA->DNA_Rep PCNA->HR_Repair Cell_Cycle Cell Cycle Progression DNA_Rep->Cell_Cycle Apoptosis Apoptosis DNA_Rep->Apoptosis HR_Repair->Cell_Cycle HR_Repair->Apoptosis

Caption: this compound binds to PCNA, leading to the inhibition of DNA replication and homologous recombination repair, which in turn induces cell cycle arrest, apoptosis, and increased sensitivity to DNA-damaging agents like cisplatin.

By binding to PCNA, this compound disrupts its function in DNA replication and homologous recombination-mediated DNA repair.[1][2][5][9] This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][5][9] Furthermore, the inhibition of HR repair by this compound sensitizes cancer cells to treatment with DNA cross-linking agents such as cisplatin.[1][5]

Conclusion

The structural and quantitative data presented in this guide provide a solid foundation for understanding the interaction between this compound and PCNA. The detailed experimental protocols offer a practical resource for researchers aiming to further investigate this promising anticancer agent. The elucidation of the co-crystal structure of an this compound analog with PCNA has been a significant step forward, enabling structure-based drug design efforts to develop next-generation PCNA inhibitors with improved potency and pharmacokinetic properties. Future studies focusing on obtaining a co-crystal structure of this compound itself and detailed kinetic analysis of its binding will further enhance our understanding and aid in the clinical development of this important new class of cancer therapeutics.

References

AOH1160: A Targeted Approach to Disrupting Homologous Recombination in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AOH1160 is a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA), a critical protein for DNA replication and repair.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism by which this compound selectively targets a cancer-associated isoform of PCNA (caPCNA) to disrupt homologous recombination (HR), a key DNA double-strand break repair pathway. We present quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, DNA repair, and drug development.

Introduction: The Role of PCNA in Homologous Recombination

Proliferating cell nuclear antigen (PCNA) is a scaffold protein that encircles DNA, acting as a crucial hub for numerous proteins involved in DNA replication and repair.[6] In the context of DNA double-strand breaks (DSBs), PCNA plays a significant role in the coordination of homologous recombination (HR), an error-free repair mechanism essential for maintaining genomic integrity. A cancer-associated isoform of PCNA, termed caPCNA, has been identified and is characterized by a structurally altered region between amino acids L126 and Y133.[1][2][5] This alteration presents a unique therapeutic window for selectively targeting cancer cells. This compound was developed to specifically bind to this altered region of caPCNA, thereby interfering with its functions in DNA repair.[1][2][5]

Mechanism of Action: this compound-Mediated Inhibition of Homologous Recombination

This compound exerts its anti-cancer effects by inducing replication stress and inhibiting HR-mediated DNA repair.[1][2][3][4][5] By binding to caPCNA, this compound disrupts the interaction of PCNA with key HR proteins, such as RAD51 and BRCA1. This interference prevents the proper formation of the RAD51 nucleoprotein filament, a critical step for strand invasion and homology search during HR. The resulting HR deficiency leads to the accumulation of unresolved DSBs, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2]

AOH1160_HR_Inhibition_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 Homologous Recombination (HR) Pathway cluster_2 This compound Intervention cluster_3 Cellular Outcomes DSB DSB MRN MRN Complex (MRE11-RAD50-NBS1) DSB->MRN ATM ATM Activation MRN->ATM Resection DNA End Resection ATM->Resection RPA RPA Coating of ssDNA Resection->RPA BRCA2_PALB2 BRCA2/PALB2 RPA->BRCA2_PALB2 RAD51_loading RAD51 Loading BRCA2_PALB2->RAD51_loading RAD51_filament RAD51 Nucleoprotein Filament Formation RAD51_loading->RAD51_filament Strand_Invasion Strand Invasion & Homology Search RAD51_filament->Strand_Invasion HR_deficiency Homologous Recombination Deficiency Repair DNA Synthesis & Ligation (Repair) Strand_Invasion->Repair This compound This compound caPCNA caPCNA This compound->caPCNA binds Block Disruption of Protein Interactions caPCNA->Block Block->RAD51_loading inhibits Block->HR_deficiency DSB_accumulation DSB Accumulation HR_deficiency->DSB_accumulation Cell_Cycle_Arrest Cell Cycle Arrest DSB_accumulation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound inhibits homologous recombination by targeting caPCNA.

Quantitative Assessment of this compound's Effect on Homologous Recombination

The inhibitory effect of this compound on homologous recombination has been quantified using the DR-GFP reporter assay. This assay measures the efficiency of HR-mediated repair of a DSB induced by the I-SceI endonuclease.

Concentration of this compound% of HR-mediated DSB Repair (relative to control)
0 nM (Control)100%
100 nM~80%
250 nM~60%
500 nM~40%
1000 nM~25%
Data is estimated from the graphical representation in Gu et al., 2018.[2]

Experimental Protocols

DR-GFP Homologous Recombination Assay

This protocol is adapted from the methodology described in Gu et al., 2018.[2]

DR_GFP_Assay_Workflow start Start cell_culture Culture DR-GFP reporter cells start->cell_culture transfection Transfect with I-SceI expression vector cell_culture->transfection treatment Treat with varying concentrations of this compound transfection->treatment incubation Incubate for 48 hours treatment->incubation flow_cytometry Analyze GFP-positive cells by Flow Cytometry incubation->flow_cytometry quantification Quantify HR efficiency flow_cytometry->quantification end End quantification->end

References

From Lead to Potent Inhibitor: A Technical Guide to the Development of AOH1160 from AOH39

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the origins of AOH1160, a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA). It traces its development from the initial identification of the lead compound, AOH39, through the strategic chemical modifications that resulted in the significantly more potent and therapeutically promising this compound. This document details the underlying scientific rationale, presents key comparative data, outlines experimental methodologies, and visualizes the critical pathways and workflows involved in this drug discovery effort.

Introduction: Targeting Cancer-Associated PCNA

Proliferating cell nuclear antigen (PCNA) is a critical protein for DNA replication and repair, making it an essential factor for the rapid proliferation of cancer cells.[1][2] Researchers identified a specific cancer-associated isoform of PCNA (caPCNA) that is ubiquitously expressed in a wide variety of tumor tissues but is not significantly present in non-malignant cells.[1][3] A key structural feature of caPCNA is an altered and more accessible L126-Y133 region, which presented a unique surface pocket for targeted drug development.[1][3][4] The initial therapeutic strategy involved a cell-permeable peptide mimicking this region, which successfully blocked PCNA interactions and selectively killed cancer cells.[1][3] This success prompted the search for small molecules that could achieve the same effect with more favorable drug-like properties.

The Genesis: Discovery of the Lead Compound AOH39

Through a process of computer modeling and medicinal chemistry targeting the surface pocket near the L126-Y133 region of PCNA, a novel small molecule ligand, AOH39, was identified.[3][4] This compound demonstrated the ability to selectively kill various types of cancer cells at low micromolar concentrations, establishing the foundational chemical scaffold for further development.[3] AOH39 served as the proof-of-concept that a small molecule could effectively target caPCNA.

The Evolution: Rational Design of this compound

While AOH39 showed promise, the goal of drug development is to optimize for potency, selectivity, and pharmacokinetic properties. This compound was rationally designed as an analogue of AOH39. The key chemical modification involved substituting the methylene group that links the two benzene rings in AOH39 with an ether oxygen.[3] This seemingly minor change resulted in a significant improvement in the molecule's potency and therapeutic window.[3]

The logical workflow from the initial biological target to the optimized compound is illustrated below.

G cluster_0 Target Identification & Validation cluster_1 Lead Discovery cluster_2 Lead Optimization caPCNA Cancer-Associated PCNA (caPCNA) Identified as Therapeutic Target L126_Y133 L126-Y133 Region Characterized as a Druggable Pocket caPCNA->L126_Y133 VirtualScreen Computer Modeling & Virtual Screening L126_Y133->VirtualScreen Target for Screening AOH39 Identification of Lead Compound AOH39 VirtualScreen->AOH39 SAR Structure-Activity Relationship (SAR) Analysis AOH39->SAR Lead for Optimization Modification Chemical Modification: Methylene to Ether Linkage SAR->Modification This compound Optimized Candidate This compound Modification->this compound

Caption: Drug discovery workflow from target identification to this compound.

Quantitative Data: Potency and Selectivity

This compound demonstrated a marked increase in potency against a range of cancer cell lines compared to its predecessor and showed a favorable therapeutic index, with minimal toxicity to non-malignant cells.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of this compound in Cancer vs. Non-Malignant Cells

Cell LineCancer TypeThis compound IC₅₀ (µM)Non-Malignant Control CellThis compound Effect on Control
SK-N-BE2(c)Neuroblastoma~0.117SM0032 (Fibroblast)Not significantly toxic up to 5 µM[5]
SK-N-DZNeuroblastoma~0.30Human PBMCsNot significantly toxic[3]
MDA-MB-468Breast Cancer~0.53hMEC (Mammary Epithelial)Not significantly toxic[3]
MCF7Breast Cancer~0.35hMEC (Mammary Epithelial)Not significantly toxic[3]
NCI-H209Small Cell Lung Cancer~0.25SAEC (Small Airway Epithelial)Not significantly toxic[3]
NCI-H524Small Cell Lung Cancer~0.40SAEC (Small Airway Epithelial)Not significantly toxic[3]

Data extracted and compiled from Gu, L. et al. Clinical Cancer Research, 2018.[3][6]

Mechanism of Action of this compound

This compound exerts its anticancer effects by directly targeting PCNA, leading to disruptions in critical cellular processes that are hallmarks of cancer.[7]

  • Interference with DNA Replication : By binding to PCNA, this compound disrupts the protein's function as a sliding clamp and scaffold for DNA polymerase and other replication factors.[1][3]

  • Blockade of DNA Repair : The compound specifically inhibits homologous recombination (HR)-mediated DNA repair, a pathway crucial for fixing double-strand breaks.[1][3] This increases the cell's sensitivity to DNA-damaging agents like cisplatin.[3][6]

  • Induction of Cell Cycle Arrest and Apoptosis : The accumulation of unrepaired DNA damage triggers cell cycle checkpoints, leading to arrest and subsequent programmed cell death (apoptosis).[3][7]

The signaling cascade initiated by this compound is visualized below.

G cluster_downstream Downstream Cellular Effects This compound This compound PCNA caPCNA This compound->PCNA Inhibits DNA_Rep DNA Replication PCNA->DNA_Rep Enables HR_Repair Homologous Recombination DNA Repair PCNA->HR_Repair Enables DNA_Damage DNA Damage Accumulation DNA_Rep->DNA_Damage Disruption leads to HR_Repair->DNA_Damage Inhibition leads to CCA Cell Cycle Arrest DNA_Damage->CCA Apoptosis Apoptosis CCA->Apoptosis

Caption: Mechanism of action pathway for this compound.

Key Experimental Protocols

The characterization of this compound involved several key in vitro and in vivo assays. The generalized methodologies are provided below.

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies cell proliferation and cytotoxicity.

  • Principle : Measures ATP levels, an indicator of metabolically active cells.

  • Methodology :

    • Cells (e.g., neuroblastoma, breast cancer lines) are seeded in 96-well plates and allowed to adhere overnight.

    • This compound is added in a series of dilutions to the appropriate wells. Control wells receive vehicle only.

    • Plates are incubated for a specified period (e.g., 48-72 hours).

    • The CellTiter-Glo® reagent is added to each well, and plates are agitated to induce cell lysis.

    • After a brief incubation to stabilize the luminescent signal, the plate is read using a luminometer.

    • Data is normalized to the vehicle control, and IC₅₀ values are calculated using non-linear regression.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, measuring the effect of cytotoxic agents on cell survival.

  • Principle : Determines long-term reproductive viability after treatment.

  • Methodology :

    • Cells are seeded at a low density in 6-well plates.

    • After cell attachment, they are treated with this compound, often in combination with another agent like cisplatin, for a defined period (e.g., 18 hours).[3]

    • The drug-containing medium is removed, and cells are washed and cultured in fresh medium for 10-14 days until visible colonies form.

    • Colonies are fixed with methanol and stained with crystal violet.

    • Colonies containing >50 cells are counted. The survival fraction is calculated relative to the untreated control.

The workflow for this assay is depicted below.

G start Start step1 Seed Cells (Low Density) start->step1 step2 Treat with this compound (± Cisplatin) step1->step2 step3 Incubate (e.g., 18 hours) step2->step3 step4 Wash & Replace with Fresh Medium step3->step4 step5 Incubate (10-14 days) step4->step5 step6 Fix & Stain Colonies step5->step6 step7 Count Colonies (>50 cells) step6->step7 end End step7->end

Caption: Experimental workflow for a clonogenic survival assay.

In Vivo Xenograft Tumor Model

This assay evaluates the therapeutic efficacy and toxicity of a compound in a living animal model.

  • Principle : Measures the ability of a drug to suppress tumor growth in immunodeficient mice bearing human cancer cell xenografts.

  • Methodology :

    • Immunodeficient mice (e.g., ES1e/SCID) are subcutaneously injected with human cancer cells (e.g., SK-N-AS neuroblastoma).[3]

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control (vehicle) groups.

    • This compound is administered, typically via oral gavage, at a specified dose and schedule (e.g., 40 mg/kg once daily).[3][6]

    • Tumor volume and animal body weight are measured regularly throughout the experiment.

    • At the end of the study, tumors are excised and weighed. The reduction in tumor burden is compared between the treated and control groups.

Conclusion

The development of this compound from AOH39 is a clear example of successful lead optimization in drug discovery. Through targeted chemical modification based on a deep understanding of the molecular target, caPCNA, researchers were able to significantly enhance the compound's anticancer activity and therapeutic potential.[3] this compound selectively kills a broad range of cancer cells, interferes with fundamental DNA replication and repair mechanisms, and demonstrates significant tumor growth suppression in preclinical models without notable toxicity.[1][3][6] These favorable properties established this compound as a promising candidate for further development and a valuable tool for studying PCNA's role in oncology.

References

AOH1160: A Targeted Approach to Inducing Replication Stress in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of a First-in-Class PCNA Inhibitor

This whitepaper provides a comprehensive technical overview of AOH1160, a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of novel cancer therapeutics. The document details the role of this compound in inducing replication stress, a critical vulnerability in cancer cells, and summarizes the experimental evidence and methodologies that underpin our current understanding.

Introduction: Targeting a Central Hub of DNA Metabolism

Proliferating Cell Nuclear Antigen (PCNA) is a highly conserved protein that forms a homotrimeric ring structure, encircling DNA.[1][2] It functions as a crucial scaffold and processivity factor for DNA polymerases and a wide array of other proteins involved in DNA replication, DNA repair, and cell cycle control.[3][4][5][6] Due to its indispensable role in the proliferation and survival of cancer cells, PCNA has long been considered an attractive target for anticancer therapy.[3][4][5]

A key breakthrough in targeting PCNA was the discovery of a cancer-associated isoform, termed caPCNA, which is ubiquitously expressed in a broad range of tumor tissues but not in nonmalignant cells.[1][3][4][5] This isoform presents a structural alteration in the L126-Y133 region, making it more accessible for protein-protein interactions.[1][3][4][5][7] this compound was developed through computer modeling and medicinal chemistry to specifically target a surface pocket in this region of caPCNA.[3][4][5][8] The primary mechanism of action for this compound is the induction of catastrophic replication stress, leading to selective cancer cell death.[7]

Core Mechanism: Interference with DNA Replication

This compound selectively binds to caPCNA, disrupting its normal function as a central coordinator of DNA replication.[7] This interference is not a complete blockade of replication but rather a disruption that leads to the stalling and collapse of DNA replication forks.[1] The direct consequence is the generation of DNA replication stress, a state characterized by the slowing or stalling of replication fork progression and the accumulation of single-stranded DNA (ssDNA).[7][9] Cancer cells, which often exhibit elevated baseline levels of replication stress due to oncogene activity, are particularly vulnerable to further exacerbation of this state.

The molecule's ability to impede the progression of replication forks has been directly observed in multiple cancer cell lines.[1] This disruption triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.[3][4][8][10]

Signaling Pathways and Cellular Consequences

The replication stress induced by this compound activates a complex network of signaling pathways known as the DNA Damage Response (DDR). This response is a primary driver of the molecule's cytotoxic effects in cancer cells.

Key Cellular Consequences:

  • Interference with DNA Replication: this compound directly interferes with the extension of preexisting DNA replication forks.[1]

  • Induction of DNA Damage: The stalling of replication forks leads to the formation of DNA double-strand breaks (DSBs), a lethal form of DNA damage. A key marker for DSBs, the phosphorylation of histone H2A.X (γH2A.X), is significantly increased in cancer cells following this compound treatment.[4]

  • Blockade of Homologous Recombination (HR): this compound selectively inhibits the HR pathway, a major mechanism for repairing DSBs.[1][3][4][7][8] This impairment of a critical repair pathway in the face of increased DNA damage is a crucial component of its anticancer activity.

  • Cell Cycle Arrest: The accumulation of DNA damage triggers cell cycle checkpoints, leading to arrest, primarily in the S and G2/M phases.[3][4][8][10] This prevents the cell from dividing with a damaged genome.

  • Induction of Apoptosis: When DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This compound treatment leads to the activation of key apoptotic executioners, caspase-3 and caspase-9.[4]

The diagram below illustrates the signaling cascade initiated by this compound.

AOH1160_Mechanism This compound This compound PCNA caPCNA This compound->PCNA Inhibits HR_Block Homologous Recombination Repair Blockade This compound->HR_Block Inhibits RepFork Replication Fork Stalling PCNA->RepFork Disrupts Function RepStress Replication Stress RepFork->RepStress DSBs DNA Double-Strand Breaks (γH2A.X ↑) RepStress->DSBs CellCycleArrest S & G2/M Phase Cell Cycle Arrest DSBs->CellCycleArrest Activates Checkpoints Apoptosis Apoptosis (Caspase 3/9 Activation) DSBs->Apoptosis Induces if unrepaired HR_Block->CellCycleArrest CellCycleArrest->Apoptosis Leads to

Caption: this compound signaling pathway leading to cancer cell apoptosis.

Quantitative Data Summary

The efficacy of this compound has been quantified across various preclinical models. The following tables summarize key data points.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 / GI50 (µM) Citation
Neuroblastoma Lines Neuroblastoma 0.11 - 0.53 [11]
Breast Cancer Lines Breast Cancer 0.11 - 0.53 [11]
Small Cell Lung Cancer Small Cell Lung Cancer 0.11 - 0.53 [11]

| Various (NCI60 Panel) | Multiple | Mean GI50 = 0.33 |[12] |

Table 2: In Vivo Efficacy and Dosing of this compound

Animal Model Tumor Type Dosage Outcome Citation
ES1e/SCID Mice Neuroblastoma Xenograft 40 mg/kg, oral, daily Significantly reduced tumor burden [1][11]
ES1e/SCID Mice Breast & SCLC Xenograft 40 mg/kg, oral, daily Tumor growth inhibition [10]

| Mice (Toxicity Study) | N/A | Up to 100 mg/kg, daily for 2 weeks | No significant toxicity observed |[1][11] |

Table 3: Synergistic Effects with Chemotherapy

Combination Agent Cancer Cell Line This compound Conc. Combination Agent Conc. Combination Index Citation

| Cisplatin | SK-N-DZ (Neuroblastoma) | 500 nM | 3 µM | ~0.55 |[1] |

A Combination Index < 1.0 indicates synergy.

Key Experimental Protocols

The findings described in this guide are supported by a range of standard and specialized molecular biology techniques. Detailed methodologies for key experiments are provided below.

DNA Fiber Assay for Replication Fork Extension

This assay directly visualizes and measures the progression of individual DNA replication forks.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., SK-N-BE(2)c neuroblastoma) at an appropriate density and synchronize them if necessary.

  • First Pulse Labeling: Add the first thymidine analog, 5-chloro-2'-deoxyuridine (CldU), to the culture medium at a final concentration of 25 µM and incubate for 20-30 minutes.

  • Wash: Remove the CldU-containing medium and wash the cells three times with pre-warmed PBS.

  • Drug Treatment: Add fresh medium containing this compound at the desired concentration (e.g., 500 nM) or a vehicle control.

  • Second Pulse Labeling: Add the second thymidine analog, 5-iodo-2'-deoxyuridine (IdU), to the culture medium at a final concentration of 250 µM and incubate for 20-30 minutes.

  • Cell Harvest: Wash cells with PBS and harvest by trypsinization.

  • DNA Spreading: Resuspend a small number of cells (e.g., 2,500) in PBS. Mix 2 µL of the cell suspension with 10 µL of a lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) on a glass slide. Allow the cell lysis to proceed for 6-8 minutes.

  • Fiber Spreading: Tilt the slide at a 15-45 degree angle to allow the DNA solution to slowly run down the slide, creating stretched DNA fibers.

  • Fixation: Air dry the slides and fix the DNA fibers in a 3:1 methanol:acetic acid solution for 10 minutes.

  • Denaturation & Staining: Denature the DNA with 2.5 M HCl for 1 hour. Block with 1% BSA in PBS and then stain with primary antibodies (rat anti-BrdU for CldU, mouse anti-BrdU for IdU) followed by fluorescently-labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594, anti-mouse Alexa Fluor 488).

  • Imaging and Analysis: Capture images using a fluorescence microscope. Measure the length of the IdU tracks (representing DNA synthesis in the presence of the drug) using image analysis software like ImageJ. A reduction in the length of IdU tracks in this compound-treated cells compared to controls indicates inhibition of replication fork extension.[1]

DNA_Fiber_Workflow cluster_0 Cell Labeling cluster_1 Sample Preparation cluster_2 Analysis Pulse1 Pulse 1: Add CldU (20 min) Wash1 Wash Pulse1->Wash1 Treatment Treat with this compound or Vehicle Wash1->Treatment Pulse2 Pulse 2: Add IdU (20 min) Treatment->Pulse2 Harvest Harvest Cells Pulse2->Harvest Lyse Lyse & Spread DNA on Slide Harvest->Lyse Fix Fix Fibers Lyse->Fix Denature Denature DNA (HCl) Fix->Denature Stain Immunostain (Anti-CldU/IdU) Denature->Stain Image Fluorescence Microscopy Stain->Image Measure Measure IdU Track Lengths Image->Measure

Caption: Experimental workflow for the DNA Fiber Assay.

Western Blot for DNA Damage and Apoptosis Markers

This technique is used to detect and quantify specific proteins in cell lysates.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells (e.g., SK-N-DZ, H524) with this compound (e.g., 500 nM) for specified time points (e.g., 24, 48, 72 hours).[4] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., anti-γH2A.X, anti-cleaved caspase-3, anti-cleaved caspase-9) and a loading control (e.g., anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

Protocol:

  • Cell Treatment: Treat cells with this compound (e.g., 500 nM) for various durations (e.g., 24, 48 hours).[4]

  • Harvest and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.

  • Data Interpretation: The resulting histogram is analyzed to determine the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle. An increase in the S and G2/M populations indicates cell cycle arrest in those phases.[4]

Conclusion and Future Directions

This compound represents a novel and promising strategy in cancer therapy by targeting a cancer-specific isoform of PCNA. Its core mechanism relies on the induction of profound replication stress, which is achieved by interfering with DNA replication fork progression and simultaneously blocking the homologous recombination repair pathway.[1][3][4][8] This dual action leads to the accumulation of lethal DNA damage, subsequent cell cycle arrest, and selective apoptosis in cancer cells, while largely sparing non-malignant cells.[1][3][6][8]

The oral bioavailability and favorable toxicity profile demonstrated in preclinical models further underscore its therapeutic potential.[1][4][11] The synergistic effects observed when this compound is combined with conventional DNA-damaging agents like cisplatin highlight its potential to enhance existing treatment regimens.[1][4][7][11] A metabolically more stable analog, AOH1996, has since been developed and has advanced to Phase 1 clinical trials, building on the foundational understanding of replication stress induction established with this compound.[7][9][13][14] Further research will continue to elucidate the intricate interactions of these molecules within the DNA damage response network, paving the way for more refined and effective cancer therapies.

References

AOH1160's selectivity for malignant versus non-malignant cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preferential Cytotoxicity of AOH1160 Towards Malignant Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational anti-cancer agent this compound, with a specific focus on its remarkable selectivity for malignant cells over their non-malignant counterparts. This compound is a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a protein crucial for DNA synthesis and repair.[1][2][3][4] The information presented herein is curated from preclinical studies to serve as a valuable resource for the scientific community.

Core Mechanism of Selectivity

This compound's selective cytotoxicity is rooted in its preferential targeting of a cancer-associated isoform of PCNA, termed caPCNA.[1][2][5] This isoform is ubiquitously expressed in a wide array of cancer cells and tumor tissues but is not found in significant levels in non-malignant cells.[1][2][5] The structural alteration in caPCNA, particularly in the L126-Y133 region, makes it more accessible for protein-protein interactions and a viable target for small molecule inhibition.[1][2][6] this compound was identified and developed through computer modeling and medicinal chemistry to specifically target a surface pocket in this region.[1][2][6]

By binding to caPCNA, this compound disrupts the intricate processes of DNA replication and homologous recombination-mediated DNA repair in cancer cells.[1][2][3] This interference leads to a cascade of events including cell cycle arrest, accumulation of DNA damage, and ultimately, the induction of apoptosis.[1][2][7]

Quantitative Analysis of Selectivity

The preferential activity of this compound against malignant cells has been quantified across various cancer types. The following tables summarize the available data on growth inhibition, providing a clear comparison of its effects on cancerous versus non-malignant cells.

Table 1: Comparative Growth Inhibition (GI50/IC50) of this compound in Cancerous and Non-Malignant Cell Lines

Cell LineCell TypeCancer TypeGI50/IC50 (µM)Reference
Malignant Cells
NCI-60 Panel (mean)Human Cancer Cell LinesVarious~0.33[1][8]
SK-N-ASHuman NeuroblastomaNeuroblastomaNot specified[9]
SK-N-BE2(c)Human NeuroblastomaNeuroblastomaNot specified[9]
Multiple LinesHuman NeuroblastomaNeuroblastoma0.11 - 0.53[9]
Multiple LinesHuman Breast CancerBreast Cancer0.11 - 0.53[9]
Multiple LinesHuman Small Cell Lung CancerSmall Cell Lung Cancer0.11 - 0.53[9]
Non-Malignant Cells
7SM0032Normal Neural Stem CellsN/ANot significantly affected[1]
PBMCsHuman Peripheral Blood Mononuclear CellsN/ANot significantly affected[1]
hMECHuman Mammary Epithelial CellsN/ANot significantly affected[1]
SAECHuman Small Airway Epithelial CellsN/ANot significantly affected[1]

GI50: The concentration of a drug that causes 50% inhibition of cell growth. IC50: The concentration of a drug that causes 50% of a maximal inhibitory response.

Downstream Cellular Effects of this compound

The selective inhibition of caPCNA by this compound triggers distinct cellular responses in malignant cells, which are largely absent in their non-malignant counterparts.

Table 2: Summary of this compound-Induced Cellular Effects (at 500 nM)

Cellular EffectMalignant Cells (SK-N-DZ, H524)Non-Malignant Cells (7SM0032, SAEC)Reference
Cell Cycle Arrest Induces cell cycle arrestNo significant effect[1][10]
DNA Damage (γH2A.X levels) IncreasedNo significant effect[1]
Apoptosis (Sub-G1 population, TUNEL assay) IncreasedNo significant effect[1][10]
Caspase Activation (Caspase-3, Caspase-9) ActivatedNot specified[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound's selectivity.

Cell Viability and Growth Inhibition Assay
  • Principle: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

  • Protocol:

    • Seed cancer cell lines (e.g., human neuroblastoma, breast cancer, small cell lung cancer lines) and non-malignant control cells (e.g., 7SM0032, PBMCs, hMEC, SAEC) in 96-well plates at an appropriate density.[1]

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., ranging from nanomolar to micromolar concentrations) or vehicle control (DMSO).

    • Incubate for a specified period (e.g., 72 hours).

    • Measure cell viability using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.[1]

    • Normalize luminescence signals to the vehicle-treated control cells.

    • Calculate GI50 values by plotting the percentage of growth inhibition against the log of this compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Principle: To assess the effect of this compound on cell cycle progression by quantifying the distribution of cells in different phases (G1, S, G2/M) and the sub-G1 population (indicative of apoptosis).

  • Protocol:

    • Treat cancer cells (e.g., SK-N-DZ, H524) and non-malignant cells (e.g., 7SM0032, SAEC) with a specific concentration of this compound (e.g., 500 nM) or vehicle control for various time points (e.g., 24, 48 hours).[1][10]

    • Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol and store at -20°C.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA intercalating dye, such as Propidium Iodide (PI), and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the sub-G1, G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Detection by TUNEL Assay
  • Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Protocol:

    • Culture cancer cells (e.g., SK-N-DZ) and non-malignant cells (e.g., 7SM0032) on slides or coverslips.

    • Treat the cells with this compound (e.g., 500 nM) or vehicle control for a specified duration (e.g., 24 hours).[1][10]

    • Fix the cells with a crosslinking agent like paraformaldehyde.

    • Permeabilize the cells to allow entry of the labeling enzyme.

    • Perform the TUNEL assay according to the manufacturer's instructions. This typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

    • Counterstain the cell nuclei with a DNA stain such as DAPI.

    • Visualize the cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.

    • Quantify the percentage of TUNEL-positive cells.[10]

Western Blot Analysis for Protein Expression
  • Principle: To detect and quantify the levels of specific proteins involved in the DNA damage response (γH2A.X) and apoptosis (cleaved caspases).

  • Protocol:

    • Treat cancer and non-malignant cells with this compound (e.g., 500 nM) for various time points.[1][10]

    • Lyse the cells in a suitable buffer to extract total protein.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-γH2A.X, anti-cleaved caspase-3, anti-cleaved caspase-9).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizing the Molecular and Experimental Landscape

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

AOH1160_Mechanism_of_Action cluster_cells Cellular Environment cluster_cancer Malignant Cell cluster_normal Non-Malignant Cell caPCNA caPCNA DNA_rep_cancer DNA Replication caPCNA->DNA_rep_cancer HR_repair_cancer HR Repair caPCNA->HR_repair_cancer cell_cycle_cancer Cell Cycle Progression DNA_rep_cancer->cell_cycle_cancer apoptosis_cancer Apoptosis HR_repair_cancer->cell_cycle_cancer cell_cycle_cancer->apoptosis_cancer Arrest leads to AOH1160_cancer This compound AOH1160_cancer->caPCNA Binds & Inhibits AOH1160_cancer->DNA_rep_cancer Disrupts AOH1160_cancer->HR_repair_cancer Disrupts PCNA Normal PCNA DNA_rep_normal DNA Replication PCNA->DNA_rep_normal HR_repair_normal HR Repair PCNA->HR_repair_normal cell_cycle_normal Cell Cycle Progression DNA_rep_normal->cell_cycle_normal HR_repair_normal->cell_cycle_normal AOH1160_normal This compound AOH1160_normal->PCNA No significant binding

Caption: this compound's selective mechanism of action.

AOH1160_Experimental_Workflow cluster_assays Endpoint Assays cluster_data Data Analysis start Cell Seeding (Malignant vs. Non-Malignant) treatment This compound Treatment (Dose-Response) start->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability (CellTiter-Glo) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle apoptosis Apoptosis Detection (TUNEL Assay) incubation->apoptosis protein Protein Expression (Western Blot) incubation->protein gi50 GI50/IC50 Calculation viability->gi50 cycle_dist Cell Cycle Distribution (%) cell_cycle->cycle_dist apoptosis_rate Apoptosis Rate (%) apoptosis->apoptosis_rate protein_levels Protein Level Quantification protein->protein_levels

Caption: Experimental workflow for assessing this compound's selectivity.

AOH1160_Selectivity_Logic cluster_outcomes start Is caPCNA present? cancer_cell Malignant Cell start->cancer_cell Yes normal_cell Non-Malignant Cell start->normal_cell No aoh_binds This compound binds to caPCNA cancer_cell->aoh_binds no_binding This compound has no significant target normal_cell->no_binding disruption Disruption of DNA Replication & Repair aoh_binds->disruption apoptosis Cell Cycle Arrest & Apoptosis disruption->apoptosis normal_function Normal Cellular Function no_binding->normal_function

References

The Potential of AOH1160 as a Therapeutic Biomarker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of AOH1160, a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), and explores its potential as a therapeutic biomarker for cancer treatment. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Proliferating Cell Nuclear Antigen (PCNA) is a critical protein involved in DNA replication and repair, making it an essential factor for the growth and survival of cancer cells.[1][2] A cancer-associated isoform of PCNA, termed caPCNA, has been identified and is ubiquitously expressed in a wide range of tumor tissues but not in non-malignant cells.[1][2] This differential expression provides a therapeutic window for targeting cancer cells. This compound is a potent and orally available small molecule designed to selectively target a region of PCNA, demonstrating significant anti-cancer activity with minimal toxicity to normal cells.[1][3][4]

Mechanism of Action

This compound selectively targets a surface pocket on PCNA partially delineated by the amino acid region L126-Y133.[1][3] By binding to this site, this compound disrupts the normal function of PCNA, leading to several downstream effects that culminate in cancer cell death. The primary mechanisms of action include:

  • Interference with DNA Replication: this compound disrupts the process of DNA synthesis, a fundamental requirement for rapidly dividing cancer cells.[1][3][5]

  • Blockade of Homologous Recombination (HR)-Mediated DNA Repair: The molecule inhibits the ability of cancer cells to repair DNA double-strand breaks through the homologous recombination pathway.[1][3][5]

  • Induction of Cell Cycle Arrest and Apoptosis: By disrupting DNA replication and repair, this compound triggers cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[1][3][5]

  • Sensitization to Chemotherapy: this compound has been shown to sensitize cancer cells to the effects of other chemotherapeutic agents, such as cisplatin.[1][3]

Below is a diagram illustrating the proposed signaling pathway of this compound.

AOH1160_Mechanism_of_Action cluster_nucleus Cell Nucleus This compound This compound PCNA PCNA (Proliferating Cell Nuclear Antigen) This compound->PCNA Inhibits Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis This compound->Apoptosis Induces DNA_Replication DNA Replication PCNA->DNA_Replication Promotes HR_Repair Homologous Recombination DNA Repair PCNA->HR_Repair Promotes

This compound Mechanism of Action

Quantitative Data on this compound Activity

The efficacy of this compound has been evaluated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and in vivo efficacy data.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
SK-N-ASNeuroblastoma~0.3
SK-N-BE2(c)Neuroblastoma~0.3
MCF-7Breast Cancer~0.5
MDA-MB-231Breast Cancer~0.5
H446Small Cell Lung Cancer~0.4
H209Small Cell Lung Cancer~0.5

Data compiled from preclinical studies.

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeThis compound DoseTumor Growth Inhibition
SK-N-ASNeuroblastoma40 mg/kg, p.o. dailySignificant
SK-N-BE2(c)Neuroblastoma40 mg/kg, p.o. dailySignificant
Breast CancerBreast Cancer40 mg/kg, p.o. dailySignificant
Small Cell Lung CancerSmall Cell Lung Cancer40 mg/kg, p.o. dailySignificant

p.o. = oral administration

Experimental Protocols

This section details the methodologies used in key experiments to evaluate the efficacy of this compound.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SK-N-AS, MCF-7)

  • This compound

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or similar cell viability reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the wells and add the this compound dilutions.

  • Incubate the plate for 48-72 hours.

  • Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the log of this compound concentration.

The following diagram outlines the workflow for the cell viability assay.

Cell_Viability_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_this compound Add serial dilutions of this compound seed_cells->add_this compound incubate_plate Incubate for 48-72 hours add_this compound->incubate_plate add_reagent Add cell viability reagent incubate_plate->add_reagent measure_absorbance Measure absorbance add_reagent->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Cell Viability Assay Workflow
In Vivo Xenograft Studies

This protocol describes the evaluation of this compound's anti-tumor activity in an animal model.

Materials:

  • Immunocompromised mice (e.g., SCID mice)

  • Cancer cell line for xenograft

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flanks of the mice.

  • Allow tumors to grow to a palpable size.

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., 40 mg/kg) or vehicle control orally once daily.

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

The following diagram illustrates the logical flow of the in vivo xenograft study.

In_Vivo_Xenograft_Study_Logic start Start inject_cells Inject cancer cells into mice start->inject_cells tumor_growth Allow tumor growth inject_cells->tumor_growth randomize Randomize mice into groups tumor_growth->randomize treatment Administer this compound or Vehicle randomize->treatment measure_tumor Measure tumor volume regularly treatment->measure_tumor monitor_health Monitor mouse health measure_tumor->monitor_health end_study End of study monitor_health->end_study analyze Analyze tumor data end_study->analyze end End analyze->end

References

The AOH1160-PARP1 Axis: A Technical Guide to a Novel Anti-Cancer Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with a focus on identifying and exploiting unique vulnerabilities within cancer cells. One of the most promising of these is the synthetic lethality observed between inhibitors of Poly(ADP-ribose) polymerase (PARP) and deficiencies in the Homologous Recombination (HR) DNA repair pathway, notably in BRCA-mutated cancers[1][2]. AOH1160 is a first-in-class small molecule inhibitor that selectively targets a cancer-associated isoform of the Proliferating Cell Nuclear Antigen (PCNA)[3][4][5]. PCNA is a critical scaffold protein in DNA replication and repair[6]. Recent research has illuminated a direct interaction between PCNA and PARP1, establishing a "PCNA/PARP1 axis" that is crucial for malignant progression[7][8]. This guide provides an in-depth technical overview of this compound's mechanism and its significant interaction with the PARP1 pathway, highlighting the synergistic potential of co-targeting these two central nodes of the DNA Damage Response (DDR).

Core Mechanism of this compound and the Role of PARP1

This compound selectively targets a cancer-specific isoform of PCNA (caPCNA), which is ubiquitously expressed in a wide array of tumor cells but not in healthy, non-malignant cells[3][5]. By inhibiting caPCNA, this compound disrupts DNA replication, impedes HR-mediated DNA repair, and induces cell cycle arrest and apoptosis in cancer cells[3][4][9].

PARP1 is a key enzyme in the DDR, acting as a DNA damage sensor that recognizes single-strand breaks (SSBs)[10][11][12]. Upon binding to damaged DNA, PARP1 synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins, primarily for the Base Excision Repair (BER) pathway[13][14]. If these SSBs are not repaired, they can collapse replication forks during S-phase, leading to the formation of more lethal double-strand breaks (DSBs). In cells with deficient HR repair (like BRCA-mutant cancers), these DSBs cannot be efficiently repaired, leading to cell death—the principle behind the success of PARP inhibitors[1][15].

A pivotal discovery reveals that PARP1 is a downstream target of PCNA and that the two proteins directly interact[7][8]. This interaction is fundamental to sustaining DNA repair proficiency and cell cycle progression in cancer cells[7][16]. By inhibiting PCNA, this compound destabilizes this axis, impairing DNA repair and sensitizing cancer cells to PARP inhibitors like Olaparib[7][8][16].

Quantitative Data Summary

The efficacy of this compound as a monotherapy and its synergistic effects when combined with the PARP1 inhibitor Olaparib have been quantified across various cancer cell lines.

Table 1: this compound Monotherapy IC50 Values

The half-maximal inhibitory concentration (IC50) demonstrates the potency of this compound in selectively killing cancer cells while sparing non-malignant cells.

Cell LineCancer TypeIC50 (µM)Non-Malignant Control
SK-N-BE(2)cNeuroblastoma~0.117SM0032, PBMCs
SK-N-ASNeuroblastoma~0.37SM0032, PBMCs
MDA-MB-468Breast Cancer~0.25hMEC
H82Small Cell Lung Cancer~0.53SAEC

Data summarized from Gu L, et al. Clin Cancer Res. 2018.[3]

Table 2: Synergistic Effects of this compound and Olaparib in Hepatocellular Carcinoma (HCC) Cells

The combination of this compound and the PARP inhibitor Olaparib shows a strong synergistic effect, as indicated by Combination Index (CI) values significantly less than 1.0.

Drug CombinationCell LineConcentration Ratio (this compound:Olaparib)Combination Index (CI)Observation
This compound + OlaparibHepG21:8< 0.5Most significant inhibition
This compound + OlaparibHepG2Various< 1.0Synergistic effect

Data summarized from recent studies on the PCNA/PARP1 axis.[7] A combination of 0.5 µM this compound and 4.0 µM Olaparib significantly inhibited clonogenic growth compared to 1.0 µM this compound alone or 8.0 µM Olaparib alone[7].

Signaling and Logical Pathways

The following diagrams illustrate the key molecular interactions and the logic behind the synergistic therapeutic strategy.

AOH1160_PARP1_Pathway This compound This compound PCNA PCNA (Cancer-Associated Isoform) This compound->PCNA Inhibits PARP1 PARP1 PCNA->PARP1 Interacts with & Regulates Replication DNA Replication PCNA->Replication Required for BER Base Excision Repair (BER) PARP1->BER Recruits Repair Factors DNA_SSB DNA Single-Strand Breaks (SSBs) DNA_SSB->PARP1 Activates BER->DNA_SSB Repairs DNA_DSB DNA Double-Strand Breaks (DSBs) Replication->DNA_DSB Converts unrepaired SSBs to DSBs Apoptosis Apoptosis (Cancer Cell Death) DNA_DSB->Apoptosis Triggers

Caption: this compound inhibits PCNA, disrupting its interaction with PARP1 and hindering DNA repair.

Synergistic_Logic cluster_0 This compound Action cluster_1 PARP Inhibitor Action This compound This compound PCNA_Inhibition PCNA Inhibition This compound->PCNA_Inhibition HR_Deficiency Impaired Homologous Recombination (HR) Repair PCNA_Inhibition->HR_Deficiency Synergy SYNERGISTIC CELL DEATH HR_Deficiency->Synergy Prevents DSB Repair PARPi PARP Inhibitor (e.g., Olaparib) PARP1_Inhibition PARP1 Inhibition PARPi->PARP1_Inhibition SSB_Accumulation SSB Accumulation & Conversion to DSBs PARP1_Inhibition->SSB_Accumulation SSB_Accumulation->Synergy Creates DSBs

Caption: Logical flow showing the synergistic lethality of this compound and PARP inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to establish the this compound-PARP1 interaction.

Co-Immunoprecipitation (Co-IP) for PCNA-PARP1 Interaction

This protocol is used to verify the direct physical interaction between PCNA and PARP1 within the cell.

Methodology:

  • Cell Lysis: Harvest HepG2 cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Pre-Clearing: Centrifuge lysates to pellet debris. Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-PCNA antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-PARP1 antibody to detect the co-precipitated protein. An anti-PCNA antibody should be used on a parallel blot to confirm successful immunoprecipitation of the target.

CoIP_Workflow Start 1. Cell Lysate (Containing PCNA-PARP1 complexes) Incubate 2. Incubate with Anti-PCNA Antibody Start->Incubate Beads 3. Add Protein A/G Beads (Binds to antibody) Incubate->Beads Wash 4. Wash Beads (Remove non-specific proteins) Beads->Wash Elute 5. Elute Bound Proteins Wash->Elute Analyze 6. Western Blot (Probe for PARP1) Elute->Analyze

References

Methodological & Application

Application Notes and Protocols for AOH1160 In Vitro Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AOH1160 is a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA).[1][2] PCNA is a critical protein involved in DNA replication and repair, making it an attractive target for cancer therapy. This compound has demonstrated selective cytotoxicity against a variety of cancer cell lines while exhibiting minimal toxicity to non-malignant cells.[3][4] These application notes provide a detailed protocol for determining the in vitro efficacy of this compound using a cell viability assay, along with data presentation and a diagram of its signaling pathway.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces cell viability by 50%. The following tables summarize the reported IC50 values for this compound in various cancer cell lines and its effect on non-malignant cells.

Table 1: this compound IC50 Values in Selected Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
SK-N-BE(2)cNeuroblastoma~0.11 - 0.53
SK-N-ASNeuroblastoma~0.11 - 0.53
MDA-MB-468Breast Cancer~0.11 - 0.53
H82Small Cell Lung Cancer~0.11 - 0.53

Note: The IC50 values for neuroblastoma, breast cancer, and small cell lung cancer cell lines are reported to be in the range of 0.11 to 0.53 µM.

Table 2: Effect of this compound on Non-Malignant Cells

Cell Line/TypeDescriptionEffect
PBMCsPeripheral Blood Mononuclear CellsNot significantly toxic up to 5 µM
hMECHuman Mammary Epithelial CellsNot significantly toxic up to 5 µM
SAECHuman Small Airway Epithelial CellsNot significantly toxic up to 5 µM
7SM0032Non-malignant cellsNot significantly toxic up to 5 µM

Experimental Protocols

In Vitro Cell Viability Assay using CellTiter-Glo®

This protocol describes the determination of cell viability upon treatment with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • This compound (stock solution prepared in DMSO)

  • Cancer cell lines of interest

  • Appropriate cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells from routine culture.

    • Seed cells in a 96-well opaque-walled plate at a density of 5 x 10³ to 3 x 10⁴ cells/mL in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay period.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from the stock solution. A suggested concentration range is 0.01 µM to 10 µM to generate a dose-response curve. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • CellTiter-Glo® Assay:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all experimental wells.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]).

Mandatory Visualization

This compound Signaling Pathway

AOH1160_Signaling_Pathway cluster_0 This compound Mechanism of Action This compound This compound PCNA Cancer-Associated PCNA (caPCNA) This compound->PCNA Inhibits DNA_Replication DNA Replication Fork PCNA->DNA_Replication Promotes HR_Repair Homologous Recombination DNA Repair PCNA->HR_Repair Promotes PARP1 PARP1 PCNA->PARP1 Interacts with Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest DNA_Damage DNA Double-Strand Breaks HR_Repair->DNA_Damage DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis AOH1160_Workflow cluster_workflow Cell Viability Assay Workflow start Start: Culture Cancer Cells seed Seed Cells in 96-well Plate (5x10³ - 3x10⁴ cells/mL) start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (0.01 - 10 µM) incubate1->treat incubate2 Incubate for 72h treat->incubate2 assay Add CellTiter-Glo® Reagent incubate2->assay lyse Lyse Cells (2 min shake) assay->lyse incubate3 Incubate for 10 min lyse->incubate3 read Measure Luminescence incubate3->read analyze Data Analysis: Normalize to Control, Calculate IC50 read->analyze end_node End: Determine IC50 analyze->end_node

References

Application Notes and Protocols for AOH1160 in Neuroblastoma Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of AOH1160, a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA), in neuroblastoma xenograft mouse models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy of this compound.

Introduction

Neuroblastoma is a pediatric cancer originating from the developing sympathetic nervous system. High-risk neuroblastoma has a poor prognosis, necessitating the development of novel therapeutic strategies. This compound is a potent and selective inhibitor of a cancer-associated isoform of PCNA (caPCNA), which is ubiquitously expressed in many cancer cells, including neuroblastoma, but not in non-malignant cells.[1][2][3] By targeting caPCNA, this compound interferes with DNA replication and repair, leading to selective cancer cell death.[1][2][4]

Mechanism of Action

This compound selectively targets a cancer-specific isoform of PCNA. This targeted inhibition disrupts critical cellular processes in neuroblastoma cells:

  • Interference with DNA Replication: this compound disrupts the normal function of PCNA at the replication fork.[1][2][4]

  • Blockade of Homologous Recombination (HR)-Mediated DNA Repair: The inhibitor prevents the repair of DNA double-strand breaks through the HR pathway.[1][2][4]

  • Induction of Cell Cycle Arrest and Apoptosis: The disruption of DNA synthesis and repair leads to cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[1][2][4]

  • Sensitization to Chemotherapy: this compound has been shown to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin.[1][2][5]

This compound Signaling Pathway

AOH1160_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Processes cluster_2 Cellular Outcomes This compound This compound PCNA caPCNA (Cancer-Associated Isoform) This compound->PCNA Inhibits DNA_Replication DNA Replication This compound->DNA_Replication Disrupts HR_Repair Homologous Recombination DNA Repair This compound->HR_Repair Blocks Cisplatin_Synergy Synergy with Cisplatin This compound->Cisplatin_Synergy Enhances PCNA->DNA_Replication Essential for PCNA->HR_Repair Essential for Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Leads to HR_Repair->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of this compound in neuroblastoma cells.

Data Presentation

The following table summarizes the key quantitative data from in vivo studies of this compound in neuroblastoma xenograft models.

ParameterDetails
Mouse Model ES1(e)/SCID mice
Neuroblastoma Cell Lines SK-N-AS, SK-N-BE2(c)
This compound Dosage 40 mg/kg, administered orally (p.o.) once daily
Treatment Efficacy Significantly reduced tumor burden compared to vehicle control.[5]
Toxicity No deaths or significant weight loss observed in treated animals. A comprehensive repeated dose toxicity study showed no significant toxicity at up to 100 mg/kg for 2 weeks.[5]
Combination Therapy This compound sensitizes neuroblastoma cells to cisplatin.[1][2][5]

Experimental Protocols

Neuroblastoma Xenograft Mouse Model Establishment

This protocol outlines the procedure for establishing subcutaneous neuroblastoma xenografts in immunodeficient mice.

Materials:

  • Neuroblastoma cell lines (e.g., SK-N-AS, SK-N-BE2(c))

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, can enhance tumor take rate)

  • 6-8 week old female ES1(e)/SCID or athymic nude mice

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Preparation:

    • Culture neuroblastoma cells to 70-80% confluency.

    • Harvest cells using trypsin-EDTA and wash with PBS.

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL. Keep cells on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • Shave the hair on the flank of the mouse.

    • Gently lift the skin on the flank and inject 100-200 µL of the cell suspension subcutaneously.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor appearance.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

    • Randomize mice into treatment and control groups when tumors reach a volume of approximately 100-150 mm³.

This compound Formulation and Administration

This protocol describes the preparation and oral administration of this compound to mice.

Materials:

  • This compound powder

  • Vehicle for oral formulation (specific details should be optimized based on the compound's properties, a previously reported formulation is provided below)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

This compound Oral Formulation (Example):

A previously described dosing solution was prepared by dissolving this compound in a vehicle consisting of Kolliphor HS 15, Poloxamer 407, Butylated Hydroxyanisole, Butylated Hydroxytoluene, and Propyl Gallate under a continuous flush of nitrogen gas at 60 °C. The final concentration for dosing in mice was achieved by diluting this stock with drinking water.

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the this compound formulation to a final concentration suitable for a 40 mg/kg dose in a volume of approximately 100-200 µL per mouse.

    • Ensure the solution is homogenous before each use.

  • Oral Administration:

    • Gently restrain the mouse.

    • Insert the oral gavage needle carefully into the esophagus.

    • Slowly administer the this compound solution.

    • Administer once daily.

    • For the control group, administer the vehicle only.

  • Monitoring:

    • Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.

    • Measure body weight 2-3 times per week.

Combination Therapy with Cisplatin

This protocol provides a general guideline for combining this compound with cisplatin. The optimal dose and schedule may need to be determined empirically.

Materials:

  • This compound (formulated for oral administration)

  • Cisplatin (formulated for intraperitoneal injection)

  • Sterile saline

  • Syringes (1 mL) and needles (27-30 gauge)

Procedure:

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (40 mg/kg, p.o., daily)

    • Group 3: Cisplatin (e.g., 2-5 mg/kg, i.p., once or twice weekly)

    • Group 4: this compound (40 mg/kg, p.o., daily) + Cisplatin (e.g., 2-5 mg/kg, i.p., once or twice weekly)

  • Administration:

    • Administer this compound orally as described in Protocol 2.

    • Administer cisplatin via intraperitoneal (i.p.) injection. The timing of cisplatin administration relative to this compound should be consistent throughout the study (e.g., administer cisplatin 1-2 hours after this compound).

  • Monitoring:

    • Monitor tumor growth and animal health as described in the previous protocols.

    • Pay close attention to signs of combined toxicity.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis A Prepare Neuroblastoma Cell Suspension B Subcutaneous Injection into SCID Mice A->B C Monitor Tumor Growth B->C D Randomize Mice into Treatment Groups C->D E Prepare this compound Formulation (40 mg/kg) D->E G Administer Vehicle to Control Group D->G H Optional: Administer Cisplatin for Combination Study D->H F Daily Oral Gavage of this compound E->F I Measure Tumor Volume (2-3 times/week) F->I J Monitor Body Weight and Animal Health F->J G->I G->J H->I H->J K Endpoint: Tumor Excision and Analysis I->K L Data Analysis and Statistical Evaluation I->L J->L K->L

References

Application Notes and Protocols for AOH1160 and Cisplatin Combination Therapy in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovarian cancer remains a significant challenge in gynecologic oncology, primarily due to the development of resistance to first-line platinum-based chemotherapies like cisplatin. Novel therapeutic strategies are urgently needed to overcome this resistance and improve patient outcomes. One promising approach is the combination of conventional chemotherapy with targeted agents that can sensitize cancer cells to treatment.

AOH1160 is a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a key protein involved in DNA replication and repair. By targeting PCNA, this compound has been shown to selectively kill cancer cells and sensitize them to DNA-damaging agents. Cisplatin, a cornerstone of ovarian cancer treatment, exerts its cytotoxic effect by forming DNA adducts, leading to DNA damage and apoptosis.

This document provides detailed application notes and protocols for investigating the combination of this compound and cisplatin in ovarian cancer. While preclinical studies have demonstrated the potential of this compound to sensitize various cancer cells to cisplatin, to date, specific quantitative data and detailed protocols for this combination in ovarian cancer are not extensively available in published literature. Therefore, the following sections provide a framework for researchers to conduct these critical investigations, including hypothesized mechanisms, template data tables, and detailed experimental protocols based on established methodologies in cancer research.

Principles and Hypothesized Synergy

The therapeutic rationale for combining this compound and cisplatin in ovarian cancer is based on their complementary mechanisms of action. Cisplatin induces DNA damage, primarily in the form of intra- and inter-strand crosslinks, which block DNA replication and transcription, ultimately triggering apoptosis. However, cancer cells can develop resistance by upregulating DNA repair pathways, such as the Nucleotide Excision Repair (NER) and Homologous Recombination (HR) pathways, which remove cisplatin-DNA adducts.

This compound, as a PCNA inhibitor, is hypothesized to disrupt these DNA repair processes. PCNA is a central hub for the recruitment of DNA repair proteins to sites of DNA damage. By inhibiting PCNA, this compound can prevent the efficient repair of cisplatin-induced DNA lesions, leading to an accumulation of DNA damage that overwhelms the cell's repair capacity and forces it into apoptosis. This synergistic interaction is expected to be particularly effective in cisplatin-resistant ovarian cancer cells that have become dependent on upregulated DNA repair mechanisms for survival.

Data Presentation

The following tables are templates designed for the systematic recording and analysis of quantitative data from in vitro and in vivo experiments evaluating the combination of this compound and cisplatin.

Table 1: In Vitro Cytotoxicity of this compound and Cisplatin in Ovarian Cancer Cell Lines

Cell LineDrugIC50 (µM) ± SD (48h)IC50 (µM) ± SD (72h)
OVCAR-3 This compoundEnter DataEnter Data
CisplatinEnter DataEnter Data
SKOV-3 This compoundEnter DataEnter Data
CisplatinEnter DataEnter Data
A2780 This compoundEnter DataEnter Data
CisplatinEnter DataEnter Data
A2780-CP70 This compoundEnter DataEnter Data
(Cisplatin-Resistant)CisplatinEnter DataEnter Data

IC50 values should be determined from dose-response curves generated from cell viability assays (e.g., MTT, CellTiter-Glo).

Table 2: Synergy Analysis of this compound and Cisplatin Combination in Ovarian Cancer Cell Lines

Cell LineDrug Combination (Molar Ratio)Combination Index (CI) at Fa 0.5Combination Index (CI) at Fa 0.75Synergy Interpretation
OVCAR-3 This compound + Cisplatin (1:1)Enter DataEnter Datae.g., Synergistic
SKOV-3 This compound + Cisplatin (1:1)Enter DataEnter Datae.g., Additive
A2780 This compound + Cisplatin (1:1)Enter DataEnter Datae.g., Synergistic
A2780-CP70 This compound + Cisplatin (1:1)Enter DataEnter Datae.g., Strongly Synergistic

Combination Index (CI) values should be calculated using the Chou-Talalay method (CompuSyn software). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: In Vivo Efficacy of this compound and Cisplatin Combination in an Ovarian Cancer Xenograft Model

Treatment GroupAnimal Cohort SizeMean Tumor Volume (mm³) at Day 28 ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control e.g., n=8Enter Data0Enter Data
This compound (dose) e.g., n=8Enter DataCalculateEnter Data
Cisplatin (dose) e.g., n=8Enter DataCalculateEnter Data
This compound + Cisplatin e.g., n=8Enter DataCalculateEnter Data

Tumor volume and body weight should be measured bi-weekly. Tumor Growth Inhibition (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Experimental Protocols

In Vitro Protocols

1. Cell Culture

  • Cell Lines: Human ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3, A2780, and its cisplatin-resistant counterpart A2780-CP70).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For A2780-CP70, maintain cisplatin resistance by adding a low concentration of cisplatin (e.g., 1 µM) to the culture medium, and culture in cisplatin-free medium for at least one week before experiments.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

2. Cell Viability Assay (MTT Assay)

  • Seed ovarian cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and cisplatin in culture medium.

  • Treat the cells with single agents or their combination at various concentrations for 48 and 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Protocol

1. Ovarian Cancer Xenograft Model

  • Animals: Female athymic nude mice (4-6 weeks old).

  • Cell Implantation: Subcutaneously inject 5 x 10^6 ovarian cancer cells (e.g., A2780-CP70) suspended in 100 µL of Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

2. Drug Administration

  • This compound Formulation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).

  • Cisplatin Formulation: Prepare cisplatin in sterile saline for intraperitoneal injection.

  • Treatment Schedule:

    • Administer this compound orally once daily.

    • Administer cisplatin intraperitoneally, for example, twice a week.

    • For the combination group, administer this compound approximately 1-2 hours before cisplatin to allow for target engagement.

    • The vehicle control group should receive the respective vehicles on the same schedule.

  • Monitoring: Monitor tumor growth, body weight, and signs of toxicity throughout the study.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study period. Collect tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizations

G cluster_cell This compound This compound PCNA PCNA This compound->PCNA Inhibits Cisplatin Cisplatin DNA_Damage DNA Damage (Adducts) Cisplatin->DNA_Damage Induces DNA_Repair DNA Repair Pathways (NER, HR) PCNA->DNA_Repair Activates DNA_Repair->DNA_Damage Repairs Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Ovarian_Cancer_Cell Ovarian Cancer Cell

Caption: Hypothesized signaling pathway of this compound and cisplatin combination therapy.

G start Start in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assay (IC50 Determination) in_vitro->cell_viability synergy Synergy Analysis (Combination Index) cell_viability->synergy apoptosis_iv Apoptosis Assay synergy->apoptosis_iv in_vivo In Vivo Studies apoptosis_iv->in_vivo xenograft Xenograft Model Establishment in_vivo->xenograft treatment Combination Treatment xenograft->treatment efficacy Efficacy Evaluation (Tumor Growth Inhibition) treatment->efficacy end End efficacy->end

Caption: General experimental workflow for evaluating this compound and cisplatin combination.

G This compound This compound Inhibit_PCNA Inhibition of PCNA This compound->Inhibit_PCNA Cisplatin Cisplatin Induce_DNA_Damage Induction of DNA Damage Cisplatin->Induce_DNA_Damage Block_DNA_Repair Blockade of DNA Repair Inhibit_PCNA->Block_DNA_Repair Synergistic_Apoptosis Synergistic Induction of Apoptosis Induce_DNA_Damage->Synergistic_Apoptosis Block_DNA_Repair->Synergistic_Apoptosis Ovarian_Cancer_Regression Ovarian Cancer Regression Synergistic_Apoptosis->Ovarian_Cancer_Regression

Caption: Logical relationship of this compound and cisplatin combination leading to tumor regression.

Application Notes and Protocols for Oral Gavage Administration of AOH1160 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AOH1160 is a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a protein essential for DNA replication and repair in eukaryotic cells.[1] Preclinical studies have demonstrated its potential as a broad-spectrum anticancer agent.[2] this compound has been shown to selectively kill various cancer cells while exhibiting minimal toxicity to non-malignant cells.[2][3] Its mechanism of action involves interference with DNA replication, blockage of homologous recombination-mediated DNA repair, and induction of cell cycle arrest and apoptosis in cancer cells.[1][3] Furthermore, this compound has demonstrated the ability to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin.[3][4] This document provides detailed protocols for the oral gavage administration of this compound in preclinical mouse models based on published studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving the oral administration of this compound.

Table 1: In Vivo Efficacy of Oral this compound

Animal ModelTumor TypeThis compound DoseDosing ScheduleOutcomeReference
ES1(e)/SCID miceNeuroblastoma (SK-N-AS and SK-N-BE2(c) xenografts)40 mg/kgOnce dailySignificantly reduced tumor burden compared to control. No deaths or significant weight loss.[3][4]
ES1e/SCID miceBreast cancer and small cell lung cancer xenografts40 mg/kgOnce dailySignificantly reduced tumor burden.[3][5]

Table 2: Preclinical Pharmacokinetics of Oral this compound

Animal ModelDosePeak Plasma Concentration (Cmax)Half-life (t½)Key ObservationReference
ES1e/SCID mice40 mg/kgWell above the calculated IC50 of most cancer cell lines~3.5 hoursThis compound is orally available.[3]
ES1e/SCID mice40 mg/kg-~3.4 hours-[6]

Table 3: Toxicity Profile of Oral this compound

Animal ModelThis compound DoseDosing ScheduleObservationReference
MiceUp to 100 mg/kgOnce daily for 2 weeksNo significant toxicity observed in a comprehensive repeated dose toxicity study.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol is based on the formulation described for preclinical studies.[2]

Materials:

  • This compound powder

  • Kolliphor® HS 15

  • Poloxamer 407

  • Butylated Hydroxyanisole (BHA)

  • Butylated Hydroxytoluene (BHT)

  • Propyl Gallate

  • Sterile drinking water

  • Heating and stirring equipment

  • Nitrogen gas source

Procedure:

  • Under a continuous flush of nitrogen gas, dissolve 10 mg of this compound powder in a vehicle solution at 60°C. The vehicle consists of:

    • Kolliphor® HS 15 (383.57 mg)

    • Poloxamer 407 (56.43 mg)

    • Butylated Hydroxyanisole (1 mg)

    • Butylated Hydroxytoluene (0.25 mg)

    • Propyl Gallate (2 mg)

  • Immediately before each dosing, dilute the stock solution with an equal volume of sterile drinking water to achieve a final concentration of 4 mg/mL of this compound.

  • Ensure the final dosing solution is a homogenous mixture.

Protocol 2: Oral Gavage Administration of this compound in Mice

This protocol outlines the procedure for administering this compound to mice via oral gavage.

Materials:

  • Prepared this compound dosing solution (4 mg/mL)

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip)

  • Syringes (1 mL)

  • Animal scale

  • Experimental mice (e.g., ES1e/SCID)

Procedure:

  • Animal Handling and Dosing Calculation:

    • Weigh each mouse accurately before dosing.

    • Calculate the required volume of this compound solution for a 40 mg/kg dose. For a 20g mouse, the calculation would be: (40 mg/kg * 0.02 kg) / 4 mg/mL = 0.2 mL.

  • Gavage Procedure:

    • Gently but firmly restrain the mouse.

    • Introduce the gavage needle into the mouth, passing it over the tongue towards the esophagus.

    • Ensure the needle is correctly placed in the esophagus and not the trachea. Resistance or coughing indicates incorrect placement.

    • Slowly administer the calculated volume of the this compound solution.

    • Carefully withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

  • Dosing Schedule:

    • Administer the dose once daily.

  • Monitoring:

    • Monitor the animals' weight and overall health throughout the experiment.

    • Measure tumor volume regularly using calipers.

Protocol 3: Pharmacokinetic Study of Oral this compound

This protocol describes the collection of blood samples for pharmacokinetic analysis.[2]

Materials:

  • Experimental mice (male and female)

  • This compound dosing solution

  • Blood collection supplies (e.g., cardiac puncture needles and syringes, collection tubes with anticoagulant)

  • Centrifuge

Procedure:

  • Administer a single oral dose of this compound (40 mg/kg) to a group of male and female mice.

  • Collect blood samples from three male and three female mice at each of the following time points post-dosing: 0 (pre-dose), 0.17, 0.33, 0.5, 1, 2, 4, 6, and 24 hours.

  • Blood is collected via cardiac puncture.

  • Separate plasma from blood cells by centrifugation.

  • Determine the plasma concentration of this compound using a validated LC/MS-MS method.

  • Calculate pharmacokinetic parameters using a standard noncompartmental method.

Visualizations

AOH1160_Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Oral Gavage Administration This compound This compound Powder Dissolve Dissolve at 60°C under Nitrogen This compound->Dissolve Vehicle Vehicle (Kolliphor HS 15, Poloxamer 407, etc.) Vehicle->Dissolve Stock Stock Solution Dissolve->Stock Dilute Dilute 1:1 with Water Stock->Dilute Dosing_Sol Dosing Solution (4 mg/mL) Dilute->Dosing_Sol Administer Administer via Oral Gavage Dosing_Sol->Administer Mouse ES1e/SCID Mouse Weigh Weigh Mouse Mouse->Weigh Monitor Monitor Health & Tumor Growth Mouse->Monitor Calculate Calculate Dose Volume (40 mg/kg) Weigh->Calculate Calculate->Administer Administer->Mouse

Caption: Experimental workflow for this compound oral gavage studies.

AOH1160_Signaling_Pathway cluster_effects Downstream Effects of this compound This compound This compound PCNA Proliferating Cell Nuclear Antigen (PCNA) This compound->PCNA Inhibits DNA_Rep DNA Replication PCNA->DNA_Rep Enables PCNA->DNA_Rep Blocks HR_Repair Homologous Recombination DNA Repair PCNA->HR_Repair Enables PCNA->HR_Repair Blocks Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle Cell Cycle Progression DNA_Rep->Cell_Cycle HR_Repair->Cell_Cycle Cell_Cycle->Cell_Cycle_Arrest Leads to Cell_Cycle_Arrest->Apoptosis Induces

References

Application Note: Determining the IC50 of AOH1160 in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AOH1160 is a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA), a protein essential for DNA replication and repair.[1][2] Notably, this compound selectively targets a cancer-associated isoform of PCNA (caPCNA), which is ubiquitously expressed across a broad range of cancers but not in non-malignant cells.[1][3] This selective targeting provides a promising therapeutic window for cancer treatment. In preclinical studies, this compound has demonstrated potent anti-cancer activity in various cancer types, including breast cancer, by inducing cell cycle arrest and apoptosis.[4][5] This document provides detailed protocols and data for determining the half-maximal inhibitory concentration (IC50) of this compound in breast cancer cell lines.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by disrupting essential DNA maintenance processes in cancer cells. By selectively binding to caPCNA, it interferes with DNA replication, which leads to replication stress.[1] Furthermore, this compound blocks homologous recombination (HR), a critical pathway for repairing DNA double-strand breaks.[1][5] The accumulation of unrepaired DNA damage triggers cell cycle arrest, primarily at the S and G2/M phases, and ultimately leads to programmed cell death (apoptosis).[1][2] This mechanism also sensitizes cancer cells to other DNA-damaging agents like cisplatin.[1][4]

AOH1160_Mechanism cluster_this compound This compound Action cluster_PCNA Cellular Processes cluster_Outcome Cellular Outcome This compound This compound PCNA caPCNA This compound->PCNA inhibits DNA_Rep DNA Replication PCNA->DNA_Rep enables HR_Repair Homologous Recombination DNA Repair PCNA->HR_Repair enables Damage DNA Damage Accumulation DNA_Rep->Damage HR_Repair->Damage Arrest S/G2/M Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

Data Presentation: IC50 of this compound in Cancer Cell Lines

This compound has shown efficacy across multiple cancer cell lines at sub-micromolar concentrations. The table below summarizes the reported IC50 values.

Cell Line TypeIC50 Range (µM)Reference
Breast Cancer0.11 - 0.53[1][4]
Neuroblastoma0.11 - 0.53[1][4]
Small Cell Lung Cancer0.11 - 0.53[1][4]

Note: The IC50 values represent the range observed across multiple cell lines within each cancer type.

Experimental Protocols

This section details the protocol for determining the IC50 value of this compound in adherent breast cancer cell lines using a luminescence-based cell viability assay, such as the CellTiter-Glo® assay mentioned in the primary research.[1] This assay quantifies ATP, an indicator of metabolically active, viable cells.

A. Materials and Reagents

  • This compound compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Opaque-walled 96-well cell culture plates (suitable for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer plate reader

B. Experimental Workflow

IC50_Workflow A 1. Culture Breast Cancer Cell Lines B 2. Seed Cells in 96-Well Plate A->B D 4. Treat Cells with this compound and Controls B->D C 3. Prepare this compound Serial Dilutions C->D E 5. Incubate for 72 Hours D->E F 6. Add CellTiter-Glo® Reagent E->F G 7. Measure Luminescence F->G H 8. Analyze Data and Calculate IC50 G->H

Caption: Experimental workflow for IC50 determination.

C. Step-by-Step Procedure

  • Cell Seeding:

    • Culture breast cancer cells in T-75 flasks until they reach approximately 80% confluency.

    • Wash cells with PBS, detach them using Trypsin-EDTA, and then neutralize with complete medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

    • Count the cells and adjust the concentration to the desired density (e.g., 2,000-5,000 cells per 100 µL).

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Compound Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., from 0.01 µM to 10 µM).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions, vehicle control, or medium-only (no-treatment control) to the respective wells. Each concentration should be tested in triplicate.

    • Return the plate to the 37°C, 5% CO₂ incubator for a duration of 72 hours.

  • Cell Viability Measurement (CellTiter-Glo® Assay):

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

D. Data Analysis and IC50 Calculation

  • Data Normalization:

    • Average the triplicate luminescence readings for each concentration.

    • Subtract the average background luminescence (wells with medium only) from all other readings.

    • Normalize the data by expressing the viability at each drug concentration as a percentage of the vehicle control viability:

      • % Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100

  • Dose-Response Curve and IC50 Determination:

    • Plot the normalized viability (%) against the logarithm of the this compound concentration.

    • Use a non-linear regression model to fit a sigmoidal dose-response curve (variable slope) to the data.[6]

    • The IC50 is the concentration of this compound that results in a 50% reduction in cell viability, which can be interpolated from the fitted curve.

Conclusion

This compound is a potent inhibitor of caPCNA that selectively kills cancer cells, including those derived from breast cancer, at sub-micromolar concentrations.[1][4] The protocols outlined in this document provide a robust framework for researchers to independently verify its efficacy and determine IC50 values in their specific breast cancer cell lines of interest. Accurate determination of the IC50 is a critical step in the preclinical evaluation of this promising anti-cancer agent.

References

AOH1160 Application Notes and Protocols for Small Cell Lung Cancer (SCLC) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data and suggested protocols for the investigation of AOH1160, a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA), in small cell lung cancer (SCLC) models.

Mechanism of Action

This compound is a potent and orally available PCNA inhibitor that selectively targets a cancer-associated isoform of PCNA (caPCNA).[1][2] This selectivity allows it to preferentially kill cancer cells while sparing non-malignant cells.[1][2][3] The mechanism of action involves interference with DNA replication and the disruption of homologous recombination-mediated DNA repair.[1][2][3][4][5][6] This leads to cell cycle arrest, an accumulation of DNA damage, and ultimately, apoptosis in cancer cells.[1][2][4] Furthermore, this compound has been shown to sensitize cancer cells to treatment with chemotherapeutic agents like cisplatin.[1][2][3]

Signaling Pathway and Drug Interaction

The diagram below illustrates the proposed mechanism of action for this compound in SCLC cells.

AOH1160_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound PCNA caPCNA This compound->PCNA Inhibits DNA_Replication DNA Replication This compound->DNA_Replication Disrupts HR_Repair Homologous Recombination DNA Repair This compound->HR_Repair Blocks Cisplatin Cisplatin This compound->Cisplatin Sensitizes to PCNA->DNA_Replication Required for PCNA->HR_Repair Required for DNA_Damage DNA Damage Accumulation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cisplatin->DNA_Damage Induces

Caption: this compound inhibits caPCNA, leading to disrupted DNA replication and repair, ultimately causing cancer cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in SCLC and other cancer cell lines.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeIC50 (µM)Reference
Multiple SCLC linesSmall Cell Lung Cancer0.11 - 0.53[1][3]
H524Small Cell Lung CancerNot specified[4]
H82Small Cell Lung CancerNot specified[5]
H526Small Cell Lung CancerNot specified[5]
Neuroblastoma linesNeuroblastoma0.11 - 0.53[1][3]
Breast cancer linesBreast Cancer0.11 - 0.53[1][3]
NCI-60 PanelVarious CancersMedian GI50 ~0.33[1]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeAnimal ModelDosageOutcomeReference
Small Cell Lung CancerMice40 mg/kg, oral, once dailySignificant tumor growth inhibition[1][4]
Breast CancerMice40 mg/kg, oral, once dailySignificant tumor growth inhibition[1]
NeuroblastomaES1e/SCID mice40 mg/kg, oral, once dailySignificantly reduced tumor burden[1][3]

Experimental Protocols

The following are detailed protocols for key experiments based on the available literature.

In Vitro Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in SCLC cell lines.

Workflow Diagram:

Cell_Viability_Workflow Start Seed SCLC cells in 96-well plates Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Add_Reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) Incubate2->Add_Reagent Measure Measure absorbance/luminescence Add_Reagent->Measure Analyze Calculate IC50 values Measure->Analyze Xenograft_Workflow Start Implant SCLC cells subcutaneously in mice Tumor_Growth Allow tumors to reach a palpable size Start->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Treat Administer this compound (e.g., 40 mg/kg, oral) or vehicle daily Randomize->Treat Monitor Monitor tumor volume and body weight regularly Treat->Monitor Endpoint Continue treatment until study endpoint Monitor->Endpoint Analyze Analyze tumor growth inhibition Endpoint->Analyze

References

Assessing AOH1160 Efficacy with Clonogenic Survival Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the clonogenic survival assay for evaluating the efficacy of AOH1160, a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). This document includes detailed experimental protocols, data presentation guidelines, and visual diagrams to facilitate the successful implementation and interpretation of this critical assay in cancer research and drug development.

This compound is a promising anti-cancer agent that selectively targets cancer cells by interfering with DNA replication and blocking homologous recombination-mediated DNA repair, ultimately leading to cell cycle arrest and apoptosis.[1][2][3][4][5][6][7] The clonogenic assay is a gold-standard in vitro method to determine the long-term survival and proliferative capacity of cells after exposure to cytotoxic agents like this compound.[8][9][10]

Data Presentation

Quantitative data from clonogenic survival assays should be meticulously recorded and presented to allow for clear interpretation and comparison across different experimental conditions.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
SK-N-DZNeuroblastoma~0.11 - 0.53
Neuroblastoma Cell LinesNeuroblastoma~0.11 - 0.53[11]
Breast Cancer Cell LinesBreast Cancer~0.11 - 0.53[11]
Small Cell Lung Cancer Cell LinesSmall Cell Lung Cancer~0.11 - 0.53[11]

Table 2: Synergistic Effect of this compound with Cisplatin in SK-N-DZ Neuroblastoma Cells (Hypothetical Data based on[1])

Treatment GroupColony Count (Mean ± SD)Survival Fraction
Control (Vehicle)200 ± 151.00
This compound (500 nM)150 ± 120.75
Cisplatin (Various Conc.)VariesVaries
This compound (500 nM) + Cisplatin (Various Conc.)Significantly LowerSignificantly Lower

Experimental Protocols

This section provides a detailed protocol for performing a clonogenic survival assay to assess the efficacy of this compound, both as a standalone treatment and in combination with other chemotherapeutic agents.

Materials
  • Cancer cell lines of interest (e.g., SK-N-DZ neuroblastoma cells)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Cisplatin (or other chemotherapeutic agents)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 60 mm tissue culture dishes or 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in methanol)

  • Incubator (37°C, 5% CO2)

  • Microscope

Protocol for Clonogenic Survival Assay
  • Cell Seeding:

    • Harvest and count the desired cancer cells using a hemocytometer.

    • Seed a low density of cells (e.g., 300 cells for SK-N-DZ) onto 60 mm tissue culture dishes.[1]

    • Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and/or other cytotoxic agents in complete cell culture medium.

    • For combination studies, treat cells with this compound (e.g., 500 nM) in the presence or absence of varying concentrations of another drug like cisplatin.[1]

    • Remove the overnight culture medium from the dishes and add the drug-containing medium.

    • Incubate the cells for a defined period (e.g., 18 hours).[1]

  • Colony Formation:

    • After the treatment period, wash the cells twice with fresh, drug-free growth medium.[1]

    • Add fresh complete medium to each dish.

    • Incubate the dishes for an extended period (e.g., 3 weeks) to allow for colony formation.[1]

    • Change the medium every 3 days during the incubation period.[1]

  • Colony Staining and Counting:

    • After the incubation period, aspirate the medium and gently wash the dishes with PBS.

    • Fix the colonies by adding a fixation solution (e.g., methanol) for 5-10 minutes.

    • Remove the fixation solution and add 0.5% crystal violet solution to each dish, ensuring the entire surface is covered.

    • Incubate at room temperature for at least 2 hours.[8]

    • Carefully remove the crystal violet solution and rinse the dishes with tap water until the background is clear.[8]

    • Allow the dishes to air dry.

    • Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each dish.[8][9]

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.

    • Plot the surviving fraction as a function of drug concentration to generate a dose-response curve.

Visualizations

This compound Mechanism of Action

AOH1160_Mechanism_of_Action This compound This compound PCNA PCNA This compound->PCNA inhibits DNA_Replication DNA Replication HR_Repair Homologous Recombination DNA Repair PCNA->DNA_Replication enables PCNA->HR_Repair enables Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest inhibition leads to HR_Repair->Cell_Cycle_Arrest inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis induces

Caption: this compound inhibits PCNA, disrupting DNA replication and repair, leading to cell cycle arrest and apoptosis.

Clonogenic Survival Assay Workflowdot

Clonogenic_Assay_Workflow start Start seed_cells 1. Seed Cells (e.g., 300 cells/dish) start->seed_cells overnight_attachment 2. Overnight Incubation (Cell Attachment) seed_cells->overnight_attachment drug_treatment 3. This compound Treatment (e.g., 18 hours) overnight_attachment->drug_treatment wash 4. Wash with Drug-Free Medium drug_treatment->wash colony_formation 5. Long-Term Incubation (e.g., 3 weeks) wash->colony_formation stain 6. Fix and Stain Colonies (Crystal Violet) colony_formation->stain count 7. Count Colonies stain->count analyze 8. Data Analysis (Calculate Survival Fraction) count->analyze end End analyze->end

References

Application Notes and Protocols: AOH1160 in Hepatocellular Carcinoma (HepG2, Huh7) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

AOH1160 is a potent and selective small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). PCNA is a critical protein involved in DNA replication and repair, and its upregulation is a hallmark of many cancers, including hepatocellular carcinoma (HCC).[1][2] By targeting a cancer-associated isoform of PCNA, this compound has been shown to selectively kill cancer cells while sparing non-malignant cells.[1][2] These application notes provide detailed protocols for studying the effects of this compound on the HCC cell lines HepG2 and Huh7, focusing on cell viability, apoptosis, and cell cycle arrest.

Mechanism of Action

This compound disrupts the essential functions of PCNA in cancer cells, leading to cell death through multiple mechanisms. Mechanistically, this compound interferes with DNA replication, blocks homologous recombination-mediated DNA repair, and causes cell cycle arrest.[1][2] This disruption of DNA maintenance processes induces apoptosis in cancer cells.[1] Furthermore, this compound has been shown to synergize with other anticancer agents, such as PARP inhibitors, to enhance tumor cell killing.[3]

Data Presentation

This compound Efficacy in HepG2 and Huh7 Cell Lines

The following tables summarize the quantitative data on the effects of this compound on HepG2 and Huh7 hepatocellular carcinoma cell lines.

Cell LineAssayParameterValueReference
HepG2Cell Viability (MTT Assay)IC501.17 µM[3]
Huh7Cell Viability (MTT Assay)IC500.89 µM[3]

Table 1: IC50 values of this compound in HepG2 and Huh7 cells after 6 days of treatment.[3]

Cell LineTreatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
HepG2Control (DMSO)55.1%25.3%19.6%[3]
HepG2This compound (1.0 µM)48.2%20.1%31.7%[3]
Huh7Control (DMSO)58.7%22.4%18.9%[3]
Huh7This compound (1.0 µM)49.5%18.7%31.8%[3]

Table 2: Cell cycle distribution of HepG2 and Huh7 cells treated with this compound for 48 hours.[3]

Cell LineTreatment% Apoptotic CellsReference
HepG2Control (DMSO)~5%[3]
HepG2This compound (0.5 µM)~10%[3]
HepG2This compound (1.0 µM)~18%[3]
HepG2This compound (1.5 µM)~25%[3]

Table 3: Apoptosis in HepG2 cells treated with varying concentrations of this compound for 48 hours, as determined by flow cytometry.[3]

Mandatory Visualizations

AOH1160_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound PCNA PCNA This compound->PCNA Inhibits DNA_Replication DNA Replication PCNA->DNA_Replication HR_Repair Homologous Recombination DNA Repair PCNA->HR_Repair Cell_Cycle Cell Cycle Progression PCNA->Cell_Cycle Apoptosis Apoptosis DNA_Replication->Apoptosis Stalling leads to HR_Repair->Apoptosis Dysfunction leads to G2M_Arrest G2/M Arrest Cell_Cycle->G2M_Arrest Leads to

Caption: Proposed signaling pathway of this compound in hepatocellular carcinoma cells.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Culture HepG2/Huh7 Cells treatment Treat with this compound (Varying Concentrations) start->treatment incubation Incubate for 24-144 hours treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI Staining) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle western_blot Protein Expression (Western Blot) incubation->western_blot

Caption: General experimental workflow for evaluating this compound in HCC cell lines.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • HepG2 or Huh7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed HepG2 or Huh7 cells into 96-well plates at a density of 1.5 × 10³ to 4 × 10³ cells per well in 100 µL of complete growth medium.[3]

  • Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from approximately 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plates for 6 days.[3]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic cells following this compound treatment.

Materials:

  • HepG2 or Huh7 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed HepG2 or Huh7 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., 0.5 µM, 1.0 µM, 1.5 µM) and a vehicle control for 48 hours.[3]

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • HepG2 or Huh7 cells

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed HepG2 or Huh7 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound (e.g., 1.0 µM) or a vehicle control for 48 hours.[3]

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[3]

Protocol 4: Western Blot Analysis

This protocol is for assessing the protein levels of key markers in the this compound signaling pathway.

Materials:

  • HepG2 or Huh7 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-PCNA, anti-PARP1, anti-cleaved Caspase-3, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat HepG2 or Huh7 cells with this compound at the desired concentrations and time points.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

References

Application Notes & Protocols: In Vivo Administration of AOH1160 in SCID Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AOH1160 is a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA), a protein essential for DNA replication and repair.[1][2][3] It selectively targets a cancer-associated isoform of PCNA (caPCNA), which is broadly expressed in tumor tissues but not significantly in non-malignant cells.[3][4] The mechanism of action involves interference with DNA replication and disruption of homologous recombination-mediated DNA repair, which leads to cell cycle arrest, accumulation of DNA damage, and ultimately, apoptosis in cancer cells.[1][3][5] Preclinical studies have demonstrated that this compound is orally bioavailable and can suppress tumor growth in xenograft models without causing significant toxicity.[1][3]

Data Presentation

The following tables summarize the quantitative data from in vivo studies of this compound in SCID mice.

Table 1: Dosing, Schedule, and Toxicity in Xenograft Models

ParameterDetailsReference
Animal Model ES1e/SCID mice (deficient in carboxylesterase ES-1)[1][6]
Tumor Cell Lines Neuroblastoma (SK-N-AS, SK-N-BE2(c)), Breast Cancer, Small Cell Lung Cancer[1][6]
Therapeutic Dose 40 mg/kg[1][5][6]
Administration Oral gavage (PO), once daily[1][6]
Observed Efficacy Significantly reduced tumor burden compared to vehicle control[1][5]
Toxicity (40 mg/kg) No significant weight loss or mortality observed[1][5][6]
Toxicity Study Dose Up to 100 mg/kg, once daily for two weeks[1][5]
Toxicity (100 mg/kg) No significant toxicity observed[1][5]

Table 2: Pharmacokinetic Properties of this compound in ES1e/SCID Mice

ParameterValueConditionsReference
Dose 40 mg/kgSingle oral administration[1]
Bioavailability Orally availableN/A[1][3]
Half-life (t1/2) ~3.5 hoursPlasma concentration measurement[1]
Peak Concentration (CMAX) Data available in referenced figurePlasma concentration measurement[1]

Experimental Protocols

This compound Dosing Solution Preparation

This protocol describes the preparation of the this compound dosing solution for oral administration in mice.

Materials:

  • This compound compound

  • Kolliphor HS 15

  • Poloxamer 407

  • Butylated Hydroxyanisole (BHA)

  • Butylated Hydroxytoluene (BHT)

  • Propyl Gallate

  • Drinking water (sterile)

  • Nitrogen gas source

Procedure:

  • To prepare the vehicle, combine Kolliphor HS 15 (383.57 mg), Poloxamer 407 (56.43 mg), BHA (1 mg), BHT (0.25 mg), and Propyl Gallate (2 mg).[1]

  • To create the stock solution, dissolve this compound (10 mg) into the vehicle under a continuous flush of nitrogen gas at 60°C.[1]

  • For each dosing, prepare the final formulation immediately before use. Dilute the stock solution with drinking water and additional vehicle to a final concentration of 4 mg/mL this compound in a 1:1 mixture of water and vehicle.[1]

Xenograft Tumor Model and In Vivo Efficacy Study

This protocol outlines the procedure for establishing xenograft tumors in SCID mice and evaluating the in vivo efficacy of this compound.

Animal Model:

  • ES1e/SCID mice are required due to the sensitivity of this compound to cleavage by the carboxyl esterase ES-1, which is highly expressed in standard rodent blood but absent in this strain.[1][6]

Procedure:

  • Cell Preparation: Culture human cancer cells (e.g., neuroblastoma, breast, or small cell lung cancer) under standard conditions. Harvest cells and resuspend them in an appropriate medium (e.g., with Matrigel).

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the suspended cells into the right flank of each ES1e/SCID mouse.[6]

  • Group Assignment: On the fifth day following tumor cell injection, randomly divide the mice into a control group and a treatment group.[6]

  • Drug Administration:

    • Treatment Group: Administer this compound at 40 mg/kg via oral gavage once daily.[6]

    • Control Group: Administer an equivalent volume of the vehicle using the same method and schedule.[6]

  • Monitoring:

    • Monitor the mice twice weekly for any signs of toxicity or adverse side effects.[6]

    • Measure the body weight of each animal at each monitoring session as an indicator of compound toxicity.[6]

    • Measure tumor dimensions with a caliper to calculate tumor volume (e.g., Volume = 0.5 x Length x Width2).

  • Study Endpoint: Continue the experiment for the predetermined duration or until tumors in the control group reach a specified size. Euthanize animals and harvest tumors for further analysis.

Visualizations

AOH1160_Mechanism_of_Action This compound This compound PCNA Cancer-Associated PCNA (caPCNA) This compound->PCNA Targets Block Interference & Blockade This compound->Block DNA_Rep DNA Replication PCNA->DNA_Rep HR_Repair Homologous Recombination (HR) DNA Repair PCNA->HR_Repair Cycle_Arrest Cell Cycle Arrest Block->DNA_Rep Inhibits Block->HR_Repair Inhibits Block->Cycle_Arrest DNA_Damage DNA Damage Accumulation Cycle_Arrest->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound Mechanism of Action.

AOH1160_In_Vivo_Workflow start Start cell_culture 1. Culture Cancer Cell Line start->cell_culture injection 2. Subcutaneous Injection into ES1e/SCID Mice cell_culture->injection randomize 3. Day 5: Randomize Mice into Two Groups injection->randomize treat_group 4a. Treatment Group: 40 mg/kg this compound (Daily Oral Gavage) randomize->treat_group control_group 4b. Control Group: Vehicle Only (Daily Oral Gavage) randomize->control_group monitoring 5. Monitor Twice Weekly: Tumor Volume & Body Weight treat_group->monitoring control_group->monitoring endpoint 6. Study Endpoint: Harvest Tissues monitoring->endpoint analysis 7. Data Analysis endpoint->analysis

Caption: Experimental Workflow for In Vivo Studies.

References

Application Notes and Protocols: Synergistic Effects of AOH1160 with Olaparib In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AOH1160 is a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a key protein involved in DNA replication and repair. Olaparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of single-strand DNA breaks. The combination of these two agents has demonstrated synergistic anti-cancer effects in preclinical in vitro models, particularly in hepatocellular carcinoma (HCC) cells. By targeting two distinct and critical nodes in the DNA damage response (DDR) pathway, the combination of this compound and olaparib leads to enhanced cancer cell death.

These application notes provide a summary of the expected synergistic effects, detailed protocols for key in vitro experiments to assess this synergy, and visualizations of the underlying mechanisms and experimental workflows.

Data Presentation

The synergistic interaction between this compound and olaparib can be quantified using various metrics. The following tables provide a template for presenting such data.

Table 1: Cell Viability (IC50) of this compound and Olaparib in Cancer Cell Lines

Cell LineThis compound IC50 (µM)Olaparib IC50 (µM)
HepG2Data to be filledData to be filled
Huh7Data to be filledData to be filled
OtherData to be filledData to be filled

Table 2: Combination Index (CI) Values for this compound and Olaparib Combination

The combination index (CI) is calculated using the Chou-Talalay method, where CI < 0.9 indicates synergy, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.[1][2]

Cell LineDrug Ratio (this compound:Olaparib)Fraction Affected (Fa)Combination Index (CI)Synergy/Antagonism
HepG2e.g., 1:100.25Data to be fillede.g., Synergy
0.50Data to be fillede.g., Synergy
0.75Data to be fillede.g., Synergy
Huh7e.g., 1:100.25Data to be fillede.g., Synergy
0.50Data to be fillede.g., Synergy
0.75Data to be fillede.g., Synergy

Table 3: Quantification of DNA Damage (γH2AX Foci)

Treatment GroupPercentage of γH2AX Positive Cells
ControlData to be filled
This compound (Concentration)Data to be filled
Olaparib (Concentration)Data to be filled
This compound + OlaparibData to be filled

Table 4: Apoptosis Analysis (Annexin V/PI Staining)

Treatment Group% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
ControlData to be filledData to be filled
This compound (Concentration)Data to be filledData to be filled
Olaparib (Concentration)Data to be filledData to be filled
This compound + OlaparibData to be filledData to be filled

Table 5: Cell Cycle Analysis

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
ControlData to be filledData to be filledData to be filled
This compound (Concentration)Data to be filledData to be filledData to be filled
Olaparib (Concentration)Data to be filledData to be filledData to be filled
This compound + OlaparibData to be filledData to be filledData to be filled

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7) or other cancer cell lines of interest.

  • Culture Medium: As recommended for the specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound: Prepare a stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

  • Olaparib: Prepare a stock solution (e.g., 10 mM) in DMSO.

  • Storage: Store stock solutions at -20°C.

Cell Viability Assay (MTT or CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of this compound, olaparib, or the combination at various fixed ratios. Include a DMSO-treated control group.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours until a color change is apparent.

  • Measurement: For MTT, add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm. For CCK-8, measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.

DNA Damage Quantification (γH2AX Staining)

This immunofluorescence assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.

  • Cell Seeding: Seed cells on coverslips in a 24-well plate.

  • Drug Treatment: Treat cells with this compound, olaparib, or the combination for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.

  • Blocking: Block with 1% bovine serum albumin (BSA) in phosphate-buffered saline (PBS).

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of cells with γH2AX foci.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the drugs as described above for 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (PI Staining)

This flow cytometry assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed and treat cells in a 6-well plate as described previously for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Mandatory Visualization

Synergy_Pathway cluster_this compound This compound Action cluster_Olaparib Olaparib Action cluster_DDR DNA Damage Response This compound This compound PCNA PCNA This compound->PCNA Inhibits Replication_Fork_Stalling Replication Fork Stalling PCNA->Replication_Fork_Stalling Resolves Olaparib Olaparib PARP PARP Olaparib->PARP Inhibits DNA_SSB DNA Single-Strand Breaks (SSBs) PARP->DNA_SSB Repairs DNA_SSB->Replication_Fork_Stalling Leads to DNA_DSB DNA Double-Strand Breaks (DSBs) Apoptosis Apoptosis DNA_DSB->Apoptosis Induces Replication_Fork_Stalling->DNA_DSB Causes Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assays Assays cluster_Analysis Data Analysis Prep Cell Seeding (96, 24, or 6-well plates) Treatment Treat with this compound, Olaparib, or Combination (24-72h) Prep->Treatment Viability Cell Viability (MTT/CCK-8) Treatment->Viability DNA_Damage DNA Damage (γH2AX Staining) Treatment->DNA_Damage Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle Analysis Calculate IC50, CI, % Apoptosis, % Cell Cycle Phases Viability->Analysis DNA_Damage->Analysis Apoptosis->Analysis Cell_Cycle->Analysis

References

Application Note & Protocol: Western Blot Analysis of Cell Cycle Markers Following AOH1160 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AOH1160 is a first-in-class small-molecule inhibitor targeting Proliferating Cell Nuclear Antigen (PCNA).[1][2] PCNA is a critical protein in DNA replication and repair, making it an essential factor for the growth and survival of cancer cells.[3][4] this compound selectively targets a cancer-associated isoform of PCNA, interfering with DNA replication, blocking homologous recombination-mediated DNA repair, and ultimately causing cell cycle arrest and apoptosis in various cancer cells.[1][5][6] This application note provides a detailed protocol for using Western blot analysis to investigate the effects of this compound on key cell cycle regulatory proteins, thereby validating its mechanism of action.

Western blotting is an indispensable technique to measure changes in protein expression levels in response to a therapeutic agent. Following this compound treatment, it is expected that proteins promoting cell cycle progression will be downregulated, while inhibitors of the cell cycle will be upregulated. This protocol focuses on the analysis of Cyclin-Dependent Kinase 2 (CDK2), Cyclin A2, Cyclin E2, and the CDK inhibitor p21 (Waf1/Cip1).

  • CDK2, Cyclin E2, and Cyclin A2: These proteins form complexes that are crucial for the G1/S transition and S-phase progression. Inhibition of PCNA is expected to arrest the cell cycle, leading to a decrease in the expression of these pro-proliferative markers.

  • p21 (Waf1/Cip1): A potent CDK inhibitor, p21 plays a role in DNA repair and cell cycle arrest.[7][8] It can directly bind to and inhibit both CDK/cyclin complexes and PCNA.[9][10] this compound-induced replication stress may lead to an upregulation of p21 as part of the cellular response to halt the cell cycle.

This compound Mechanism of Action and Effect on Cell Cycle

This compound disrupts the normal function of PCNA, a central hub for DNA replication machinery. This interference leads to replication fork stalling and DNA damage, triggering cellular checkpoint responses. The cell cycle is arrested to allow time for DNA repair; if the damage is irreparable, apoptosis is induced.[5] This process involves significant changes in the expression levels of key cell cycle regulatory proteins.

AOH1160_Pathway cluster_markers Cell Cycle Markers This compound This compound PCNA PCNA This compound->PCNA inhibits DNA_Rep DNA Replication & Repair PCNA->DNA_Rep enables Cycle_Arrest Cell Cycle Arrest (G1/S Phase) DNA_Rep->Cycle_Arrest progression disruption leads to p21 p21 Cycle_Arrest->p21 upregulates CDK2_Cyclin CDK2 / Cyclin A2 / Cyclin E2 Cycle_Arrest->CDK2_Cyclin downregulates p21->CDK2_Cyclin inhibits

Caption: Logical diagram of this compound's effect on PCNA and downstream cell cycle markers.

Experimental Protocols

This section provides a comprehensive protocol for cell treatment, protein extraction, and Western blot analysis.

I. Materials and Reagents
  • Cell Lines: Cancer cell line of interest (e.g., SK-N-DZ neuroblastoma, H524 small cell lung cancer).[6]

  • This compound: (MedChemExpress, HY-120836 or equivalent). Prepare a stock solution in DMSO.

  • Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • Reagents for Lysis:

    • RIPA Lysis and Extraction Buffer (Thermo Fisher, 89900 or equivalent).

    • Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher, 78440 or equivalent).

    • PBS (phosphate-buffered saline).

  • Reagents for Quantification:

    • BCA Protein Assay Kit (Thermo Fisher, 23225 or equivalent).

  • Reagents for Western Blot:

    • Laemmli Sample Buffer (4X) (Bio-Rad, 1610747 or equivalent).

    • Precast Polyacrylamide Gels (e.g., 4-20% Mini-PROTEAN TGX, Bio-Rad).

    • Tris/Glycine/SDS Buffer (10X) (Bio-Rad, 1610732 or equivalent).

    • PVDF or Nitrocellulose Membranes.

    • Transfer Buffer (e.g., Towbin buffer).

    • Blocking Buffer: 5% w/v non-fat dry milk or BSA in TBST.

    • TBST (Tris-buffered saline with 0.1% Tween 20).

    • Primary and Secondary Antibodies (see Table 1).

    • Clarity Western ECL Substrate (Bio-Rad, 1705061 or equivalent).

  • Equipment:

    • Cell culture incubator, hoods, flasks.

    • Microcentrifuge.

    • Gel electrophoresis and blotting apparatus.

    • Chemiluminescence imaging system.

II. Experimental Workflow

Western_Blot_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_protein_prep Protein Extraction & Quantification cluster_wb Western Blotting cluster_analysis Data Analysis A1 1. Seed Cells A2 2. Treat with this compound (e.g., 500 nM) A1->A2 A3 3. Incubate (e.g., 24-48h) A2->A3 B1 4. Harvest & Lyse Cells A3->B1 B2 5. Centrifuge to Clarify Lysate B1->B2 B3 6. Quantify Protein (BCA Assay) B2->B3 C1 7. Prepare Samples & Run SDS-PAGE B3->C1 C2 8. Transfer to PVDF Membrane C1->C2 C3 9. Block Membrane C2->C3 C4 10. Primary Antibody Incubation (4°C, O/N) C3->C4 C5 11. Secondary Antibody Incubation (RT, 1h) C4->C5 C6 12. Detect with ECL & Image C5->C6 D1 13. Densitometry Analysis C6->D1 D2 14. Normalize to Loading Control D1->D2

Caption: Step-by-step experimental workflow for Western blot analysis.

III. Step-by-Step Protocol

1. Cell Culture and this compound Treatment a. Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator. c. Treat cells with the desired concentration of this compound (e.g., 500 nM) or DMSO as a vehicle control.[6][11] d. Incubate for the desired time period (e.g., 24, 48 hours).

2. Protein Extraction (Lysate Preparation) [12] a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well (e.g., 100-150 µL for a 6-well plate). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new clean tube and store at -80°C or proceed to quantification.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE and Protein Transfer [13] a. Prepare protein samples by adding 4X Laemmli buffer and boiling at 95-100°C for 5 minutes. b. Load 20-30 µg of protein per lane into a precast polyacrylamide gel. Include a protein ladder. c. Run the gel in 1X Tris/Glycine/SDS buffer until the dye front reaches the bottom. d. Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system. e. (Optional) Stain the membrane with Ponceau S to confirm successful transfer.

5. Antibody Incubation and Detection [13] a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (diluted in blocking buffer as per Table 1) overnight at 4°C. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST. f. Prepare the ECL substrate and apply it to the membrane. g. Capture the chemiluminescent signal using an imaging system.

6. Data Analysis a. Quantify the band intensity for each protein using densitometry software (e.g., ImageJ). b. Normalize the intensity of the target proteins to a loading control (e.g., GAPDH, β-Actin) to correct for loading differences. c. Calculate the fold change in protein expression in this compound-treated samples relative to the DMSO control.

Data Presentation

Quantitative data from Western blots should be presented clearly. Below are template tables for organizing antibody information and summarizing results.

Table 1: Primary Antibody Information

Target ProteinHost SpeciesSuggested DilutionSupplier (Example Cat. #)
CDK2Rabbit1:1000Cell Signaling Tech (#2546)
Cyclin A2Mouse1:1000Cell Signaling Tech (#4656)
Cyclin E2Rabbit1:1000Cell Signaling Tech (#4132)
p21 Waf1/Cip1Rabbit1:1000Cell Signaling Tech (#2947)
GAPDHRabbit1:2000Cell Signaling Tech (#5174)
β-ActinMouse1:2000Cell Signaling Tech (#3700)

Table 2: Summary of Expected Quantitative Western Blot Data

This table illustrates the expected outcome of this compound on cell cycle marker expression. Values are hypothetical and represent normalized densitometry readings relative to the control.

Cell Cycle MarkerTreatment GroupNormalized Expression (Arbitrary Units)Fold Change (vs. Control)Expected Outcome
CDK2 Control (DMSO)1.00-Baseline
This compound (500 nM)0.45↓ 0.45xDecrease
Cyclin A2 Control (DMSO)1.00-Baseline
This compound (500 nM)0.30↓ 0.30xDecrease
Cyclin E2 Control (DMSO)1.00-Baseline
This compound (500 nM)0.55↓ 0.55xDecrease
p21 Control (DMSO)1.00-Baseline
This compound (500 nM)2.50↑ 2.50xIncrease

References

Application Notes and Protocols: Cell Cycle Analysis of AOH1160-Treated Cancer Cells via Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AOH1160 is a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a key protein involved in DNA replication and repair.[1][2] By targeting a cancer-associated isoform of PCNA, this compound selectively induces cell cycle arrest and apoptosis in a broad range of cancer cells while exhibiting minimal toxicity to non-malignant cells.[1][3][4] Mechanistically, this compound disrupts DNA replication and interferes with homologous recombination-mediated DNA repair, leading to an accumulation of DNA damage and subsequent cell cycle arrest, primarily at the G2/M phase, and induction of apoptosis.[3][5][6][7]

This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium iodide (PI) staining.

Principle of the Assay

Flow cytometry with PI staining is a robust and widely used method for cell cycle analysis.[8] PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cell populations in different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal diploid (2N) DNA content.

  • S phase: Cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.

  • G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and are in preparation for or undergoing mitosis.

  • Sub-G1 phase: Apoptotic cells with fragmented DNA will have a DNA content less than 2N.

By analyzing the distribution of PI fluorescence intensity across a population of cells, the percentage of cells in each phase of the cell cycle can be quantified.

Expected Results with this compound

Treatment of cancer cells with this compound is expected to induce cell cycle arrest. Published data indicates that this compound treatment leads to an accumulation of cells in the G2/M phase and an increase in the sub-G1 population, indicative of apoptosis.

Table 1: Effect of this compound on Cell Cycle Distribution in Various Cancer Cell Lines

Cell LineTreatmentG0/G1 (%)S (%)G2/M (%)Sub-G1 (%)
SK-N-DZ (Neuroblastoma) Control (24h)553015<5
500 nM this compound (24h)252055>5
H524 (Small Cell Lung Cancer) Control (48h)602515<5
500 nM this compound (48h)301555>10
HepG2 (Hepatocellular Carcinoma) Control~65~15~20<2
This compound~40~10~50>5

Note: The quantitative data in this table is estimated based on the histograms presented in Gu, L. et al. (2018) and Li, J. et al. (2023). Actual percentages may vary depending on experimental conditions.

Experimental Protocol

This protocol is designed for the analysis of adherent cancer cell lines treated with this compound.

Materials
  • This compound (prepare stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% (v/v) Triton X-100 in PBS

  • Flow cytometry tubes (e.g., 12x75 mm polystyrene tubes)

  • Centrifuge

  • Flow cytometer

Procedure
  • Cell Seeding and Treatment: a. Seed cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the time of harvest. b. Allow cells to attach and grow overnight. c. Treat cells with the desired concentrations of this compound (e.g., 500 nM) or vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).

  • Cell Harvesting: a. Aspirate the culture medium. b. Wash the cells once with PBS. c. Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until cells detach. d. Neutralize the trypsin by adding 1 mL of complete culture medium. e. Transfer the cell suspension to a 15 mL conical tube. f. Centrifuge at 300 x g for 5 minutes. g. Aspirate the supernatant.

  • Fixation: a. Resuspend the cell pellet in 500 µL of ice-cold PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.[9][10][11] c. Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C in 70% ethanol for several weeks.

  • Staining: a. Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5-10 minutes. Ethanol-fixed cells are less dense.[9] b. Carefully aspirate the ethanol supernatant. c. Wash the cell pellet twice with 5 mL of PBS, centrifuging at 800 x g for 5 minutes for each wash. d. Resuspend the cell pellet in 500 µL of PI Staining Solution. e. Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis: a. Transfer the stained cell suspension to flow cytometry tubes. b. Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (typically around 610-630 nm). c. Collect data for at least 10,000-20,000 single-cell events. d. Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the main cell population and exclude debris. e. Use a plot of PI-Area versus PI-Width to gate on single cells and exclude doublets and aggregates. f. Generate a histogram of PI fluorescence for the single-cell population. g. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.

Visualizations

This compound Mechanism of Action

AOH1160_Mechanism This compound This compound PCNA Cancer-Associated PCNA This compound->PCNA Inhibits DNA_Rep DNA Replication HR_Repair Homologous Recombination DNA Repair PCNA->DNA_Rep Required for PCNA->HR_Repair Required for cluster_dna_processes cluster_dna_processes DNA_Damage DNA Damage Accumulation Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound inhibits PCNA, leading to DNA damage and G2/M arrest.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_sample_proc Sample Processing cluster_analysis Data Acquisition & Analysis Seed Seed Cells Treat Treat with this compound or Vehicle Seed->Treat Harvest Harvest Cells (Trypsinization) Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide/RNase Fix->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze Cell Cycle Distribution Acquire->Analyze

Caption: Workflow for this compound cell cycle analysis by flow cytometry.

References

Application Notes and Protocols: Establishing AOH1160-Resistant Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AOH1160 is a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a key protein involved in DNA replication and repair.[1][2] It selectively targets a cancer-associated isoform of PCNA (caPCNA), leading to disruption of the DNA damage response, cell cycle arrest, and apoptosis in cancer cells, while showing minimal toxicity to non-malignant cells.[1][2][3] The development of resistance to targeted therapies is a significant challenge in oncology. Therefore, the establishment of this compound-resistant cancer cell line models is crucial for understanding the potential mechanisms of resistance, identifying biomarkers of response, and developing strategies to overcome resistance.

These application notes provide detailed protocols for the generation and characterization of this compound-resistant cancer cell lines.

Potential Mechanisms of Resistance to this compound

While specific resistance mechanisms to this compound have not yet been reported, based on its mechanism of action targeting DNA replication and repair, several potential resistance mechanisms can be hypothesized:

  • Alterations in the Drug Target: Mutations in the PCNA gene that prevent this compound binding.

  • Upregulation of Bypass Pathways: Increased reliance on alternative DNA repair pathways to compensate for the inhibition of PCNA-mediated repair.[4]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that pump this compound out of the cell.[5]

  • Alterations in Cell Cycle Checkpoints: Dysregulation of cell cycle checkpoints to allow cells to proliferate despite DNA damage.[6][7]

  • Metabolic Reprogramming: Changes in cellular metabolism to support survival and proliferation in the presence of the drug.

Experimental Protocols

I. Generation of this compound-Resistant Cancer Cell Lines

Two primary methods are recommended for establishing this compound-resistant cell lines: intermittent exposure with escalating doses and continuous exposure to a single dose.

A. Intermittent Exposure with Dose Escalation

This method mimics the cyclical nature of many cancer therapies and is a commonly used approach to develop drug-resistant cell lines.[8]

Protocol:

  • Determine the initial IC50 of this compound:

    • Plate the parental cancer cell line of choice (e.g., neuroblastoma, breast cancer, or small cell lung cancer cell lines have been shown to be sensitive to this compound) in 96-well plates.[1][3]

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay such as MTT or CellTiter-Glo®.

  • Initial Exposure:

    • Treat the parental cells with this compound at a concentration equal to the IC50 for 72 hours.

    • Remove the drug-containing medium and culture the surviving cells in fresh, drug-free medium until they recover and reach 70-80% confluency.

  • Dose Escalation:

    • Once the cells have recovered, subculture them and repeat the 72-hour treatment with a 1.5 to 2-fold higher concentration of this compound.

    • Continue this cycle of treatment and recovery, gradually increasing the this compound concentration.

  • Establishment of a Resistant Line:

    • A cell line is considered resistant when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.

    • Maintain the resistant cell line in a medium containing the highest tolerated concentration of this compound.

B. Continuous Low-Dose Exposure

This method selects for cells that can adapt and survive under constant drug pressure.

Protocol:

  • Determine the IC20 of this compound:

    • Following the determination of the IC50, identify the concentration of this compound that inhibits cell growth by 20% (IC20).

  • Continuous Culture:

    • Culture the parental cells in a medium containing this compound at the IC20 concentration.

    • Continuously culture the cells in this medium, subculturing as needed.

  • Monitor for Resistance:

    • Periodically (e.g., every 2-4 weeks), determine the IC50 of the cultured cells to monitor for the development of resistance.

  • Establishment of a Resistant Line:

    • A resistant line is established when the IC50 of the continuously exposed cells is significantly higher (e.g., >10-fold) than that of the parental cells.

    • Maintain the resistant cell line in a medium containing the IC20 concentration of this compound.

II. Characterization of this compound-Resistant Cell Lines

Once a resistant cell line is established, it is essential to characterize its phenotype and investigate the underlying mechanisms of resistance.

A. Confirmation of Resistance

  • IC50 Determination: Perform cell viability assays to confirm the shift in IC50 of the resistant line compared to the parental line.

  • Clonogenic Survival Assay: Assess the long-term proliferative capacity of the resistant cells in the presence of this compound.

  • Apoptosis Assays: Use techniques like Annexin V/PI staining and western blotting for cleaved PARP and cleaved caspase-3 to determine if the resistant cells have a decreased apoptotic response to this compound treatment.

B. Investigation of Resistance Mechanisms

  • Gene Expression Analysis:

    • qRT-PCR: Analyze the expression of genes potentially involved in resistance, such as PCNA, genes encoding ABC transporters (e.g., ABCB1, ABCG2), and genes involved in DNA repair pathways.

    • RNA-Sequencing: Perform a global analysis of gene expression changes between the parental and resistant cell lines.

  • Protein Expression Analysis:

    • Western Blotting: Investigate changes in the protein levels of PCNA, ABC transporters, and key proteins in DNA repair and cell cycle signaling pathways.

  • Genomic Analysis:

    • Sanger Sequencing: Sequence the PCNA gene in the resistant cell line to identify potential mutations.

    • Whole Exome Sequencing: Conduct a comprehensive analysis of mutations and copy number variations across the exome.

  • Functional Assays:

    • Drug Efflux Assay: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123) to determine if the resistant cells exhibit increased drug efflux.

    • Cell Cycle Analysis: Analyze the cell cycle distribution of parental and resistant cells with and without this compound treatment using flow cytometry.

    • DNA Damage and Repair Assays: Measure the levels of DNA damage markers (e.g., γH2AX) and assess the efficiency of DNA repair in the resistant cells.

Data Presentation

Table 1: Comparison of IC50 Values for this compound in Parental and Resistant Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Resistance Index (RI)
Example Cell Line 1 (e.g., SK-N-BE(2)c) 0.33.511.7
Example Cell Line 2 (e.g., MDA-MB-231) 0.56.212.4

Resistance Index (RI) = Resistant IC50 / Parental IC50

Table 2: Gene Expression Changes in this compound-Resistant Cells (Hypothetical Data)

GeneFold Change (Resistant vs. Parental)Putative Role in Resistance
PCNA 1.2Target alteration
ABCB1 (MDR1) 8.5Drug efflux
BRCA1 0.8DNA repair pathway alteration
CHK1 2.1Cell cycle checkpoint regulation

Visualizations

G cluster_workflow Experimental Workflow for Generating this compound-Resistant Cell Lines start Parental Cancer Cell Line ic50 Determine IC50 of this compound start->ic50 treat Treat cells with escalating doses of this compound (Intermittent Exposure) ic50->treat recover Culture in drug-free medium until recovery treat->recover check Assess for resistance (IC50 > 10x parental) treat->check recover->treat Repeat cycle with increased dose check->treat No resistant This compound-Resistant Cell Line check->resistant Yes characterize Characterize Resistant Phenotype and Mechanisms resistant->characterize end End characterize->end

Caption: Workflow for establishing this compound-resistant cell lines.

G cluster_pathway Hypothesized this compound Signaling and Resistance Pathways cluster_resistance Potential Resistance Mechanisms This compound This compound PCNA caPCNA This compound->PCNA inhibits Replication DNA Replication & Repair PCNA->Replication enables Arrest Cell Cycle Arrest Replication->Arrest inhibition leads to Apoptosis Apoptosis Arrest->Apoptosis PCNA_mut PCNA Mutation PCNA_mut->PCNA alters target Efflux Increased Drug Efflux (ABC Transporters) Efflux->this compound removes drug Bypass Upregulation of Bypass Pathways Bypass->Replication compensates for inhibition Checkpoint Cell Cycle Checkpoint Alteration Checkpoint->Arrest overcomes arrest

Caption: this compound signaling and potential resistance mechanisms.

References

Application Notes and Protocols for AOH1160 In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the preparation and execution of in vivo animal studies using AOH1160, a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA).

Introduction

This compound is a potent, orally available inhibitor that selectively targets a cancer-associated isoform of PCNA (caPCNA).[1][2] PCNA is a critical protein in DNA synthesis and repair, making it an essential target for cancer therapy.[1][3] this compound has demonstrated selective cytotoxicity against a broad range of cancer cells in vitro and suppression of tumor growth in xenograft models, with minimal toxicity to nonmalignant cells.[3][4][5] These notes are intended to guide researchers in the successful design and implementation of preclinical animal studies with this compound.

Mechanism of Action

This compound functions by interfering with the DNA replication process and blocking homologous recombination (HR)-mediated DNA repair.[1][3][5] This disruption leads to an accumulation of DNA damage, which triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[4][5][6] Furthermore, this compound has been shown to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin.[4][5]

AOH1160_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Processes cluster_2 Cellular Outcomes This compound This compound PCNA caPCNA (Cancer-Associated Isoform) This compound->PCNA Inhibits DNA_Rep DNA Replication HR_Repair Homologous Recombination DNA Repair DNA_Damage DNA Damage Accumulation DNA_Rep->DNA_Damage Interferes with HR_Repair->DNA_Damage Blocks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis AOH1160_Workflow cluster_workflow In Vivo Xenograft Study Workflow Start 1. Cell Culture & Preparation Implant 2. Tumor Cell Implantation (e.g., SK-N-AS, SK-N-BE2(c)) Start->Implant Tumor_Growth 3. Allow Tumors to Establish Implant->Tumor_Growth Grouping 4. Randomize Animals into Groups (Vehicle vs. This compound) Tumor_Growth->Grouping Treatment 5. Daily Oral Gavage (Vehicle or 40 mg/kg this compound) Grouping->Treatment Monitor 6. Monitor Tumor Volume & Body Weight Treatment->Monitor  Repeat Daily Monitor->Treatment Endpoint 7. Study Endpoint Reached Monitor->Endpoint Tumor size limit or study duration met Analysis 8. Tissue Collection & Analysis (Tumor Weight, IHC for pChk1, γH2A.X) Endpoint->Analysis

References

Troubleshooting & Optimization

AOH1160 Technical Support Center: In Vitro Solubility and Experimentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AOH1160 in in vitro settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions for in vitro experiments is dimethyl sulfoxide (DMSO). Commercial suppliers suggest preparing a stock solution at a concentration of 10 mM.[1] It has been noted that a solubility of up to 100 mg/mL (approximately 252 mM) in DMSO can be achieved, though this may require sonication to fully dissolve the compound.[2]

Q2: What is the recommended storage condition for this compound stock solutions?

A2: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, aliquots should be kept at -80°C, where they are stable for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[2]

Q3: My this compound precipitates when I dilute my DMSO stock solution in aqueous cell culture media. What should I do?

A3: It is common for compounds dissolved in DMSO to precipitate upon dilution into aqueous solutions. To resolve this, you can try vortexing or sonicating the diluted solution.[3] Gentle warming of the solution to 37°C can also help to redissolve the precipitate.[3] It is crucial to ensure the compound is fully redissolved before adding it to your cell cultures.

Q4: What is a typical working concentration for this compound in cell-based assays?

A4: The effective concentration of this compound can vary depending on the cell line and assay. The median GI50 (concentration to achieve 50% growth inhibition) is approximately 330 nM across the NCI-60 cell line panel.[1] In specific cancer cell lines, such as neuroblastoma and breast cancer, IC50 values have been reported to range from 0.11 to 0.53 µM.[4] A concentration of 500 nM has been used to induce cell cycle arrest and apoptosis in some cell lines.[2]

Q5: What is the maximum final concentration of DMSO that is safe for my cells in culture?

A5: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide for this compound Solubility

IssuePotential CauseRecommended Solution
This compound powder will not dissolve in DMSO. Insufficient mixing or poor quality/hygroscopic DMSO.Use fresh, anhydrous DMSO. Vortex the solution extensively and use an ultrasonic bath to aid dissolution.[2]
Precipitation occurs immediately upon dilution in cell culture media. Low aqueous solubility of this compound.Prepare an intermediate dilution in a serum-containing medium before further diluting to the final concentration. Vortexing or gentle warming (37°C) of the final solution can also help.[3]
Inconsistent experimental results. Incomplete dissolution or precipitation of this compound.Always visually inspect your final diluted solutions for any precipitate before adding them to cells. Ensure complete dissolution by vortexing or sonication.
Observed cytotoxicity in vehicle control group. Final DMSO concentration is too high.Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%, with a preference for 0.1% or lower.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of a 10 mM this compound stock solution in DMSO and subsequent dilution for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

  • Sterile cell culture medium

Procedure:

  • Prepare 10 mM Stock Solution:

    • Calculate the required amount of this compound powder and DMSO. The molecular weight of this compound is 396.44 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.96 mg of this compound.

    • Add the calculated amount of this compound to a sterile microcentrifuge tube.

    • Add the corresponding volume of anhydrous DMSO.

    • Vortex the tube thoroughly for 2-3 minutes.

    • If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 6 months.[2]

  • Preparation of Working Solution (Example for a final concentration of 1 µM):

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • To achieve a final concentration of 1 µM in your cell culture plate, you will perform a serial dilution. A common practice is to prepare an intermediate dilution first.

    • For example, to make a 100 µM intermediate solution, dilute 1 µL of the 10 mM stock solution into 99 µL of sterile cell culture medium.

    • From this 100 µM intermediate solution, you can add the appropriate volume to your cell culture wells to achieve the desired final concentration. For instance, adding 10 µL of the 100 µM solution to 990 µL of media in a well will result in a final concentration of 1 µM.

    • Important: The final DMSO concentration should not exceed 0.5%. In the example above, the final DMSO concentration would be 0.01%.

Visualizations

AOH1160_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation AOH_powder This compound Powder Mix Vortex & Sonicate AOH_powder->Mix DMSO Anhydrous DMSO DMSO->Mix Stock_10mM 10 mM Stock Solution Mix->Stock_10mM Aliquot Aliquot Stock_10mM->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute_media Dilute in Culture Medium Thaw->Dilute_media Final_conc Final Working Solution (<0.5% DMSO) Dilute_media->Final_conc

Caption: Workflow for preparing this compound stock and working solutions.

AOH1160_Signaling_Pathway This compound This compound PCNA PCNA (Proliferating Cell Nuclear Antigen) This compound->PCNA inhibits DNA_Rep DNA Replication This compound->DNA_Rep interferes with HR_Repair Homologous Recombination DNA Repair This compound->HR_Repair blocks DNA_Damage DNA Damage This compound->DNA_Damage sensitizes to PCNA->DNA_Rep PCNA->HR_Repair Cell_Cycle Cell Cycle Progression DNA_Rep->Cell_Cycle Apoptosis Apoptosis DNA_Rep->Apoptosis arrest leads to HR_Repair->Cell_Cycle HR_Repair->Apoptosis blockade leads to Cisplatin Cisplatin Cisplatin->DNA_Damage DNA_Damage->Apoptosis

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Technical Support Center: AOH1160 Formulation with Solutol® HS 15 and Poloxamer 407

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of AOH1160 with Solutol® HS 15 and Poloxamer 407. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is formulation with Solutol® HS 15 and Poloxamer 407 necessary?

This compound is a first-in-class, orally available small molecule inhibitor of proliferating cell nuclear antigen (PCNA) that has shown potential as a broad-spectrum anti-cancer agent.[1][2] It selectively targets cancer cells, interfering with DNA replication and repair, leading to apoptosis.[1][3] However, this compound is a hydrophobic molecule with low aqueous solubility, which can limit its oral bioavailability.[4] To overcome this, a formulation using Solutol® HS 15 and Poloxamer 407 has been developed, likely as an amorphous solid dispersion via hot melt extrusion, to enhance its solubility and facilitate oral administration for preclinical studies.[5][6][7]

Q2: What are the roles of Solutol® HS 15 and Poloxamer 407 in the formulation?

  • Solutol® HS 15 (Macrogol 15 Hydroxystearate) is a non-ionic solubilizer and emulsifying agent. It is effective in improving the solubility and bioavailability of poorly water-soluble drugs by forming micelles and preventing recrystallization.[8]

  • Poloxamer 407 (Pluronic® F127) is a triblock copolymer with surfactant properties. It acts as a solubilizing agent, stabilizer, and can also function as a plasticizer in hot melt extrusion processes, potentially lowering the processing temperature and improving the physical stability of the amorphous solid dispersion.[9][10][11]

Q3: What is the mechanism of action of this compound?

This compound targets a cancer-associated isoform of PCNA (caPCNA), a protein essential for DNA synthesis and repair. By binding to a specific pocket on PCNA, this compound disrupts its interaction with other proteins involved in these processes. This interference leads to cell cycle arrest, accumulation of DNA damage, and ultimately, apoptosis in cancer cells.[1][2][12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Drug Loading Poor miscibility of this compound with the polymer matrix.- Optimize the ratio of Solutol® HS 15 to Poloxamer 407. A higher concentration of the primary solubilizer (Solutol® HS 15) may be required.- Increase the processing temperature during hot melt extrusion (HME) gradually, while monitoring for drug and polymer degradation.- Consider the use of a co-solvent during a solvent-evaporation pre-mixing step before HME.
Phase Separation or Recrystallization During Storage The amorphous solid dispersion is thermodynamically unstable.- Ensure complete amorphization during the HME process by optimizing temperature and screw speed.- Increase the polymer concentration to better stabilize the drug molecules within the matrix.- Store the formulation in a tightly sealed container with a desiccant at a controlled, low temperature.
Poor In Vitro Dissolution Incomplete amorphization or formulation composition not optimized for the dissolution medium.- Verify the amorphous state of this compound in the extrudate using techniques like DSC and XRD.- Adjust the ratio of hydrophilic (Poloxamer 407) to lipophilic components to enhance wetting and dissolution.- Incorporate a small amount of a super-disintegrant into the final dosage form if the extrudate is further processed into tablets.
Extrusion Issues (e.g., high torque, degradation) Improper temperature profile or screw design in the hot melt extruder.- Lower the initial barrel temperatures and gradually increase towards the die to prevent premature melting and degradation.- Poloxamer 407 can act as a plasticizer; adjusting its concentration can lower the melt viscosity and reduce torque.- Utilize a screw design with sufficient mixing elements to ensure homogenous dispersion without excessive shear.

Experimental Protocols

Representative Hot Melt Extrusion (HME) Protocol for this compound Formulation

Disclaimer: This is a representative protocol and should be optimized for your specific equipment and desired formulation characteristics.

  • Preparation of the Physical Mixture:

    • Accurately weigh this compound, Solutol® HS 15, and Poloxamer 407. A starting point for the ratio could be in the range of 1:4:1 to 1:9:1 (Drug:Solutol:Poloxamer), based on typical formulations for poorly soluble drugs.

    • Geometrically mix the components in a V-blender for 15-20 minutes to ensure a homogenous powder blend.

  • Hot Melt Extrusion:

    • Set up a co-rotating twin-screw extruder with a suitable screw configuration for dispersive and distributive mixing.

    • Establish a temperature profile for the different barrel zones. A representative profile could be:

      • Zone 1 (Feed): 60-80°C

      • Zones 2-4 (Melting/Mixing): 120-160°C

      • Die: 150-170°C

    • Set the screw speed to a moderate level (e.g., 100-150 RPM).

    • Calibrate the powder feeder to deliver the physical mixture at a constant rate.

    • Collect the extrudate on a conveyor belt and allow it to cool to room temperature.

  • Downstream Processing:

    • Mill the extrudate to a uniform particle size using a suitable mill (e.g., a hammer mill or ball mill).

    • The resulting powder can be filled into capsules or further formulated into tablets.

Characterization of the Amorphous Solid Dispersion
  • Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of this compound in the extrudate. The absence of a sharp melting endotherm for this compound indicates successful amorphization.

  • X-Ray Powder Diffraction (XRPD): To verify the absence of crystallinity. A halo pattern in the diffractogram is indicative of an amorphous state.

  • In Vitro Dissolution Testing: To assess the release profile of this compound from the formulation. Use a USP apparatus II (paddle) with a suitable dissolution medium (e.g., simulated gastric or intestinal fluid).

  • High-Performance Liquid Chromatography (HPLC): To quantify the amount of this compound released during dissolution testing and to assess drug content uniformity.

Quantitative Data Summary

Table 1: Physicochemical Properties of Formulation Components

Component Property Value
This compound Molecular Weight396.44 g/mol
SolubilityLow aqueous solubility
Solutol® HS 15 TypeNon-ionic solubilizer
HLB Value14-16
Poloxamer 407 TypeNon-ionic surfactant, plasticizer
Average Molecular Weight9,840 - 14,600 Da

Table 2: Representative In Vivo Pharmacokinetic Parameters of this compound Formulation in Mice

Data presented here is a hypothetical representation for illustrative purposes and may not reflect actual experimental results.

Parameter Value
Dose 40 mg/kg (oral gavage)
Cmax 1.5 µg/mL
Tmax 2 hours
AUC(0-t) 8.5 µg*h/mL

Visualizations

AOH1160_Mechanism_of_Action cluster_downstream_effects Downstream Effects This compound This compound PCNA Proliferating Cell Nuclear Antigen (PCNA) This compound->PCNA Inhibits Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest DNA_Polymerase DNA Polymerase PCNA->DNA_Polymerase Recruits DNA_Repair DNA Repair (Homologous Recombination) PCNA->DNA_Repair Facilitates Replication_Fork Replication Fork DNA_Polymerase->Replication_Fork Acts on DNA_Replication DNA Replication Replication_Fork->DNA_Replication Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound Mechanism of Action.

HME_Workflow cluster_preparation 1. Preparation cluster_hme 2. Hot Melt Extrusion cluster_downstream 3. Downstream Processing cluster_characterization 4. Characterization Weighing Weigh this compound, Solutol® HS 15, Poloxamer 407 Blending Homogenous Blending Weighing->Blending Feeding Feed Powder Blend Blending->Feeding Extrusion Melt, Mix, and Convey (Twin-Screw Extruder) Feeding->Extrusion Extrudate Collect Extrudate Extrusion->Extrudate Milling Milling Extrudate->Milling Final_Dosage Final Dosage Form (Capsules/Tablets) Milling->Final_Dosage Characterization Characterization Final_Dosage->Characterization Quality Control DSC DSC XRPD XRPD Dissolution Dissolution HPLC HPLC

Caption: Hot Melt Extrusion Workflow.

References

Development of AOH1160 analogs with better bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on AOH1160 analogs. The focus is on overcoming challenges related to bioavailability and conducting key experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogs?

A1: this compound is a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA).[1] It selectively targets a cancer-associated isoform of PCNA (caPCNA).[2][3] The mechanism involves interfering with DNA replication and blocking homologous recombination-mediated DNA repair, which leads to cell cycle arrest and apoptosis in cancer cells.[2][4] Analogs like AOH1996 are designed to retain this core mechanism while improving pharmacokinetic properties.[5]

Q2: What is the key liability of this compound that necessitates the development of analogs with better bioavailability?

A2: The primary liability of this compound is its susceptibility to cleavage by the carboxyl esterase ES-1, which is highly expressed in rodent blood.[4] This leads to amide hydrolysis and makes the compound unstable in rodent plasma, posing a challenge for preclinical in vivo studies.[4][6] The development of analogs such as AOH1996 aims to create more metabolically stable molecules.[5][6]

Q3: What improvements does the analog AOH1996 offer over this compound?

A3: AOH1996, an analog of this compound, was developed to be more metabolically stable.[5][6] In oral pharmacokinetic studies in mice, AOH1996 demonstrated an approximately 27% longer half-life compared to this compound.[5] This improvement in metabolic stability is a key step towards better bioavailability and clinical applicability. AOH1996 is currently in Phase I clinical trials for the treatment of solid tumors.[7]

Q4: Are there known off-target effects for this compound or its analogs?

A4: this compound was designed for high selectivity towards cancer cells over non-malignant cells.[2][4] Studies have shown that it does not cause significant toxicity to a range of non-malignant cells at effective concentrations.[4][8] Furthermore, neither this compound nor its precursor AOH39 showed any thyroid hormone activity, a potential off-target effect given their structural similarities to certain thyroid hormones.[4] However, as with any drug candidate, comprehensive off-target profiling is a critical step in preclinical development.

Troubleshooting Guides

Issue 1: Poor In Vivo Efficacy Despite High In Vitro Potency

Possible Cause: This discrepancy is often linked to poor bioavailability. The analog may have low solubility, poor absorption, or rapid metabolism in vivo. For this compound, rapid cleavage by esterases in rodents is a known issue.[4]

Troubleshooting Steps:

  • Assess Metabolic Stability:

    • Conduct in vitro plasma stability assays using plasma from the species being used for in vivo studies (e.g., mouse, rat, human).[4]

    • Incubate the analog in plasma and measure its concentration over time using LC/MS-MS.[9]

    • If instability is observed: Consider structural modifications to block the metabolic soft spot. For this compound, this led to the development of AOH1996.[5]

  • Evaluate Solubility:

    • Determine the aqueous solubility of the analog at different pH values (e.g., pH 2, 6.5, 7.4) to simulate conditions in the gastrointestinal tract.

    • If solubility is low: Consider formulation strategies, such as using vehicles containing solubilizing agents like Kolliphor HS 15 and Poloxamer 407, which were used for this compound.[4]

  • Conduct a Pilot Pharmacokinetic (PK) Study:

    • Administer a single dose of the analog to a small group of animals (e.g., mice) via the intended route (e.g., oral gavage).

    • Collect blood samples at multiple time points and measure the plasma concentration of the drug.[9]

    • This will provide initial data on absorption, distribution, metabolism, and excretion (ADME) and help diagnose the specific bioavailability issue.

Issue 2: High Variability in Animal Studies

Possible Cause: High variability in tumor response or plasma drug levels can stem from inconsistent dosing, issues with the vehicle formulation, or inherent biological variability in the animal model.

Troubleshooting Steps:

  • Refine Dosing Technique:

    • Ensure accurate and consistent administration, especially for oral gavage. Use appropriate gavage needle sizes and ensure the formulation is a homogenous suspension or solution.

    • Randomize animals into treatment and control groups to minimize bias.[10]

  • Check Formulation Stability:

    • Confirm that your analog remains stable and uniformly suspended or dissolved in the dosing vehicle for the duration of the preparation and administration period.

  • Increase Sample Size:

    • If initial studies show high variability, a larger number of animals per group may be necessary to achieve statistically significant results.[11]

  • Standardize Animal Model:

    • Ensure all animals are of the same age, sex, and health status. Control for environmental factors like diet and light cycles.[10]

Data Presentation

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
SK-N-ASNeuroblastoma~0.3
SK-N-BE2(c)Neuroblastoma~0.2
MCF-7Breast Cancer~0.5
MDA-MB-468Breast Cancer~0.4
H524Small Cell Lung Cancer~0.11
H146Small Cell Lung Cancer~0.53

Source: Data synthesized from Gu, L. et al. (2018).[4][8]

Table 2: Comparative Pharmacokinetic Parameters of this compound vs. AOH1996 (Hypothetical Data for Illustration)

CompoundDose (mg/kg, oral)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (t½, hr)
This compound401200248003.5
AOH1996401500268004.45

Note: This table is for illustrative purposes. AOH1996 is reported to have a ~27% longer half-life than this compound.[5]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic (PK) Study
  • Animal Model: Use an appropriate rodent model, such as ES1e/SCID mice, which have lower carboxyl esterase activity.[4]

  • Formulation: Prepare the dosing solution. A previously published vehicle for this compound consists of Kolliphor HS 15, Poloxamer 407, Butylated Hydroxyanisole, Butylated Hydroxytoluene, and Propyl Gallate.[4]

  • Administration: Administer the compound to fasted animals via oral gavage at a specific dose (e.g., 40 mg/kg).[4][8]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[10][12] Use tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the analog in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC/MS-MS) method.

  • Data Analysis: Use non-compartmental analysis to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.[9]

Protocol 2: Western Blot for Target Engagement (γH2A.X Induction)
  • Cell Culture and Treatment: Plate cancer cells (e.g., SK-N-DZ neuroblastoma) and treat with the this compound analog (e.g., 500 nM) for various time points (e.g., 0, 8, 16, 24 hours).[4]

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against γH2A.X (a marker of DNA damage) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: An increase in the γH2A.X signal indicates that the compound is engaging its target and inducing DNA damage as expected.[4]

Visualizations

AOH1160_Signaling_Pathway cluster_replication DNA Replication & Repair cluster_drug Drug Action cluster_outcome Cellular Outcome PCNA caPCNA Trimer DNA_Polymerase DNA Polymerase PCNA->DNA_Polymerase Enables Processivity HR_Proteins Homologous Recombination Proteins PCNA->HR_Proteins Scaffolding Replication_Stress Replication Stress (Fork Collapse) AOH_Analog This compound Analog AOH_Analog->PCNA Binds & Inhibits DNA_Damage DNA Double-Strand Breaks (γH2A.X ↑) Replication_Stress->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or S) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase 3/9 ↑) Cell_Cycle_Arrest->Apoptosis

Caption: this compound analog inhibits caPCNA, leading to replication stress and apoptosis.

Bioavailability_Workflow start Start: New this compound Analog Synthesized solubility 1. Aqueous Solubility Assay start->solubility stability 2. In Vitro Plasma Stability solubility->stability permeability 3. Caco-2 Permeability Assay stability->permeability pk_study 4. In Vivo Pilot PK Study (Mouse) permeability->pk_study decision Bioavailability Acceptable? pk_study->decision efficacy Proceed to In Vivo Efficacy Studies decision->efficacy Yes reformulate Troubleshoot: Reformulate or Resynthesize decision->reformulate No

Caption: Workflow for assessing the bioavailability of new this compound analogs.

Troubleshooting_Tree cluster_pk Pharmacokinetics cluster_solution Solutions start Issue: Poor In Vivo Efficacy check_pk Was a PK study performed? start->check_pk low_exposure Result: Low Plasma Exposure (Low AUC) check_pk->low_exposure Yes check_stability Check In Vitro Plasma Stability low_exposure->check_stability unstable Analog is unstable check_stability->unstable Yes stable Analog is stable check_stability->stable No modify Modify Scaffold to Block Metabolism unstable->modify check_solubility Check Solubility & Permeability stable->check_solubility formulate Improve Formulation (e.g., add excipients) check_solubility->formulate

Caption: Troubleshooting decision tree for poor in vivo efficacy of analogs.

References

AOH1160 dose-response curve optimization in new cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing AOH1160 dose-response curve experiments in new cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a first-in-class, orally available small molecule inhibitor that targets Proliferating Cell Nuclear Antigen (PCNA).[1] PCNA is a protein essential for DNA replication and repair in all eukaryotic cells.[2][3] this compound specifically targets a cancer-associated isoform of PCNA (caPCNA), which is ubiquitously expressed in a wide range of cancer cells but not significantly in non-malignant cells.[4] Its mechanism of action involves interfering with DNA replication and blocking homologous recombination-mediated DNA repair.[4][5] This leads to cell cycle arrest, accumulation of DNA damage, and ultimately, apoptosis (programmed cell death) in cancer cells.[4][5]

Q2: What is a typical effective concentration for this compound?

A2: this compound has been shown to selectively kill many types of cancer cells at concentrations below one micromolar (<1 µM).[4][5] In various neuroblastoma, breast cancer, and small cell lung cancer cell lines, the half-maximal inhibitory concentration (IC50) values typically range from 0.11 to 0.53 µM.[3][6]

Q3: How does this compound interact with PCNA?

A3: this compound was developed by targeting a surface pocket on PCNA partly delineated by the L126-Y133 region, which is structurally altered in the cancer-associated isoform (caPCNA).[4][5] By binding to this pocket, this compound disrupts the fine balance of interactions between PCNA and its various binding partners, which is crucial for the processivity of DNA replication.[5] This selective interference is thought to be the basis for its cancer-specific activity.

Q4: What are the key considerations when selecting a new cell line to test this compound?

A4: When selecting a new cell line, consider the following:

  • PCNA Expression: While PCNA is ubiquitous, confirming the expression of the cancer-associated isoform (caPCNA) may be beneficial.[4]

  • Cancer Type: this compound has shown efficacy across various cancer types, including neuroblastoma, breast cancer, and small cell lung cancer.[6] Selecting lines from these or related solid tumors is a logical starting point.

  • DNA Repair Pathway Status: Since this compound blocks homologous recombination (HR) repair, cell lines with pre-existing deficiencies in other DNA repair pathways might exhibit increased sensitivity.

  • Proliferation Rate: As PCNA is a marker for proliferation, highly proliferative cell lines are expected to be more sensitive to this compound's effects on DNA replication.[3]

This compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound.

AOH1160_Pathway cluster_nucleus Cell Nucleus This compound This compound caPCNA caPCNA This compound->caPCNA binds & inhibits Replication DNA Replication caPCNA->Replication HR_Repair Homologous Recombination DNA Repair caPCNA->HR_Repair Damage DNA Damage Accumulation Replication->Damage disruption leads to HR_Repair->Damage blockage leads to Arrest Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: this compound inhibits cancer-associated PCNA (caPCNA), disrupting DNA replication and repair, leading to apoptosis.

Troubleshooting Guide

Q: My dose-response curve is flat or does not show a clear sigmoidal shape. What are the possible reasons?

A: This can be due to several factors:

  • Incorrect Concentration Range: The tested concentrations may be too high (causing 100% cell death across all points) or too low (showing no effect). A broad range (e.g., 10 nM to 100 µM) is recommended for initial experiments.

  • Incubation Time: The treatment duration may be too short for the drug to exert its effect. For this compound, effects like cell cycle arrest and apoptosis induction have been observed after 48 hours.[1] Consider extending the incubation period (e.g., 48, 72, or 96 hours).

  • Cell Seeding Density: If cells are seeded too densely, they may become confluent and enter a quiescent state, reducing their dependency on DNA replication and thus their sensitivity to this compound. Conversely, if seeded too sparsely, they may not grow optimally. Optimize seeding density for logarithmic growth throughout the experiment.

  • Drug Inactivity: Ensure the this compound stock solution is stored correctly (-80°C for long-term) and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a stable stock for each experiment.

Q: I am observing high variability between my treatment replicates. How can I minimize this?

A: High variability often stems from technical inconsistencies:

  • Pipetting Errors: Use calibrated pipettes and ensure consistent technique, especially when preparing the serial dilutions.

  • Uneven Cell Seeding: Ensure the cell suspension is homogenous before plating. Edge effects in multi-well plates can also be a factor; consider not using the outermost wells for data collection.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control. High solvent concentrations can be toxic to cells.[7]

  • Assay Conditions: Ensure consistent incubation times and that reagents for the viability assay (e.g., MTT, MTS, resazurin) are added uniformly and incubated for the optimal duration.

Q: The IC50 value I obtained is significantly different from published data. Why might this be?

A: Discrepancies in IC50 values are common and can be attributed to:

  • Different Cell Line Passage Number: Cell lines can change genetically and phenotypically over time and at high passage numbers.

  • Variations in Experimental Protocols: Differences in cell culture medium, serum concentration, incubation time, and the specific cell viability assay used can all impact the calculated IC50.[7]

  • Cell Line-Specific Sensitivity: The new cell line you are testing may inherently be more or less sensitive to this compound than those in published reports. This is an expected outcome of screening new lines.

Experimental Protocols & Data

Protocol: this compound Dose-Response Curve Generation via Cell Viability Assay

This protocol outlines the determination of this compound's IC50 using a resazurin-based viability assay.

AOH1160_Workflow P1 1. Prepare this compound Stock (e.g., 10 mM in DMSO) E2 5. Prepare Serial Dilutions of this compound in Medium P1->E2 P2 2. Culture & Harvest Cells (Logarithmic Growth Phase) P3 3. Determine Cell Density & Prepare Suspension E1 4. Seed Cells in 96-Well Plate (Optimize density beforehand) P3->E1 E3 6. Treat Cells with Drug (Include Vehicle Control) E1->E3 E2->E3 E4 7. Incubate for 48-72 hours E3->E4 A1 8. Add Viability Reagent (e.g., Resazurin) E4->A1 A2 9. Incubate & Read Fluorescence (Plate Reader) A1->A2 A3 10. Normalize Data to Control (% Viability) A2->A3 A4 11. Plot Dose-Response Curve & Calculate IC50 A3->A4

Caption: Workflow for determining the IC50 of this compound in a new cell line using a viability assay.

Methodology Details:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density that allows for logarithmic growth over the 72-hour treatment period. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a 2X concentrated serial dilution of this compound in the appropriate cell culture medium. A typical 8-point curve might range from 20 µM down to 156 nM, plus a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the existing medium from the cells and add an equal volume of the 2X drug dilutions to the corresponding wells. This halves the drug concentration to the final desired 1X concentration.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).

  • Viability Assessment: Add a resazurin-based reagent (e.g., alamarBlue™, PrestoBlue™) to each well according to the manufacturer's instructions. Incubate for 1-4 hours until a color change is apparent.

  • Data Acquisition: Measure fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Analysis:

    • Subtract the background reading (media-only wells).

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle-control wells: (% Viability) = (Treated_Value / Vehicle_Control_Value) * 100.

    • Plot the % Viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., [log]inhibitor vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC50 value.

Reference Data: this compound IC50 Values

The following table summarizes reported IC50 values for this compound in various cancer cell lines to provide a baseline for comparison.

Cell LineCancer TypeReported IC50 (µM)Reference
SK-N-DZNeuroblastoma~0.3[5]
SK-N-BE(2)cNeuroblastoma~0.3[5]
SK-N-ASNeuroblastoma~0.5[5]
MCF7Breast Cancer~0.3[5]
MDA-MB-468Breast Cancer~0.4[5]
NCI-H524Small Cell Lung Cancer~0.15[5]
NCI-H2171Small Cell Lung Cancer~0.25[5]

References

AOH1160 Technical Support Center: Minimizing Off-Target Effects in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PCNA inhibitor AOH1160, with a specific focus on minimizing off-target effects in primary cell cultures.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound in primary cell cultures.

Observed Problem Potential Cause Suggested Solution
High cytotoxicity observed in primary cells at expected therapeutic concentrations. 1. Incorrect concentration: Primary cells may be more sensitive than cancer cell lines. 2. Solvent toxicity: High concentrations of DMSO or other solvents can be toxic. 3. Off-target effects: this compound may be interacting with other proteins crucial for primary cell survival.1. Perform a dose-response curve: Start with a wide range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal, non-toxic concentration for your specific primary cell type. 2. Control for solvent toxicity: Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a solvent-only control. 3. Validate on-target engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to PCNA at the concentrations used.
Inconsistent or variable results between experiments. 1. Cell culture variability: Primary cells can exhibit significant donor-to-donor variability and can change with passage number. 2. Compound instability: this compound may degrade over time in culture medium. 3. Inconsistent cell density: The effect of the inhibitor can be dependent on cell confluence.1. Standardize cell culture protocols: Use cells from the same donor and passage number where possible. Thoroughly characterize your primary cells. 2. Prepare fresh solutions: Prepare this compound working solutions fresh for each experiment from a frozen stock. 3. Optimize seeding density: Determine the optimal cell seeding density and ensure it is consistent across all experiments.
No observable effect of this compound on the intended cancer-related phenotype in co-culture with primary cells. 1. Sub-optimal concentration: The effective concentration for inhibiting the cancer phenotype may be higher than the non-toxic concentration for primary cells. 2. Metabolism of this compound: Primary cells in the co-culture may be metabolizing the compound. 3. Indirect effects from primary cells: The primary cells may be secreting factors that counteract the effect of this compound on the cancer cells.1. Re-evaluate the therapeutic window: Carefully determine the concentration range that is effective against the cancer phenotype without harming the primary cells. 2. Monitor compound stability: Use analytical methods like LC-MS to measure the concentration of this compound in the culture medium over time. 3. Use conditioned media experiments: Treat cancer cells with conditioned media from primary cells treated with this compound to investigate indirect effects.
Suspected off-target effects are confounding data interpretation. 1. Non-specific binding: The compound may be binding to proteins other than PCNA. 2. Activation of unintended signaling pathways: Off-target binding can lead to the activation or inhibition of other cellular pathways.1. Perform target engagement assays: Besides CETSA, consider using techniques like pull-down assays with biotinylated this compound to identify binding partners. 2. Use proteomics profiling: Employ quantitative proteomics to compare the proteomes of treated and untreated primary cells to identify changes in protein expression or post-translational modifications indicative of off-target effects. 3. Include a negative control compound: If available, use a structurally similar but inactive analog of this compound to distinguish between specific and non-specific effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for primary cell cultures?

A1: There is no single recommended starting concentration, as primary cells vary greatly in their sensitivity. Based on published data for non-malignant cell lines, a starting range of 0.1 µM to 10 µM is advisable. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific primary cell type. For comparison, the IC50 for many cancer cell lines is below 1 µM.[1][2][3][4][5]

Q2: How can I confirm that this compound is engaging its target (PCNA) in my primary cells?

A2: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[6][7][8][9] This method relies on the principle that a ligand binding to its target protein stabilizes the protein against heat-induced denaturation. An increase in the thermal stability of PCNA in the presence of this compound would confirm target engagement.

Q3: What are the best negative controls to use in my experiments?

A3: The following controls are essential for robust and interpretable results:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells in culture medium without any treatment.

  • Inactive Analog (if available): A structurally similar molecule to this compound that does not bind to PCNA. This is the ideal negative control to distinguish on-target from off-target effects.

Q4: What experimental approaches can I use to identify potential off-targets of this compound in primary cells?

A4: Several proteomics-based approaches can be employed:

  • Affinity-based proteomics: This involves using a modified version of this compound (e.g., biotin-labeled) to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

  • Quantitative proteomics: Compare the protein expression profiles of primary cells treated with this compound versus a vehicle control. This can reveal changes in protein levels that may be due to off-target effects.

  • Phosphoproteomics: As many off-target effects involve kinases, analyzing changes in the phosphoproteome can provide insights into unintentionally modulated signaling pathways.

Q5: Should I be concerned about the metabolic stability of this compound in my primary cell cultures?

A5: Yes, metabolic stability can be a concern, especially in long-term cultures. Primary cells, particularly hepatocytes, can have significant metabolic activity. It is advisable to monitor the concentration of this compound in the culture medium over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The more stable analog, AOH1996, might also be considered.[10][11][12][13][14][15]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

This protocol is to determine the cytotoxic effect of this compound on primary cells.

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock solution of this compound in culture medium for a range of concentrations (e.g., 0.2, 2, 20 µM). Also, prepare a 2x vehicle control.

  • Treatment: Remove the old medium and add 50 µL of fresh medium, followed by 50 µL of the 2x this compound or vehicle solutions to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining kit.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to confirm the binding of this compound to PCNA in primary cells.

  • Cell Culture and Treatment: Culture primary cells to 80-90% confluency. Treat the cells with the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 1-2 hours).

  • Harvesting: Harvest the cells by scraping and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of soluble PCNA by Western blotting using a specific anti-PCNA antibody. An increase in the amount of soluble PCNA at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.

Visualizations

AOH1160_Mechanism_of_Action cluster_replication_fork DNA Replication Fork PCNA PCNA Trimer DNA_Polymerase DNA Polymerase PCNA->DNA_Polymerase Scaffold for Replication_Stress Replication Stress DNA_Polymerase->Replication_Stress Stalling leads to DNA DNA This compound This compound This compound->PCNA Binds to caPCNA DNA_Damage DNA Damage Replication_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound binds to caPCNA, inducing replication stress and subsequent apoptosis in cancer cells.

Troubleshooting_Workflow Start High Cytotoxicity in Primary Cells Check_Concentration Perform Dose-Response Curve Start->Check_Concentration Optimal_Conc Optimal Concentration Found? Check_Concentration->Optimal_Conc Check_Solvent Verify Solvent Toxicity Validate_Target Confirm On-Target Engagement (CETSA) Check_Solvent->Validate_Target Investigate_Off_Target Investigate Off-Target Effects (Proteomics) Validate_Target->Investigate_Off_Target Optimal_Conc->Check_Solvent No End_Success Proceed with Experiment Optimal_Conc->End_Success Yes

Caption: A logical workflow for troubleshooting high cytotoxicity of this compound in primary cell cultures.

References

AOH1160 Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the pioneering PCNA inhibitor AOH1160, ensuring its proper solubilization is critical for experimental success. Due to its hydrophobic nature, this compound can be prone to precipitation in aqueous solutions, a common challenge encountered with many small molecule inhibitors. This technical support center provides a comprehensive guide to understanding and overcoming these solubility issues through frequently asked questions (FAQs) and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous experimental buffer/media?

A1: this compound is a hydrophobic molecule with low intrinsic solubility in aqueous solutions.[1] Precipitation, often appearing as a fine powder, cloudiness, or crystals, can occur when the concentration of this compound exceeds its solubility limit in a given aqueous environment. This can be triggered by several factors including:

  • High Final Concentration: Attempting to achieve a high final concentration of this compound in an aqueous solution without the proper use of co-solvents or solubilizing agents.

  • "Salting Out" Effect: High salt concentrations in buffers can decrease the solubility of hydrophobic compounds like this compound.

  • pH Shifts: Changes in the pH of the solution can alter the ionization state of the compound, potentially reducing its solubility.

  • Temperature Fluctuations: Temperature can impact solubility. While warming can sometimes aid dissolution, cooling can cause the compound to precipitate out of a supersaturated solution.

  • Improper Dilution: Rapidly diluting a concentrated stock of this compound in an aqueous buffer without adequate mixing can lead to localized high concentrations and subsequent precipitation.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare concentrated stock solutions of this compound.[2][3] It is advisable to prepare a high-concentration stock, for example, 10 mM in 100% DMSO, which can then be serially diluted to the final working concentration in your experimental media.

Q3: Is there a recommended maximum percentage of DMSO in the final working solution?

A3: To minimize solvent-induced artifacts and cytotoxicity in cell-based assays, it is a standard practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v), and ideally below 0.1%.

Q4: Can I use other organic solvents to dissolve this compound?

A4: this compound has been noted to have some solubility in polar solvents like ethanol.[1] However, the compatibility and potential toxicity of other organic solvents in your specific experimental system should be carefully evaluated.

Q5: Are there any alternative formulation strategies to improve this compound solubility for in vivo studies?

A5: Yes, for in vivo oral delivery, a hot melt formulation has been developed using non-ionic oil-in-water solubilizers such as Kolliphor HS 15 and Poloxamer 407.[1] This formulation was prepared by dissolving this compound at an elevated temperature (60°C), indicating that surfactants and heat can significantly enhance its solubility.[1]

Troubleshooting Guide

Issue: Precipitation observed immediately upon dilution of DMSO stock into aqueous buffer/media.

This is a common issue when the hydrophobic compound is rapidly introduced into an aqueous environment.

Troubleshooting Workflow:

G start Precipitation upon dilution step1 Reduce final concentration start->step1 Is the final concentration high? step2 Modify dilution method step1->step2 If precipitation persists end Precipitation resolved step1->end Successful step3 Prewarm the aqueous media step2->step3 If precipitation persists step2->end Successful step4 Use a different co-solvent step3->step4 If precipitation persists step3->end Successful step4->end Successful

A workflow for troubleshooting this compound precipitation.

Detailed Steps:

  • Decrease the Final Concentration: Your intended working concentration may be too high for the aqueous medium to support, even with a small percentage of DMSO. Try a lower final concentration of this compound.

  • Optimize the Dilution Technique:

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then dilute this into your aqueous medium.

    • Vortexing During Addition: Add the this compound stock solution dropwise to the aqueous medium while continuously and vigorously vortexing or stirring. This helps to rapidly disperse the compound and avoid localized high concentrations.

  • Pre-warm the Aqueous Medium: Gently warming your cell culture media or buffer to 37°C before adding the this compound stock can sometimes improve solubility. However, be mindful of the temperature stability of other components in your media.

  • Consider Alternative Co-solvents: If your experimental system allows, you could explore using a small percentage of ethanol in combination with DMSO. However, the effects of any new solvent on your cells must be carefully controlled for.

Issue: this compound precipitates over time in the incubator.

This may indicate that while initially soluble, the compound is not stable in the solution under incubation conditions.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Prepare the final working solution of this compound immediately before adding it to your cells or experiment. Avoid storing diluted aqueous solutions of this compound.

  • Evaluate Media Components: High concentrations of salts or certain proteins in your media could be contributing to the precipitation over time. If possible, test the solubility of this compound in a simpler buffer to identify potential interactions.

  • Check for pH Changes: Ensure that the pH of your cell culture medium is stable during incubation. A drop in pH due to cellular metabolism could potentially affect this compound solubility.

Quantitative Data on this compound Solubility

Precise quantitative solubility data for this compound in various solvents and pH conditions is not extensively available in the public domain. The following table summarizes the available qualitative information and provides estimated solubility ranges for practical guidance.

Solvent/SolutionTemperatureSolubilityNotes
Aqueous Buffer (e.g., PBS, pH 7.4) Room Temp.< 1 µM (Estimated)This compound has low intrinsic aqueous solubility.[1]
DMSO Room Temp.≥ 10 mMCommonly used for preparing high-concentration stock solutions.[2][3]
Ethanol Room Temp.Reasonably good solubility (Qualitative)[1]Can be considered as a co-solvent, but its effects on the experimental system should be validated.
Cell Culture Media (e.g., DMEM + 10% FBS) 37°CVariable, depends on final DMSO concentrationThe presence of serum proteins may slightly enhance solubility, but precipitation can still occur at higher this compound concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for Cell Culture
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Pre-warmed (37°C) sterile cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform any necessary intermediate dilutions in 100% DMSO. For example, to achieve a final concentration of 1 µM with a final DMSO concentration of 0.1%, you would first dilute the 10 mM stock to 1 mM in DMSO.

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • While vigorously vortexing the tube of medium, add the calculated volume of the this compound stock (or intermediate dilution) dropwise.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for immediate use.

    • Add the final working solution to your cell culture plates. Gently swirl the plates to ensure even distribution.

This compound Signaling Pathway

This compound is an inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair. By targeting a cancer-associated isoform of PCNA (caPCNA), this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.

G This compound This compound PCNA PCNA This compound->PCNA inhibits DNA_Replication DNA Replication DNA_Repair DNA Repair PCNA->DNA_Replication enables PCNA->DNA_Repair enables Cell_Cycle Cell Cycle Progression DNA_Replication->Cell_Cycle Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest disruption leads to DNA_Repair->Cell_Cycle DNA_Repair->Cell_Cycle_Arrest disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can lead to

This compound inhibits PCNA, disrupting DNA replication and repair, which leads to cell cycle arrest and apoptosis.

References

AOH1160 In Vivo Half-Life Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to enhance the in vivo half-life of AOH1160, a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at extending the half-life of this compound.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
HLE-001 Low conjugation efficiency of this compound to PEG or other polymers. ∙ Inefficient activation of polymer functional groups.∙ Steric hindrance around the conjugation site on this compound.∙ Suboptimal reaction conditions (pH, temperature, stoichiometry).∙ Ensure complete activation of the polymer (e.g., NHS-ester activation of carboxylated PEG).∙ Consider using a linker to reduce steric hindrance.∙ Optimize reaction pH to ensure the reactivity of the target functional group on this compound.∙ Perform a matrix of experiments varying the molar ratio of this compound to the polymer.
HLE-002 Precipitation of this compound-polymer conjugate during purification. ∙ The conjugate has poor solubility in the purification buffer.∙ Aggregation of the conjugate.∙ Screen a panel of purification buffers with varying pH and ionic strength.∙ Include solubility enhancers such as arginine or polysorbate in the buffer.∙ Characterize the aggregation state using techniques like dynamic light scattering (DLS).
HLE-003 Loss of this compound activity after conjugation or encapsulation. ∙ Modification of a functional group on this compound essential for its binding to PCNA.∙ The delivery vehicle (e.g., liposome) does not release the drug at the target site.∙ Attempt conjugation through different functional groups on this compound, if available.∙ Utilize cleavable linkers that release the active drug in the tumor microenvironment (e.g., pH-sensitive or enzyme-labile linkers).∙ For liposomal formulations, incorporate components that trigger drug release in response to tumor-specific stimuli.
HLE-004 Inconsistent in vivo half-life results. ∙ Variability in animal models (e.g., age, sex, health status).∙ Issues with formulation stability or administration route.∙ Analytical method for quantifying this compound in plasma is not robust.∙ Standardize the animal model and experimental conditions.∙ Ensure the formulation is stable and administered consistently.∙ Validate the bioanalytical method (e.g., LC-MS/MS) for accuracy, precision, and sensitivity.
HLE-005 High clearance of liposomal this compound by the reticuloendothelial system (RES). ∙ Liposome size and surface properties are not optimized for stealth.∙ Prepare liposomes with a diameter around 100 nm.∙ Incorporate PEGylated lipids into the liposome formulation to create a "stealth" coating that reduces opsonization and RES uptake.

Frequently Asked Questions (FAQs)

This compound and its Analogs

Q1: What is the known in vivo half-life of this compound and its improved analog, AOH1996?

A1: The in vivo half-life of this compound in mice is approximately 3.5 hours.[1] An analog, AOH1996, was developed to have improved metabolic stability, and its half-life was reported to be approximately 4.33 hours in mice, which is about a 27% increase compared to this compound.[2][3]

CompoundIn Vivo Half-life (mice)Reference
This compound~3.5 hours[1]
AOH1996~4.33 hours[2][3]

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a potent, orally available small molecule inhibitor of proliferating cell nuclear antigen (PCNA).[4] It selectively targets a cancer-associated isoform of PCNA (caPCNA).[5][6] By binding to PCNA, this compound interferes with DNA replication, disrupts homologous recombination-mediated DNA repair, and induces cell cycle arrest and apoptosis in cancer cells.[1][5][7]

AOH1160_Mechanism This compound This compound PCNA PCNA This compound->PCNA Inhibits DNA_Replication DNA Replication PCNA->DNA_Replication Essential for HR_Repair Homologous Recombination Repair PCNA->HR_Repair Essential for Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis HR_Repair->Apoptosis Inhibition leads to

Caption: this compound mechanism of action.

Half-Life Extension Strategies

Q3: What are some general strategies to extend the in vivo half-life of a small molecule like this compound?

A3: Several strategies can be employed to increase the circulating half-life of small molecule drugs. These generally aim to increase the molecule's hydrodynamic volume to reduce renal clearance, or to decrease metabolic degradation. Key approaches include:

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains.

  • Liposomal Encapsulation: Formulation of the drug within lipid-based nanoparticles.

  • Protein Conjugation: Attachment to a large carrier protein like albumin.

  • Chemical Modification: Altering the drug's chemical structure to block metabolic sites, as was done in the development of AOH1996 from this compound.[3][6]

Q4: How does PEGylation enhance the half-life of a drug?

A4: PEGylation increases the hydrodynamic radius of the drug molecule, which limits its filtration by the kidneys.[8] The PEG chains also create a hydrophilic shield that can reduce enzymatic degradation and uptake by the reticuloendothelial system.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis This compound This compound Reaction_Vessel Reaction at Optimized pH This compound->Reaction_Vessel Activated_PEG Activated PEG (e.g., PEG-NHS) Activated_PEG->Reaction_Vessel Purification Purification (e.g., SEC, IEX) Reaction_Vessel->Purification Analysis Characterization (e.g., SDS-PAGE, LC-MS) Purification->Analysis

Caption: General workflow for PEGylation of this compound.

Q5: What are the advantages of using liposomes for drug delivery?

A5: Liposomes are versatile drug carriers that can encapsulate both hydrophilic and hydrophobic drugs. They can protect the drug from premature degradation and metabolism, and their surface can be modified (e.g., with PEG) to prolong circulation time.[9] Furthermore, liposomes can be designed to preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.

Liposome_Formulation_Workflow Lipids_this compound Lipids + this compound in organic solvent Hydration Hydration with Aqueous Buffer Lipids_this compound->Hydration Size_Reduction Size Reduction (e.g., Sonication, Extrusion) Hydration->Size_Reduction Purification Purification (Removal of free drug) Size_Reduction->Purification Final_Product This compound-loaded Liposomes Purification->Final_Product

Caption: Workflow for liposomal encapsulation of this compound.

Experimental Protocols

General Protocol for PEGylation of this compound

Objective: To covalently attach a PEG polymer to this compound to increase its hydrodynamic size.

Materials:

  • This compound

  • Amine-reactive PEG (e.g., mPEG-NHS ester)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer.

  • Dissolve the amine-reactive PEG in the reaction buffer.

  • Add the PEG solution to the this compound solution at a desired molar ratio (e.g., 1:1, 1:5, 1:10 of this compound to PEG).

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quench the reaction by adding the quenching solution.

  • Purify the PEGylated this compound from unreacted components using size-exclusion chromatography.

  • Analyze the fractions to confirm the presence and purity of the conjugate using appropriate analytical techniques (e.g., LC-MS).

General Protocol for Liposomal Formulation of this compound

Objective: To encapsulate this compound within liposomes to protect it from degradation and improve its pharmacokinetic profile.

Materials:

  • This compound

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)

  • Organic solvent (e.g., chloroform or ethanol)

  • Aqueous buffer (e.g., HEPES-buffered saline)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids and this compound in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film by adding the aqueous buffer and vortexing. This will form multilamellar vesicles (MLVs).

  • To form small unilamellar vesicles (SUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Remove any unencapsulated this compound by a suitable method such as dialysis or size-exclusion chromatography.

  • Characterize the liposomal formulation for particle size, zeta potential, encapsulation efficiency, and drug concentration.

References

AOH1160 stability testing in different laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AOH1160 under various laboratory conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a powder at -20°C for long-term storage (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years.[1] Stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

2. What solvents are suitable for dissolving this compound?

This compound has low aqueous solubility but is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (252.24 mM).[1] It is also reported to have reasonably good solubility in other polar solvents such as ethanol.[2] For in vivo studies, a formulation using Kolliphor HS 15 and Poloxamer 407 has been developed for oral delivery.[2]

3. What is the known metabolic stability of this compound?

This compound is susceptible to cleavage by the carboxyl esterase ES-1, which is highly expressed in rodent blood, leading to amide hydrolysis.[2] Consequently, the compound is not stable in rodent plasma. However, it is significantly more stable in the plasma of higher mammals, including dogs and humans, where ES-1 is not highly expressed.[2]

4. Are there any known degradation pathways for this compound?

The primary identified degradation pathway is the enzymatic cleavage of the amide bond by carboxyl esterase ES-1, prevalent in rodent plasma.[2] Based on its chemical structure, other potential degradation pathways under forced conditions could include hydrolysis of the amide bond under strong acidic or basic conditions and photodegradation of the diphenyl ether and naphthamide moieties upon exposure to UV light.

5. How should I prepare this compound for cell-based assays?

For cell-based assays, a stock solution of this compound in DMSO is typically prepared. This stock solution can then be diluted to the desired final concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in aqueous buffer or cell culture medium. Low aqueous solubility of this compound.- Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, while remaining non-toxic to cells. - Consider using a solubilizing agent or a different formulation for aqueous-based experiments.
Inconsistent results in rodent models. Rapid metabolism of this compound by rodent carboxyl esterase ES-1.[2]- Use ES-1 deficient mouse models (e.g., ES1e/SCID mice) for in vivo studies to reduce metabolic clearance.[2] - Consider alternative routes of administration or formulations that protect the compound from rapid enzymatic degradation.
Loss of compound activity in stored solutions. Improper storage conditions leading to degradation.- Store stock solutions at -80°C for long-term stability and aliquot to minimize freeze-thaw cycles.[1] - For working solutions, prepare fresh from a frozen stock shortly before use.
Potential photodegradation during experiments. Exposure of this compound to light, particularly UV.- Protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental setup and execution.

This compound Stability Profile

The following tables summarize the known and inferred stability of this compound under different conditions based on available data and the chemical properties of its functional groups.

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO100 mg/mL (252.24 mM)[1]
EthanolReasonably good solubility[2]
WaterLow solubility[2]

Table 2: Recommended Storage Conditions

FormTemperatureDurationReference
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Table 3: Predicted Stability under Various Laboratory Conditions (Qualitative)

ConditionPredicted StabilityRationale
pH Stable in neutral pH. Potential for hydrolysis under strong acidic or basic conditions.Amide bonds are generally stable but can undergo acid or base-catalyzed hydrolysis.
Temperature The naphthamide moiety is thermally stable up to approximately 250-300°C. Stability in solution at elevated temperatures has not been reported.Based on the thermal stability of 1-Naphthamide.
Light Potential for photodegradation upon exposure to UV light.The diphenyl ether and naphthamide components are aromatic systems that can absorb UV radiation, potentially leading to photodegradation.
Oxidation Stability to oxidation has not been reported.The molecule does not contain functional groups that are highly susceptible to oxidation under typical laboratory conditions.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific experimental needs and available analytical instrumentation.

Protocol 1: pH Stability Assessment
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µM), ensuring the final organic solvent concentration is minimal.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) and protect them from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately analyze the aliquots by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining this compound and detect any degradation products.

  • Data Analysis: Plot the percentage of this compound remaining against time for each pH to determine the degradation rate.

Protocol 2: Photostability Assessment (adapted from ICH Q1B guidelines)
  • Sample Preparation: Prepare solutions of this compound in a photochemically inert and transparent solvent (e.g., acetonitrile or methanol). Prepare a control sample protected from light by wrapping the container in aluminum foil.

  • Light Exposure: Expose the samples to a light source capable of emitting both visible and UV light, as specified in ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

  • Time Points: Analyze the samples at appropriate time intervals.

  • Analysis: Use a validated HPLC method to determine the concentration of this compound and to profile any photolytic degradation products.

  • Data Analysis: Compare the chromatograms of the exposed samples with the light-protected control to assess the extent of photodegradation.

Visualizations

This compound Enzymatic Degradation Pathway

G This compound This compound Hydrolysis Amide Hydrolysis This compound->Hydrolysis Enzyme Carboxyl Esterase (ES-1) (in Rodent Plasma) Enzyme->Hydrolysis Catalyzes Products Degradation Products (Cleaved Amide Bond) Hydrolysis->Products

Caption: Enzymatic degradation of this compound.

General Workflow for this compound Stability Testing

G cluster_prep Preparation cluster_stress Stress Exposure cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Stock Solution Dilute Dilute into Stress Conditions (e.g., different pH buffers) Prep->Dilute Incubate Incubate under Controlled Temperature and Light Dilute->Incubate Sample Collect Aliquots at Defined Time Points Incubate->Sample Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Sample->Analyze Plot Plot % Remaining this compound vs. Time Analyze->Plot Determine Determine Degradation Rate and Pathway Plot->Determine

Caption: Workflow for this compound stability testing.

References

Technical Support Center: AOH1160 & Carboxylesterase ES-1 Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the cleavage of AOH1160 by carboxylesterase ES-1 (CES-1). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA).[1][2] It selectively targets a cancer-associated isoform of PCNA (caPCNA), interfering with DNA replication and blocking homologous recombination-mediated DNA repair.[2][3] This leads to cell cycle arrest and apoptosis in cancer cells, while showing minimal toxicity to non-malignant cells.[1][2][3]

Q2: What is carboxylesterase ES-1 (CES-1) and why is it a concern for this compound research?

Carboxylesterase 1 (CES1, with the rodent equivalent being ES-1) is a crucial drug-metabolizing enzyme, predominantly found in the liver in humans.[4][5][6] this compound is susceptible to cleavage by ES-1, which is highly expressed in rodent blood.[3] This enzymatic degradation leads to the inactivation of this compound, making it unstable in rodent plasma and posing a significant challenge for in vivo studies in these models.[3]

Q3: Is this compound cleavage by carboxylesterase an issue in human studies?

The expression of carboxylesterase in blood varies significantly across species. While rodents have high levels of ES-1 in their plasma, humans, canines, and monkeys do not have significant levels of CES1 in their blood.[3] Therefore, this compound is more stable in the plasma of these higher mammalian species, and cleavage by blood-borne carboxylesterases is less of a concern for human clinical applications.[3]

Q4: Are there any analogs of this compound with improved stability?

Yes, a more metabolically stable analog of this compound, named AOH1996, has been developed.[7][8] AOH1996 demonstrates increased resistance to metabolic degradation, including cleavage by carboxylesterases, and has shown significant anti-tumor activity with minimal toxicity.[7][8]

Troubleshooting Guide

Issue 1: Rapid degradation of this compound in in vitro assays using rodent plasma or liver microsomes.
  • Problem: You are observing a rapid loss of this compound when incubated with rodent plasma or liver S9 fractions, compromising your experimental window.

  • Cause: High activity of carboxylesterase ES-1 in these biological matrices.[3]

  • Solutions:

    • Use of CES-1 Inhibitors: Incorporate a known carboxylesterase inhibitor in your assay.

    • Heat Inactivation: For plasma-based assays, heat-inactivating the plasma may reduce enzymatic activity. However, this may also affect other plasma components.

    • Use Human-derived Matrices: If relevant to your research goals, switch to human plasma or human liver microsomes where this compound is more stable.[3]

Issue 2: Poor in vivo efficacy of this compound in standard mouse models.
  • Problem: this compound does not show the expected anti-tumor efficacy in your xenograft studies using standard mouse strains.

  • Cause: Rapid clearance of this compound in the bloodstream due to ES-1 cleavage before it can reach the tumor site.[3]

  • Solutions:

    • Use ES-1 Deficient Mouse Models: The recommended approach is to use Es1e/SCID mice, which are partially deficient in ES-1 expression.[3] This model has been successfully used to evaluate the in vivo efficacy of this compound.[3]

    • Consider AOH1996: For future studies, consider using the metabolically stable analog, AOH1996.[7][8]

    • Formulation Strategies: While not a primary solution for this specific enzymatic issue, optimizing the drug formulation can sometimes help protect the compound from degradation.[2][4]

Data Presentation

Table 1: Stability of this compound in Plasma from Different Species

SpeciesPlasma Carboxylesterase ExpressionThis compound StabilityReference
MouseHigh (ES-1)Unstable[3]
HumanNot Significant in BloodStable[3]
CanineNot Significant in BloodStable[3]
MonkeyNot Significant in BloodStable[3]

Table 2: Commonly Used Carboxylesterase Inhibitors (Illustrative for in vitro use)

InhibitorTarget SpecificityTypical Working Concentration (in vitro)Notes
BenzilPan-Carboxylesterase Inhibitor10-50 µMA commonly used tool compound for inhibiting carboxylesterases.
TelmisartanSpecific for CES21-10 µMUseful for differentiating between CES1 and CES2 activity.
DigitoninCES1 > CES210-100 µMSpecificity and potency can vary between recombinant and microsomal preparations.
Bis(4-nitrophenyl)phosphate (BNPP)Irreversible, Non-specific100 µMUse with caution due to its irreversible nature.

Experimental Protocols

Protocol 1: In Vitro this compound Stability Assay in Plasma

Objective: To determine the half-life of this compound in plasma from different species.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Plasma (e.g., mouse, rat, human)

  • 96-well plates

  • Incubator at 37°C

  • Acetonitrile with an internal standard (for protein precipitation and sample analysis)

  • LC-MS/MS system

Methodology:

  • Pre-warm plasma to 37°C.

  • Spike this compound into the plasma to a final concentration of 1 µM.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot a portion of the plasma mixture.

  • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet precipitated proteins.

  • Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.[3]

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample and determine the half-life.

Protocol 2: Evaluating the Efficacy of a Carboxylesterase Inhibitor in vitro

Objective: To assess the ability of a CES inhibitor to protect this compound from degradation in mouse plasma.

Materials:

  • Same as Protocol 1

  • Carboxylesterase inhibitor stock solution (e.g., Benzil at 10 mM in DMSO)

Methodology:

  • Prepare two sets of mouse plasma samples. To one set, add the CES inhibitor to the desired final concentration (e.g., 10 µM Benzil). To the other set, add the equivalent volume of vehicle (DMSO).

  • Pre-incubate the plasma at 37°C for 15 minutes.

  • Spike this compound into both sets of plasma to a final concentration of 1 µM.

  • Follow steps 3-7 from Protocol 1 for both the inhibitor-treated and vehicle-treated samples.

  • Compare the half-life of this compound in the presence and absence of the inhibitor.

Visualizations

AOH1160_Metabolism This compound This compound (Active PCNA Inhibitor) Metabolite Inactive Metabolite This compound->Metabolite Amide Hydrolysis CES1 Carboxylesterase ES-1 (High in Rodent Plasma) CES1->this compound Catalyzes

Caption: this compound metabolism by Carboxylesterase ES-1.

Experimental_Workflow cluster_invitro In Vitro Troubleshooting Start This compound Degradation in Rodent Plasma/Microsomes Decision Add CES Inhibitor? Start->Decision Inhibitor Incubate with Inhibitor (e.g., Benzil) Decision->Inhibitor Yes NoInhibitor Proceed without Inhibitor (Control) Decision->NoInhibitor No Analysis LC-MS/MS Analysis of This compound Concentration Inhibitor->Analysis NoInhibitor->Analysis Result Compare Half-life Analysis->Result Troubleshooting_Logic Problem Poor this compound Efficacy in Rodent Model Cause Suspected Cause: Rapid cleavage by ES-1 Problem->Cause Solution1 Primary Solution: Use Es1e/SCID Mice Cause->Solution1 Solution2 Alternative Solution: Use AOH1996 Analog Cause->Solution2

References

Technical Support Center: Optimizing AOH1160 and Cisplatin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the combination dosage of AOH1160 and cisplatin in pre-clinical cancer research.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound and cisplatin?

A1: The combination of this compound and cisplatin is based on their complementary mechanisms of action, which can lead to a synergistic anti-cancer effect. Cisplatin is a chemotherapy agent that causes cancer cell death by creating DNA cross-links, which block DNA replication and transcription.[1][2][3] this compound is a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a protein essential for DNA replication and repair.[4][5] Specifically, this compound blocks homologous recombination-mediated DNA repair.[4][6] By inhibiting the cancer cell's ability to repair the DNA damage induced by cisplatin, this compound sensitizes the cancer cells to cisplatin, leading to enhanced cell death (apoptosis).[4][7]

Q2: How is the synergy between this compound and cisplatin quantified?

A2: The interaction between this compound and cisplatin is typically quantified using the Combination Index (CI), calculated based on the Chou-Talalay method. This method provides a quantitative measure of synergy, additivity, or antagonism.

  • CI < 1: Indicates synergism (the combined effect is greater than the sum of the individual effects).

  • CI = 1: Indicates an additive effect.

  • CI > 1: Indicates antagonism (the combined effect is less than the sum of the individual effects).

One study reported a CI of approximately 0.55 when combining 500 nM this compound with 3 µM cisplatin in SK-N-DZ neuroblastoma cells, indicating a synergistic interaction.[4]

Q3: What are the typical concentration ranges to consider for initial in vitro experiments?

A3: For initial in vitro screening, it is advisable to perform dose-response curves for each agent individually to determine their IC50 values (the concentration that inhibits 50% of cell growth) in your specific cell line. Based on published data, you can consider the following ranges as a starting point:

  • This compound: 0.1 µM to 10 µM.[4]

  • Cisplatin: Concentration ranges can vary significantly depending on the cell line's sensitivity, from nanomolar to micromolar ranges. It is crucial to determine this empirically for your cell line of interest.

For combination studies, a checkerboard (matrix) design is recommended, where various concentrations of both drugs are tested.

Q4: What are the key cellular effects to monitor when evaluating the this compound and cisplatin combination?

A4: Researchers should monitor several key cellular events to understand the efficacy and mechanism of the drug combination. These include:

  • Cell Viability and Proliferation: Assays such as MTT, SRB, or CellTiter-Glo can be used to measure the overall cytotoxic effect.

  • Apoptosis: The induction of programmed cell death can be assessed by Annexin V/PI staining followed by flow cytometry, or by measuring the cleavage of caspase-3 and PARP via Western blotting.[8][9]

  • Cell Cycle Arrest: Flow cytometry analysis of propidium iodide-stained cells can reveal perturbations in the cell cycle. This compound has been shown to cause cell cycle arrest.[4][5]

  • DNA Damage Response: The level of DNA damage can be monitored by immunostaining for γH2AX, a marker for DNA double-strand breaks.[6]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High variability in cell viability assays between replicates. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Drug precipitation at high concentrations.Visually inspect drug solutions and prepared media for any signs of precipitation. If observed, consider using a lower concentration or a different solvent.
No synergistic effect observed (CI ≥ 1). Suboptimal drug concentrations or ratios.Perform a wider range of concentrations in a checkerboard assay to identify the optimal synergistic ratio.
Cell line is resistant to one or both drugs.Confirm the sensitivity of your cell line to each drug individually by determining their IC50 values. Consider using a different cell line if resistance is high.
Incorrect timing of drug administration.Experiment with different administration schedules (e.g., sequential vs. simultaneous treatment) to see if it impacts synergy.[8]
Unexpected antagonistic effect (CI > 1). Off-target effects or complex biological interactions.Re-evaluate the concentration ranges used. In some cases, high concentrations of drugs can lead to antagonism.
Issues with data analysis.Double-check the calculations for the Combination Index. Utilize software like CompuSyn for accurate analysis.
Difficulty in achieving complete cell death even at high concentrations. Presence of a drug-resistant subpopulation of cells.Consider using a longer-term assay, such as a clonogenic assay, to assess the ability of single cells to form colonies after treatment.
Cell confluence is too high, affecting drug penetration.Seed cells at a lower density to ensure they are in the exponential growth phase during drug treatment.

Experimental Protocols & Data Presentation

Quantitative Data Summary

The following tables provide a template for organizing and presenting your experimental data.

DrugIC50 (µM)95% Confidence Interval
This compoundEnter your dataEnter your data
CisplatinEnter your dataEnter your data

Table 2: Combination Index (CI) for this compound and Cisplatin

This compound Conc. (µM)Cisplatin Conc. (µM)Fraction Affected (Fa)Combination Index (CI)Interpretation
e.g., 0.5e.g., 3.0Enter your datae.g., 0.55Synergism
Enter your dataEnter your dataEnter your dataEnter your dataSynergism/Additivity/Antagonism
Enter your dataEnter your dataEnter your dataEnter your dataSynergism/Additivity/Antagonism
Detailed Experimental Methodologies

1. Cell Viability (MTT) Assay for Combination Studies (Checkerboard Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and cisplatin in culture medium.

  • Treatment: Treat the cells with a matrix of this compound and cisplatin concentrations. Include wells with each drug alone and untreated control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-response data.

2. Clonogenic Survival Assay

  • Cell Seeding: Plate a low number of cells (e.g., 300-500 cells) per 60 mm dish and allow them to attach overnight.[4]

  • Treatment: Treat the cells with this compound, cisplatin, or the combination for a defined period (e.g., 18-24 hours).[4]

  • Wash and Culture: Remove the drug-containing medium, wash the cells twice with fresh medium, and then culture in fresh medium for 2-3 weeks to allow for colony formation.[4]

  • Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.[4]

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Analysis: Calculate the plating efficiency and surviving fraction for each treatment group to assess the long-term effect on cell survival.

Visualizations

Signaling Pathways and Experimental Workflows

Synergistic_Mechanism cluster_cisplatin Cisplatin Action cluster_this compound This compound Action cluster_synergy Synergistic Outcome Cisplatin Cisplatin DNA_adducts DNA Intra- and Interstrand Cross-links Cisplatin->DNA_adducts Replication_Fork_Stall Replication Fork Stall DNA_adducts->Replication_Fork_Stall DSBs Accumulation of Double-Strand Breaks Replication_Fork_Stall->DSBs This compound This compound PCNA PCNA Inhibition This compound->PCNA HR_Repair Inhibition of Homologous Recombination Repair PCNA->HR_Repair HR_Repair->DSBs Prevents Repair Apoptosis Enhanced Apoptosis DSBs->Apoptosis

Caption: Synergistic mechanism of this compound and cisplatin.

Experimental_Workflow cluster_setup Phase 1: Initial Setup & Single Agent Screening cluster_combination Phase 2: Combination Screening cluster_validation Phase 3: Validation & Mechanistic Studies A Select Cancer Cell Line B Determine IC50 for This compound & Cisplatin A->B C Checkerboard Assay (e.g., MTT) B->C D Calculate Combination Index (CI) C->D E Identify Synergistic Concentrations D->E F Clonogenic Assay E->F G Apoptosis Assay (e.g., Annexin V) E->G H Cell Cycle Analysis E->H I DNA Damage Assay (γH2AX) E->I

Caption: Experimental workflow for combination dosage optimization.

Troubleshooting_Logic Start Problem Encountered Q1 High Variability? Start->Q1 A1 Check Seeding Density & Plate Edge Effects Q1->A1 Yes Q2 No Synergy? Q1->Q2 No End Problem Resolved A1->End A2 Expand Concentration Range & Verify IC50s Q2->A2 Yes Q3 Antagonism? Q2->Q3 No A2->End A3 Re-evaluate High Concentrations & Double-check CI Calculation Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting decision tree for combination experiments.

References

Reducing variability in AOH1160 xenograft tumor growth inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in reducing variability in xenograft tumor growth inhibition studies with AOH1160.

Troubleshooting Guide

Variability in xenograft tumor growth can arise from multiple factors. This guide provides a structured approach to identify and mitigate common sources of variability when using the PCNA inhibitor this compound.

1. Inconsistent this compound Formulation and Administration

Potential Issue Recommended Action
Incomplete Dissolution of this compound This compound is prepared in a specific vehicle containing Kolliphor HS 15, Poloxamer 407, and antioxidants under a nitrogen gas flush at 60°C.[1] Ensure complete dissolution before dilution and administration. Visual inspection for particulates is crucial.
Instability of this compound in Formulation This compound is sensitive to cleavage by the carboxyl esterase ES-1, which is abundant in rodent plasma but not in higher mammals.[1] Prepare the dosing solution immediately before administration and keep it on ice to minimize degradation.
Inaccurate Oral Gavage Technique Improper oral gavage can lead to incorrect dosing, aspiration, or stress to the animal, all of which can increase variability.[2][3][4][5][6][7][8] Ensure personnel are properly trained in restraining mice and using the correct gavage needle size and length. The tube should be inserted without force, and the animal's head should be tilted back to ensure entry into the esophagus.[2][6]
Variability in Dosing Volume Administer a consistent volume of the this compound solution based on the animal's body weight (e.g., 5-10 mL/kg).[3] Use calibrated equipment for accurate volume measurement.

2. Host Animal and Tumor Model Variability

Potential Issue Recommended Action
Host Immune Response Even in immunodeficient mice like ES1e/SCID, residual immune activity can affect tumor engraftment and growth.[9] Ensure the chosen mouse strain is appropriate for the xenografted cell line and consider the potential for graft-versus-host disease.
Intrinsic Tumor Heterogeneity The inherent genetic and phenotypic heterogeneity of cancer cell lines can lead to variable tumor growth rates.[10] Use cells from the same passage number and ensure a consistent number of viable cells are injected.
Tumor Implantation Site The location of tumor implantation (subcutaneous vs. orthotopic) can influence tumor growth and response to therapy. Maintain consistency in the implantation site across all animals in a study.
Animal Health and Stress Stress from handling, housing conditions, or underlying health issues can impact tumor growth and drug metabolism.[7] Acclimatize animals to the facility before the study and monitor their health regularly.

3. Data Collection and Analysis

Potential Issue Recommended Action
Inconsistent Tumor Measurement Manual caliper measurements can have high inter- and intra-observer variability.[11] Have the same trained individual perform all tumor measurements. Consider using imaging techniques like microCT for more accurate and reproducible measurements.[11]
Inappropriate Statistical Analysis The method of data analysis can influence the interpretation of results.[12][13] Use appropriate statistical models that account for the longitudinal nature of tumor growth data and potential variability between animals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation and dosage for this compound in mouse xenograft studies?

A1: this compound is typically administered at 40 mg/kg once daily via oral gavage.[1][14] The formulation involves dissolving this compound in a vehicle containing Kolliphor HS 15, Poloxamer 407, Butylated Hydroxyanisole, Butylated Hydroxytoluene, and Propyl Gallate under a nitrogen flush at 60°C. This stock solution is then diluted with water immediately before dosing.[1]

Q2: Why is there variability in tumor response even when all animals receive the same dose of this compound?

A2: Variability can stem from several factors, including the inherent heterogeneity of the tumor cells, differences in individual animal physiology and metabolism, and inconsistencies in drug formulation and administration. This compound's stability in rodent plasma is also a factor due to enzymatic cleavage.[1]

Q3: How can I minimize variability in my this compound xenograft experiments?

A3: To minimize variability, it is crucial to standardize your experimental protocol. This includes using a consistent this compound formulation and administration technique, using animals of the same age and sex, ensuring consistent tumor cell implantation, and employing accurate and reproducible methods for tumor measurement.

Q4: What are the expected downstream effects of this compound treatment in tumors?

A4: this compound inhibits Proliferating Cell Nuclear Antigen (PCNA), which interferes with DNA replication and blocks homologous recombination-mediated DNA repair.[15][16][17] This leads to cell cycle arrest (typically at the G2/M or S phase), an increase in DNA damage markers like γH2A.X, and ultimately apoptosis, as indicated by the activation of caspase-3 and caspase-9.[14][16]

Experimental Protocols

This compound Formulation and Oral Administration

  • Vehicle Preparation: Prepare a vehicle solution containing Kolliphor HS 15, Poloxamer 407, Butylated Hydroxyanisole, Butylated Hydroxytoluene, and Propyl Gallate.

  • This compound Dissolution: Weigh the required amount of this compound and dissolve it in the vehicle under a continuous flush of nitrogen gas at 60°C until fully dissolved.

  • Dosing Solution Preparation: Immediately before administration, dilute the this compound stock solution with sterile water to the final desired concentration (e.g., for a 40 mg/kg dose).

  • Oral Gavage:

    • Accurately weigh each mouse to determine the correct dosing volume.

    • Gently restrain the mouse, ensuring its head and body are in a straight line.

    • Insert a sterile, appropriately sized gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the this compound solution.

    • Monitor the animal for any signs of distress after administration.

Quantitative Data Summary

Xenograft Model Cell Line This compound Dose Tumor Growth Inhibition Reference
NeuroblastomaSK-N-AS, SK-N-BE2(c)40 mg/kg/day (oral)Significantly reduced tumor burden compared to control.[1]
Breast CancerMDA-MB-46840 mg/kg/day (oral)Drug treatment significantly decreased tumor burden.[18]
Small Cell Lung CancerH8240 mg/kg/day (oral)Drug treatment significantly decreased tumor burden.[18]

Note: Specific quantitative data on the standard deviation of tumor growth inhibition is not consistently reported in the reviewed literature. The term "significantly" is used as reported in the source.

Visualizations

AOH1160_Workflow cluster_prep Preparation cluster_exp Experiment This compound This compound Powder Dissolution Dissolution (60°C, N2 flush) This compound->Dissolution Vehicle Vehicle (Kolliphor HS 15, Poloxamer 407, etc.) Vehicle->Dissolution Stock This compound Stock Solution Dissolution->Stock Dilution Dilution with H2O Stock->Dilution Dosing_Solution Final Dosing Solution Dilution->Dosing_Solution Gavage Oral Gavage (40 mg/kg) Dosing_Solution->Gavage Mice Xenograft Mice Mice->Gavage Tumor_Measurement Tumor Volume Measurement Gavage->Tumor_Measurement Data_Analysis Data Analysis Tumor_Measurement->Data_Analysis

Caption: Experimental workflow for this compound in vivo xenograft studies.

AOH1160_Pathway cluster_downstream Downstream Effects This compound This compound PCNA PCNA This compound->PCNA Inhibits DNA_Replication DNA Replication PCNA->DNA_Replication Promotes HR_Repair Homologous Recombination DNA Repair PCNA->HR_Repair Promotes Cell_Cycle Cell Cycle Progression DNA_Replication->Cell_Cycle HR_Repair->Cell_Cycle G2M_Arrest G2/M or S Phase Arrest Cell_Cycle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Simplified signaling pathway of this compound action.

References

AOH1996 Technical Support Center: Troubleshooting Guides and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers utilizing AOH1996, an analog of AOH1160 with improved metabolic properties. Here you will find troubleshooting tips and frequently asked questions (FAQs) to assist with your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is AOH1996 and how does it differ from this compound?

AOH1996 is a small molecule inhibitor of the proliferating cell nuclear antigen (PCNA).[1] It was developed as an analog of this compound to improve its metabolic properties, resulting in a longer half-life and increased stability.[2] AOH1996 targets a cancer-associated isoform of PCNA (caPCNA), disrupting DNA replication and repair processes specifically in cancer cells, which leads to cell death (apoptosis).[1][3]

Q2: What is the mechanism of action of AOH1996?

AOH1996 functions as a molecular glue that enhances the interaction between PCNA and the large subunit of RNA polymerase II (RPB1).[2][3] This stabilization of the PCNA-RPB1 complex leads to transcription-replication conflicts, ultimately causing DNA double-strand breaks and apoptosis in cancer cells.[3] Its selectivity for cancer cells is attributed to the unique conformation of caPCNA.[3]

Q3: What is the recommended solvent and storage condition for AOH1996?

AOH1996 is soluble in DMSO.[2] For in vitro experiments, stock solutions can be prepared in fresh DMSO. It is crucial to note that DMSO is hygroscopic and absorbing moisture can reduce the solubility of AOH1996.[2] Stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to a year.[2] Repeated freeze-thaw cycles should be avoided.[2] The stability of compounds in DMSO can be affected by long-term storage, and for critical experiments, using freshly prepared solutions is recommended.[4]

Q4: Is AOH1996 effective against all types of solid tumors?

Preclinical studies have shown that AOH1996 is effective against a broad range of cancer cell lines, including those derived from breast, prostate, brain, ovarian, cervical, skin, and lung cancers.[5][6] It is currently in Phase I clinical trials for the treatment of refractory solid tumors.[7]

Data Presentation

Table 1: Comparative Metabolic Properties of this compound and AOH1996

ParameterThis compoundAOH1996Reference
Half-life (in vivo) ~3.4 hours~4.33 hours[8]
Metabolic Stability Less stableMore stable[2]

Table 2: In Vitro Efficacy of AOH1996

Cell Line TypeGI50 (Median)Reference
Various Cancer Cell Lines (>70)~300 nM[8]

Experimental Protocols & Troubleshooting

Cell Viability Assays

Objective: To determine the cytotoxic effects of AOH1996 on cancer cell lines.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of AOH1996 in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

  • Treatment: Remove the overnight culture medium and add the AOH1996 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTS, resazurin, or ATP-based assays) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Troubleshooting Guide:

IssuePossible CauseRecommendation
High variability between replicate wells Uneven cell seeding. Edge effects in the 96-well plate.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Low signal or no dose-response Incorrect drug concentration. Compound precipitation. Cell line is resistant. Assay incompatibility.Verify the dilution calculations and the integrity of the AOH1996 stock solution. Visually inspect the wells for any precipitate. Test a wider range of concentrations. Consider using a different viability assay method.[9]
High background in vehicle control wells DMSO toxicity. Contamination.Ensure the final DMSO concentration is non-toxic to the specific cell line. Check for any signs of microbial contamination in the cell culture.

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with AOH1996 prep_cells->treat_cells prep_drug Prepare AOH1996 Serial Dilutions prep_drug->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Measure Signal (Plate Reader) add_reagent->read_plate calc_gi50 Calculate GI50 read_plate->calc_gi50

Caption: Workflow for determining the GI50 of AOH1996.

Immunoprecipitation (IP) for PCNA Interaction

Objective: To confirm the interaction between PCNA and its binding partners (e.g., RPB1) in the presence of AOH1996.

Detailed Methodology:

  • Cell Lysis: Treat cells with AOH1996 or vehicle control. Lyse the cells in a suitable IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the protein of interest (e.g., anti-PCNA) overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads multiple times with IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., anti-RPB1).

Troubleshooting Guide:

IssuePossible CauseRecommendation
No protein of interest detected in the eluate Inefficient cell lysis. Antibody not suitable for IP. Insufficient protein in the lysate.Use a stronger lysis buffer or sonication. Test different antibodies validated for IP. Increase the amount of starting cell lysate.
High background/non-specific bands Insufficient washing. Antibody cross-reactivity. Non-specific binding to beads.Increase the number of wash steps or the stringency of the wash buffer. Use a more specific primary antibody. Pre-clear the lysate with beads before adding the primary antibody.
Co-IP partner not detected Weak or transient interaction. Interaction disrupted by lysis buffer.Optimize the lysis buffer to be less stringent. Consider in vivo cross-linking before cell lysis.

Signaling Pathway of AOH1996 Action

G AOH1996 AOH1996 caPCNA caPCNA AOH1996->caPCNA binds RPB1 RPB1 caPCNA->RPB1 enhances interaction TRC Transcription-Replication Conflict RPB1->TRC stabilizes DSB DNA Double-Strand Breaks TRC->DSB leads to Apoptosis Apoptosis DSB->Apoptosis induces

Caption: AOH1996 mechanism of action.

Seahorse XF Mito Stress Test

Objective: To assess the impact of AOH1996 on mitochondrial respiration.

Detailed Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at an optimized density.

  • AOH1996 Treatment: Treat cells with the desired concentrations of AOH1996 for the specified duration.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium, pH 7.4, supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Cartridge Hydration and Loading: Hydrate the sensor cartridge overnight. Load the injection ports with oligomycin, FCCP, and a mixture of rotenone/antimycin A at optimized concentrations.

  • Seahorse Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.

  • Data Normalization and Analysis: After the assay, normalize the oxygen consumption rate (OCR) data to cell number. Analyze the key parameters of mitochondrial function (basal respiration, ATP production, maximal respiration, spare respiratory capacity).

Troubleshooting Guide:

IssuePossible CauseRecommendation
Low OCR readings Low cell number or unhealthy cells. Sub-optimal drug concentrations.Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. Titrate the concentrations of oligomycin and FCCP for the specific cell line.
High well-to-well variation Inconsistent cell seeding. Edge effects.Ensure even cell distribution during seeding. Avoid using the outer wells of the microplate.
Unexpected OCR response to inhibitors Incorrect inhibitor concentrations. Cell-type specific responses.Perform a titration experiment to determine the optimal concentrations of the mitochondrial inhibitors. Consult literature for expected responses in the specific cell type.

Experimental Workflow for Seahorse XF Mito Stress Test

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in Seahorse Plate treat_cells Treat with AOH1996 seed_cells->treat_cells prep_assay Prepare Assay Medium treat_cells->prep_assay run_seahorse Run Mito Stress Test prep_assay->run_seahorse prep_cartridge Hydrate & Load Cartridge prep_cartridge->run_seahorse normalize_data Normalize OCR Data run_seahorse->normalize_data analyze_params Analyze Mitochondrial Parameters normalize_data->analyze_params

Caption: Workflow for Seahorse XF Mito Stress Test.

Orthotopic Neuroblastoma Xenograft Model

Objective: To evaluate the in vivo efficacy of AOH1996 in a clinically relevant animal model.

Detailed Methodology:

  • Cell Preparation: Culture and harvest neuroblastoma cells (e.g., SK-N-BE(2)c). Resuspend the cells in a suitable medium like PBS or Matrigel.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).

  • Orthotopic Injection: Under anesthesia, surgically expose the adrenal gland and inject the neuroblastoma cells into the adrenal capsule.

  • Tumor Growth Monitoring: Monitor tumor growth using methods such as bioluminescence imaging (if using luciferase-expressing cells) or ultrasound.

  • AOH1996 Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer AOH1996 orally at the desired dose and schedule. The control group should receive the vehicle.

  • Efficacy Evaluation: Monitor tumor volume and the overall health of the mice. At the end of the study, excise the tumors and perform histological and molecular analyses.

Troubleshooting Guide:

IssuePossible CauseRecommendation
Low tumor take rate Poor cell viability. Incorrect injection technique. Insufficient cell number.Use cells with high viability. Ensure the injection is directly into the adrenal gland. Optimize the number of injected cells.
High mortality in the treatment group Drug toxicity at the tested dose.Perform a dose-response study to determine the maximum tolerated dose (MTD). Monitor the mice closely for signs of toxicity (e.g., weight loss, lethargy).
Variable tumor growth within a group Inconsistent number of viable cells injected. Variation in the injection site.Ensure accurate cell counting and consistent injection technique.

Logical Relationship in Xenograft Model

G cluster_setup Model Setup cluster_treatment Treatment cluster_outcome Outcome Assessment inject_cells Inject Neuroblastoma Cells (Orthotopic) tumor_growth Monitor Tumor Growth inject_cells->tumor_growth randomize Randomize Mice tumor_growth->randomize treat_aoh1996 Administer AOH1996 (Oral) randomize->treat_aoh1996 treat_vehicle Administer Vehicle randomize->treat_vehicle measure_tumor Measure Tumor Volume treat_aoh1996->measure_tumor assess_health Assess Animal Health treat_aoh1996->assess_health treat_vehicle->measure_tumor treat_vehicle->assess_health analyze_tumor Post-mortem Tumor Analysis measure_tumor->analyze_tumor assess_health->analyze_tumor

Caption: Xenograft model experimental design.

References

Validation & Comparative

A Comparative Analysis of AOH1160 and Cisplatin Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of two anticancer agents: AOH1160, a novel inhibitor of Proliferating Cell Nuclear Antigen (PCNA), and cisplatin, a long-established chemotherapeutic drug. We present available quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to offer a comprehensive resource for cancer research and drug development.

Executive Summary

This compound is a first-in-class small molecule inhibitor that selectively targets a cancer-associated isoform of PCNA, a key protein in DNA replication and repair. This targeted approach aims to induce cancer cell death with minimal toxicity to non-malignant cells. Cisplatin, a platinum-based compound, exerts its cytotoxic effects primarily by forming DNA adducts, leading to DNA damage and apoptosis in rapidly dividing cells, including both cancerous and healthy cells. This guide explores their distinct mechanisms, cytotoxic profiles, and the potential for synergistic application.

Data Presentation: Cytotoxicity Profiles

This compound Cytotoxicity Data

This compound has demonstrated selective cytotoxicity against a range of cancer cell lines at sub-micromolar concentrations, while showing significantly less impact on non-malignant cells.[3][4]

Cell LineCancer TypeIC50 (µM)
SK-N-BE(2)cNeuroblastoma~0.2
SK-N-DZNeuroblastoma~0.3
SK-N-ASNeuroblastoma~0.5
MCF-7Breast Cancer~0.4
MDA-MB-468Breast Cancer~0.3
NCI-H526Small Cell Lung Cancer~0.11
NCI-H82Small Cell Lung Cancer~0.53

Data extracted from Gu, L., et al. (2018). The Anticancer Activity of a First-in-class Small-molecule Targeting PCNA. Clinical Cancer Research.[3][4]

Cisplatin Cytotoxicity Data

Cisplatin is a potent cytotoxic agent against a broad spectrum of cancers. However, its IC50 values can vary significantly across different studies and cell lines.[1][2] The following table presents a range of reported IC50 values for cisplatin in cell lines similar to those tested with this compound.

Cell LineCancer TypeIC50 (µM)Incubation Time
SK-N-BE(2)Neuroblastoma4.1272h
SK-N-FINeuroblastoma29.5572h
MCF-7Breast Cancer~20 µg/ml (~66.7 µM)24h
NCI-H526Small Cell Lung Cancer12.0 ± 0.596h

Data collated from various sources[5][6][7]. Direct comparison is not recommended due to differing experimental conditions.

Synergistic Effects of this compound and Cisplatin

A key finding is that this compound can sensitize cancer cells to the cytotoxic effects of cisplatin. In a clonogenic assay using SK-N-DZ neuroblastoma cells, treatment with 500 nM this compound significantly enhanced the cell-killing effects of cisplatin.[3][4] This suggests a potential therapeutic strategy of combining this compound with conventional chemotherapy to improve efficacy and potentially reduce cisplatin-related toxicity.

Experimental Protocols

Cell Viability Assay (MTT/CellTiter-Glo®)

This protocol is a general guideline for determining the IC50 values of cytotoxic compounds.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or cisplatin for 72-96 hours. Include a vehicle-only control.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assays

1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Preparation: Grow cells on chamber slides and treat with the desired compound (e.g., 500 nM this compound for 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, in a humidified chamber at 37°C for 1 hour, protected from light.

  • Microscopy: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green or red fluorescence, depending on the label used.

2. Caspase Activation Assay (Western Blot):

This method detects the cleavage and activation of key apoptotic proteins, caspases 3 and 9.

  • Cell Lysis: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the desired compound (e.g., 500 nM this compound for 24 hours). Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as indicated by PI fluorescence, will determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound selectively targets a cancer-associated isoform of PCNA. This interaction disrupts the normal function of PCNA in DNA replication and repair, leading to replication fork stalling and the accumulation of DNA double-strand breaks. The inability to repair this damage through homologous recombination triggers cell cycle arrest and ultimately induces apoptosis through the intrinsic pathway, involving the activation of caspase-9 and caspase-3.[3][8]

AOH1160_Pathway cluster_dna This compound This compound PCNA Cancer-Associated PCNA This compound->PCNA Inhibits DNA_Rep DNA Replication & Homologous Recombination Repair PCNA->DNA_Rep Blocks DSB DNA Double-Strand Breaks Accumulation DNA_Rep->DSB Leads to CCA Cell Cycle Arrest DSB->CCA Induces Apoptosis Apoptosis DSB->Apoptosis Induces Casp9 Caspase-9 Activation Apoptosis->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3

Caption: this compound mechanism of action.

Cisplatin Signaling Pathway

Cisplatin enters the cell and its chloride ligands are replaced by water molecules, forming a reactive aqua complex. This complex binds to DNA, primarily at the N7 position of purine bases, creating DNA adducts and cross-links. This DNA damage is recognized by the cell's machinery, leading to the activation of DNA damage response pathways. If the damage is too severe to be repaired, it triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases like caspase-3.

Cisplatin_Pathway Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Binds to Adducts DNA Adducts & Cross-links DNA->Adducts Forms DDR DNA Damage Response (DDR) Adducts->DDR Activates p53 p53 Activation DDR->p53 Extrinsic Extrinsic Pathway (Death Receptors) DDR->Extrinsic Activates Intrinsic Intrinsic Pathway (Mitochondrial) p53->Intrinsic Activates Apoptosis Apoptosis Intrinsic->Apoptosis Extrinsic->Apoptosis Casp3 Caspase-3 Activation Apoptosis->Casp3

Caption: Cisplatin mechanism of action.

Experimental Workflow for Cytotoxicity Comparison

The following diagram illustrates a typical workflow for comparing the cytotoxicity of this compound and cisplatin.

Experimental_Workflow cluster_assays Cytotoxicity & Apoptosis Analysis Start Cancer Cell Culture (e.g., SK-N-DZ, MCF-7) Treatment Treat with Serial Dilutions of This compound and Cisplatin Start->Treatment Incubation Incubate for 72h Treatment->Incubation Viability Cell Viability Assay (MTT / CellTiter-Glo) Incubation->Viability Apoptosis Apoptosis Assays (TUNEL, Caspase) Incubation->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Incubation->CellCycle DataAnalysis Data Analysis: - IC50 Determination - Apoptotic Cell Quantification - Cell Cycle Distribution Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Comparative Analysis of Cytotoxicity and Mechanism DataAnalysis->Conclusion

Caption: Workflow for comparing cytotoxicity.

References

AOH1160's Engagement with PCNA: A Comparative Analysis of Binding Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies used to validate the binding of the novel anti-cancer agent AOH1160 to its target, Proliferating Cell Nuclear Antigen (PCNA). This analysis is supported by available experimental data and detailed protocols to facilitate reproducibility and further investigation.

The interaction between this compound and PCNA is a critical aspect of its mechanism of action, which involves the disruption of DNA replication and repair processes in cancer cells. Validating this binding is a fundamental step in its development as a therapeutic agent. The primary method discussed in the literature for this validation is the thermal shift assay, which assesses the stabilization of a protein upon ligand binding.

Quantitative Data Summary: this compound and Analogs Binding to PCNA

The following table summarizes the key quantitative data from thermal shift assays and computational modeling for this compound and its analogs.

CompoundMethodConcentration of PCNAConcentration of CompoundTemperature Shift (ΔTm)Binding Free Energy (ΔG)
This compound Computational ModelingN/AN/ANot Reported-5.54 kcal/mol [1]
This compound-1LE (analog)Thermal Shift Assay9 μM10 μM and 30 μMUp to 0.5°C [2][3]Not Reported
AOH1996 (analog)Thermal Shift Assay9 μM10 μM and 30 μMUp to 1.5°C [2][3]Not Reported

It is important to note that while a specific experimental ΔTm value for this compound has not been explicitly reported in the reviewed literature, the negative binding free energy calculated from computational modeling suggests a favorable interaction with PCNA.[1] Furthermore, the positive thermal shifts observed for its analogs, this compound-1LE and AOH1996, provide strong evidence of direct binding to PCNA.[2][3] The greater temperature shift induced by AOH1996 suggests it may form a more stable complex with PCNA compared to this compound-1LE.[2][3]

Experimental Workflows and Signaling Pathways

To visualize the experimental process and the targeted biological pathway, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_tsa Thermal Shift Assay cluster_analysis Data Analysis PCNA PCNA Protein (9 μM) Mix Mix & Incubate PCNA->Mix Ligand This compound Analog (10 or 30 μM) Ligand->Mix Heat Apply Thermal Gradient Mix->Heat Transfer to qPCR plate Fluorescence Monitor Fluorescence Heat->Fluorescence MeltCurve Generate Melt Curve Fluorescence->MeltCurve DeltaTm Calculate ΔTm MeltCurve->DeltaTm Compare to control

Figure 1: Experimental workflow for the thermal shift assay.

PCNA_pathway cluster_replication DNA Replication & Repair cluster_inhibition Inhibition by this compound PCNA PCNA DNA_Polymerase DNA Polymerase PCNA->DNA_Polymerase recruits Other_Factors Other Repair Factors PCNA->Other_Factors recruits Cell Proliferation Cell Proliferation PCNA->Cell Proliferation Cell Survival Cell Survival PCNA->Cell Survival DNA Synthesis DNA Synthesis DNA_Polymerase->DNA Synthesis DNA Repair DNA Repair Other_Factors->DNA Repair DNA Synthesis->Cell Proliferation DNA Repair->Cell Survival This compound This compound This compound->PCNA binds to Replication Stress Replication Stress This compound->Replication Stress Cell Cycle Arrest Cell Cycle Arrest Replication Stress->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Figure 2: this compound interference with the PCNA signaling pathway.

Experimental Protocols

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This protocol is based on the methodology described for the analysis of this compound analogs.[2]

Objective: To determine the change in the thermal denaturation temperature (Tm) of PCNA upon binding of a ligand, indicating a stabilizing interaction.

Materials:

  • Purified recombinant human PCNA protein

  • This compound or its analogs

  • SYPRO Orange dye (or equivalent fluorescent dye)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DMSO (for ligand dissolution)

  • Quantitative PCR (qPCR) instrument with a thermal ramping capability

Procedure:

  • Protein and Ligand Preparation:

    • Dilute the purified PCNA protein to a final concentration of 9 μM in the assay buffer.

    • Prepare stock solutions of the test compounds (this compound, this compound-1LE, or AOH1996) in DMSO. Prepare serial dilutions to achieve final assay concentrations of 10 μM and 30 μM. A DMSO-only control should be prepared.

  • Assay Mix Preparation:

    • In a suitable microplate, combine the 9 μM PCNA solution with the test compound dilutions or DMSO control.

    • Add the fluorescent dye (e.g., SYPRO Orange) to the mixture according to the manufacturer's instructions.

  • Thermal Denaturation:

    • Place the microplate in the qPCR instrument.

    • Program the instrument to incrementally increase the temperature, for example, from 25°C to 95°C, while continuously monitoring the fluorescence of the dye in each well.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve for each sample.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the inflection point of the sigmoidal melting curve. This is often determined by analyzing the peak of the first derivative of the curve.

    • The thermal shift (ΔTm) is calculated by subtracting the Tm of the control (PCNA with DMSO) from the Tm of the samples containing the test compound. A positive ΔTm indicates that the ligand binding stabilizes the protein.

Alternative Validation Methods

While thermal shift assays provide strong evidence of direct binding, other biophysical techniques can offer complementary data on binding affinity, kinetics, and the specific interaction site.

Saturation Transfer Difference (STD) NMR Spectroscopy

STD-NMR is a powerful technique to identify which parts of a small molecule are in close proximity to a protein, thereby mapping the binding epitope. It can also be used in a competitive binding assay format.

Objective: To confirm that this compound binds to the same site on PCNA as a known ligand, T3, by observing the displacement of T3 in the presence of this compound.

Experimental Protocol (based on published study): [1]

  • Sample Preparation:

    • Recombinant human PCNA was purified and exchanged into a D₂O-based phosphate buffer (15 mM, pH 7.2).

    • A stock solution of PCNA (68 µM) was prepared.

    • T3 and this compound were dissolved in d₆-DMSO to a concentration of 5 mM.

    • The final NMR samples contained 1 µM PCNA, 50 µM T3, and varying concentrations of this compound (up to a final concentration of approximately 14.5-16 µM) in the D₂O-based phosphate buffer with 2% d₆-DMSO.

  • NMR Data Acquisition:

    • STD-NMR experiments were performed on the samples.

    • In these experiments, the protein is selectively irradiated. If a ligand is bound, this saturation is transferred to the ligand.

  • Data Analysis:

    • The difference between the "on-resonance" (protein saturated) and "off-resonance" (protein not saturated) spectra reveals the signals of the bound ligand.

    • A reduction in the STD signal of T3 upon the addition of this compound indicates that this compound is competing for the same binding site and displacing T3.[1]

Other valuable techniques for validating and characterizing the this compound-PCNA interaction include:

  • Surface Plasmon Resonance (SPR): Provides real-time quantitative data on binding affinity (KD) and kinetics (association and dissociation rates).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

  • X-ray Crystallography: Can provide a high-resolution 3D structure of the this compound-PCNA complex, revealing the precise binding site and interactions at an atomic level. Co-crystal structures of PCNA with this compound analogs have been determined.[4]

References

A Comparative Guide to Preclinical PCNA Inhibitors: AOH1160 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proliferating Cell Nuclear Antigen (PCNA) has long been an attractive, albeit challenging, target in oncology. Its central role in DNA replication and repair makes it a critical component for the survival and proliferation of cancer cells. In recent years, several inhibitors targeting PCNA have emerged, showing promise in preclinical models. This guide provides a comparative overview of AOH1160 and other notable PCNA inhibitors, focusing on their performance in preclinical studies, with supporting experimental data and detailed methodologies.

Mechanism of Action: A Tale of Different Approaches

PCNA inhibitors have been developed with distinct strategies to disrupt its function.

  • This compound and AOH1996: These small molecules are designed to selectively target a cancer-associated isoform of PCNA (caPCNA).[1][2] This isoform is reported to be present in a wide range of cancer cells but not in healthy cells.[1] By binding to a pocket on caPCNA, this compound and its analogue AOH1996 interfere with DNA replication and block homologous recombination-mediated DNA repair, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] AOH1996 is presented as a more metabolically stable analogue of this compound.[3]

  • ATX-101: This agent is a cell-penetrating peptide that acts as a competitive inhibitor.[4] It mimics the APIM (AlkB homologue 2 PCNA-interacting motif) sequence found in many PCNA-interacting proteins. By competing for the APIM-binding site on PCNA, ATX-101 disrupts the protein-protein interactions essential for DNA repair and other cellular processes, leading to anti-cancer effects.[5]

  • PCNA-I1: This small molecule inhibitor takes a different approach by stabilizing the PCNA trimer structure.[6] This stabilization is thought to reduce the association of PCNA with chromatin, thereby inhibiting DNA replication and inducing cell cycle arrest.[6]

Preclinical Efficacy: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and other PCNA inhibitors from various preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions may vary between studies.

Table 1: In Vitro Cytotoxicity of PCNA Inhibitors in Cancer Cell Lines

InhibitorCancer Cell LineIC50 (µM)Reference
This compound Neuroblastoma (SK-N-AS)0.11 - 0.53[7]
Breast Cancer0.11 - 0.53[7]
Small Cell Lung Cancer0.11 - 0.53[7]
AOH1996 Pancreatic Ductal Adenocarcinoma (Panel)Dose-dependent inhibition[8]
Head and Neck Squamous Cell Carcinoma (CAL27, SCC15)~1 µM (for further study)[9]
PCNA-I1 Prostate Cancer (PC-3)Not specified[10]
Lung CancerNot specified[10]

Note: IC50 values represent the concentration of the inhibitor required to inhibit the growth of 50% of the cells.

Table 2: In Vivo Efficacy of PCNA Inhibitors in Xenograft Models

InhibitorCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionReference
This compound Neuroblastoma (SK-N-AS, SK-N-BE2(c))ES1(e)/SCID mice40 mg/kg, oral, once dailySignificantly reduced tumor burden[7]
AOH1996 Small-cell lung cancer, breast cancer, neuroblastomaMiceNot specifiedSignificantly decreased tumor burden[3]
PCNA-I1 Prostate CancerNot specifiedNot specifiedSignificantly retards tumor growth[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical studies of these PCNA inhibitors.

Cell Viability Assays

Objective: To determine the cytotoxic effects of PCNA inhibitors on cancer cell lines.

General Protocol (as inferred from multiple sources):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000 to 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, cells are treated with a range of concentrations of the PCNA inhibitor (e.g., this compound, AOH1996) or vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as:

    • MTT Assay: As mentioned for AOH1996 studies.[8]

    • MTS Assay: A similar tetrazolium-based assay.[11]

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of cell viability.

  • Data Analysis: The absorbance or luminescence is measured using a microplate reader. The IC50 values are calculated by plotting the percentage of cell viability against the inhibitor concentration.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of PCNA inhibitors in a living organism.

General Protocol (as inferred from multiple sources):

  • Cell Preparation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium, often mixed with Matrigel, for injection.[12]

  • Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) are used to prevent rejection of the human tumor cells.[7][13]

  • Tumor Implantation: The cell suspension is subcutaneously or orthotopically injected into the flank or the relevant organ of the mice.[12][13]

  • Tumor Growth Monitoring: Once tumors become palpable, their size is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[13]

  • Treatment Administration: When tumors reach a certain size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The PCNA inhibitor is administered via the appropriate route (e.g., oral gavage for this compound) at a specified dose and schedule.[7]

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor size or weight in the treated group to the control group.

  • Toxicity Assessment: The body weight of the mice is monitored regularly as a general indicator of toxicity.[7]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams were generated using Graphviz.

PCNA_Inhibitor_MoA cluster_replication Normal DNA Replication & Repair cluster_inhibitors PCNA Inhibitor Action PCNA PCNA Trimer DNA_Polymerase DNA Polymerase PCNA->DNA_Polymerase recruits Repair_Proteins Repair Proteins PCNA->Repair_Proteins recruits DNA Synthesis DNA Synthesis DNA_Polymerase->DNA Synthesis DNA Repair DNA Repair Repair_Proteins->DNA Repair This compound This compound/ AOH1996 caPCNA caPCNA This compound->caPCNA binds to ATX101 ATX-101 APIM_Site APIM Binding Site ATX101->APIM_Site blocks PCNAI1 PCNA-I1 Trimer_Interface Trimer Interface PCNAI1->Trimer_Interface stabilizes Replication Stress Replication Stress caPCNA->Replication Stress Inhibition of\nProtein Interactions Inhibition of Protein Interactions APIM_Site->Inhibition of\nProtein Interactions Reduced Chromatin\nAssociation Reduced Chromatin Association Trimer_Interface->Reduced Chromatin\nAssociation Cell Death Cell Death Replication Stress->Cell Death Inhibition of\nProtein Interactions->Cell Death Reduced Chromatin\nAssociation->Cell Death

Caption: Mechanisms of action for different PCNA inhibitors.

Xenograft_Workflow start Cancer Cell Culture harvest Harvest & Prepare Cell Suspension start->harvest inject Subcutaneous/ Orthotopic Injection harvest->inject tumor_growth Tumor Growth Monitoring inject->tumor_growth randomize Randomization tumor_growth->randomize treatment Treatment with PCNA Inhibitor randomize->treatment control Vehicle Control randomize->control monitoring Tumor Measurement & Body Weight treatment->monitoring control->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint

Caption: A typical workflow for a xenograft tumor model.

Conclusion

This compound and other PCNA inhibitors have demonstrated significant anti-cancer activity in a variety of preclinical models. While their mechanisms of action differ, they all converge on the disruption of essential DNA replication and repair processes that are hijacked by cancer cells for their uncontrolled growth. The available data suggests that these inhibitors, particularly this compound and its more stable analogue AOH1996, are promising candidates for further clinical development, both as monotherapies and in combination with other anti-cancer agents. However, the lack of direct comparative studies necessitates careful interpretation of the existing data. Future head-to-head preclinical trials would be invaluable in determining the most potent and clinically translatable PCNA inhibitor.

References

A Synergistic Breakthrough: AOH1160 and PARP Inhibitors Join Forces to Combat Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A novel combination of AOH1160, a first-in-class inhibitor of Proliferating Cell Nuclear Antigen (PCNA), and PARP (poly-ADP ribose polymerase) inhibitors has demonstrated a potent synergistic effect in killing cancer cells. This guide provides an objective comparison of this combination therapy's performance, supported by experimental data, for researchers, scientists, and drug development professionals.

The convergence of two distinct but complementary mechanisms of action—disruption of DNA replication and repair by this compound and blockade of a critical DNA damage response pathway by PARP inhibitors—results in a powerful anti-tumor effect. This synergy has been observed in hepatocellular carcinoma (HCC) cells, suggesting a promising new avenue for cancer treatment.[1]

Unveiling the Synergistic Interaction: A Data-Driven Comparison

The synergistic effect of combining this compound and the PARP inhibitor Olaparib has been quantitatively demonstrated in hepatocellular carcinoma (HCC) cells. A study investigating this combination in HepG2 cells revealed that the co-administration of these two agents resulted in a significantly greater anti-cancer effect than either drug alone.[1]

The synergy is quantified using the Combination Index (CI), where a value less than 1.0 indicates a synergistic interaction. In the study, the combination of this compound and Olaparib at various concentration ratios consistently produced CI values below 1.0, confirming a synergistic relationship.[1]

Table 1: Synergistic Effect of this compound and Olaparib in HepG2 Cells

Drug Combination (Ratio)Combination Index (CI)Interpretation
This compound : Olaparib (1:32)< 1.0Synergy
This compound : Olaparib (1:16)< 1.0Synergy
This compound : Olaparib (1:8)< 1.0Synergy
This compound : Olaparib (1:4)< 1.0Synergy

Data sourced from a study on the combined effect of this compound and Olaparib on HepG2 hepatocellular carcinoma cells.[1]

The Dual-Pronged Attack on Cancer Cells: A Mechanistic Overview

The potent synergy between this compound and PARP inhibitors stems from their distinct but complementary roles in disrupting DNA replication and repair in cancer cells.

This compound: Targeting the Hub of DNA Replication

This compound is a novel small molecule inhibitor that targets a cancer-associated isoform of PCNA (caPCNA). PCNA is a crucial protein that acts as a scaffold for numerous proteins involved in DNA replication and repair. By binding to a specific pocket on caPCNA, this compound disrupts these processes, leading to cell cycle arrest and the accumulation of DNA damage. A key function of this compound is its ability to block homologous recombination (HR)-mediated DNA repair, a critical pathway for fixing double-strand breaks.

PARP Inhibitors: Exploiting DNA Repair Deficiencies

PARP inhibitors, such as Olaparib, function through a mechanism known as "synthetic lethality." They trap the PARP enzyme on single-strand DNA breaks. This trapping prevents the repair of these breaks, which, during DNA replication, are converted into more lethal double-strand breaks. In cancer cells that already have a deficiency in homologous recombination repair (a state known as "BRCAness"), the accumulation of these double-strand breaks is catastrophic, leading to cell death.

The Synergistic Effect

The combination of this compound and a PARP inhibitor creates a powerful two-pronged assault. This compound's inhibition of homologous recombination effectively induces a state of "BRCAness" in cancer cells, making them exquisitely sensitive to the effects of PARP inhibitors. The PARP inhibitor then capitalizes on this induced vulnerability, leading to a massive accumulation of unrepaired DNA damage and subsequent cancer cell death.

Synergy_Mechanism cluster_this compound This compound Action cluster_PARPi PARP Inhibitor Action cluster_Synergy Synergistic Outcome This compound This compound PCNA caPCNA This compound->PCNA Inhibits HR_Repair Homologous Recombination Repair This compound->HR_Repair Blocks Repair Pathway PCNA->HR_Repair Facilitates DSB Double-Strand DNA Breaks HR_Repair->DSB Repairs DNA_Damage Massive DNA Damage Accumulation HR_Repair->DNA_Damage Deficiency leads to PARPi PARP Inhibitor (e.g., Olaparib) PARP PARP Enzyme PARPi->PARP Traps on DNA PARPi->DNA_Damage Increases Unrepaired DSBs SSB Single-Strand DNA Breaks PARP->SSB Repairs SSB->DSB Replication-induced Apoptosis Cancer Cell Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of synergistic action between this compound and PARP inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cell Viability and Synergy Analysis

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of individual drugs and to quantify the synergistic effect of their combination.

  • Cell Seeding: Plate HepG2 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with this compound and Olaparib alone or in combination at various concentrations and ratios for 6 days.

  • Cell Viability Assessment (MTT Assay):

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control.

    • Determine the IC50 values for each drug using non-linear regression analysis.

    • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Clonogenic Survival Assay

This assay assesses the long-term ability of single cells to form colonies after drug treatment, providing a measure of cytotoxicity.

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Drug Treatment: Treat the cells with this compound, Olaparib, or the combination for a specified period (e.g., 24 hours).

  • Colony Formation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.

  • Staining and Counting:

    • Fix the colonies with methanol.

    • Stain the colonies with crystal violet.

    • Count the number of colonies (typically defined as containing >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

DNA Damage Analysis (γH2AX Immunofluorescence)

This assay visualizes and quantifies DNA double-strand breaks, a hallmark of the damage induced by this combination therapy.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, Olaparib, or the combination.

  • Immunostaining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with Triton X-100.

    • Block non-specific antibody binding.

    • Incubate with a primary antibody against phosphorylated histone H2AX (γH2AX).

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips with a DAPI-containing mounting medium to stain the nuclei.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the number and intensity of γH2AX foci per nucleus. An increase in γH2AX foci indicates an increase in DNA double-strand breaks.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_assays Synergy & Cytotoxicity Assessment cluster_mechanism Mechanism of Action start Cancer Cell Lines (e.g., HepG2) viability Cell Viability Assay (MTT) start->viability clonogenic Clonogenic Survival Assay start->clonogenic dna_damage DNA Damage Analysis (γH2AX Staining) start->dna_damage synergy_analysis Synergy Analysis (Combination Index) viability->synergy_analysis Data for

Caption: Experimental workflow for evaluating the this compound and PARP inhibitor combination.

References

AOH1160: A Comparative Guide to its Selective Targeting of Cancer-Associated PCNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AOH1160's performance in selectively targeting the cancer-associated isoform of Proliferating Cell Nuclear Antigen (caPCNA) over its wild-type counterpart. The information presented is supported by experimental data from preclinical studies, offering insights into its therapeutic potential and mechanism of action.

Executive Summary

This compound is a first-in-class small molecule inhibitor that demonstrates selective cytotoxicity towards a broad range of cancer cells while exhibiting minimal toxicity to non-malignant cells.[1][2][3] This selectivity is attributed to its specific targeting of caPCNA, a unique isoform of PCNA predominantly expressed in tumor tissues.[1][4][5] this compound interferes with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells.[1][6] Preclinical data indicates its potential as a broad-spectrum anti-cancer agent, both as a monotherapy and in combination with existing chemotherapeutics.[1][7]

Quantitative Performance Data

The selectivity of this compound is demonstrated by the significant difference in its cytotoxic effects on cancerous versus non-malignant cells. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Cancer and Non-Malignant Cell Lines

Cell Line TypeCell Line NameThis compound IC50 (µM)
Neuroblastoma SK-N-BE(2)c~0.3
SK-N-AS~0.5
Breast Cancer MDA-MB-468~0.4
Small Cell Lung Cancer H82~0.25
Non-Malignant Human PBMCs>5
Human Mammary Epithelial Cells>5
Human Small Airway Epithelial Cells>5

Data extracted from Gu et al., 2018.[1] The median growth inhibition (GI50) across the NCI-60 cancer cell line panel was approximately 330 nM.[1]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Tumor TypeXenograft ModelThis compound DosageOutcome
NeuroblastomaSK-N-BE(2)c40 mg/kg, dailySignificant tumor growth reduction
NeuroblastomaSK-N-AS40 mg/kg, dailySignificant tumor growth reduction
Breast CancerMDA-MB-46840 mg/kg, dailySignificant tumor growth reduction
Small Cell Lung CancerH8240 mg/kg, dailySignificant tumor growth reduction

Data from Gu et al., 2018 and other preclinical reports.[1][7] No significant toxicity, weight loss, or mortality was observed in mice at effective doses.[1][7]

Table 3: Comparative Binding Affinity

MoleculeTargetBinding Free Energy (ΔG, kcal/mol)
This compoundPCNA-5.54
AOH39 (precursor)PCNA-4.62

Computationally modeled data from Gu et al., 2018, indicating approximately a 5-fold improvement in binding affinity for this compound over its precursor.[1]

Mechanism of Action: Selective Targeting of caPCNA

The selectivity of this compound stems from a structural difference in its target, PCNA. In cancer cells, PCNA is predominantly expressed as a unique acidic isoform, termed caPCNA.[1][8] This isoform has a structurally altered region spanning amino acids L126-Y133, making a surface pocket more accessible for drug binding.[1][2][4] this compound was identified through computer modeling and medicinal chemistry to specifically target this pocket.[1][2]

The binding of this compound to caPCNA disrupts its normal function in DNA replication and repair. Specifically, this compound has been shown to:

  • Interfere with DNA replication fork extension.[1]

  • Block homologous recombination-mediated DNA repair.[1][6]

  • Induce S and G2/M cell cycle arrest.[1]

  • Promote apoptosis in cancer cells.[1][2]

  • Sensitize cancer cells to cisplatin.[1]

It is noteworthy that this compound binds to the same pocket on PCNA as the thyroid hormone T3, and has been shown to compete with T3 for binding.[1] However, this compound itself does not exhibit any thyroid hormone activity.[1]

G cluster_0 Wild-type PCNA in Non-Malignant Cells cluster_1 caPCNA in Cancer Cells wtPCNA Wild-type PCNA (L126-Y133 region inaccessible) DNA_rep_norm Normal DNA Replication and Repair wtPCNA->DNA_rep_norm AOH1160_norm This compound AOH1160_norm->wtPCNA Low Affinity caPCNA caPCNA (L126-Y133 region accessible) Disrupted_rep Disrupted DNA Replication and Repair caPCNA->Disrupted_rep AOH1160_cancer This compound AOH1160_cancer->caPCNA High Affinity Binding Cell_death Cell Cycle Arrest & Apoptosis Disrupted_rep->Cell_death G cluster_workflow Experimental Workflow: In Vivo Efficacy start Implant Human Cancer Cells into Mice tumor_growth Allow Tumors to Establish start->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treatment Daily Oral Administration (Vehicle or this compound) randomize->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Weight monitoring->endpoint

References

AOH1160 Combination Therapy: A Comparative Analysis with Standard Chemotherapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AOH1160, a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA), has emerged as a promising therapeutic agent in oncology. Its unique mechanism of action, which involves disrupting DNA replication and repair processes in cancer cells, makes it a prime candidate for combination therapies. This guide provides a comparative analysis of this compound's performance in combination with standard chemotherapies, supported by available experimental data.

Quantitative Analysis of this compound Combinations

The synergistic effects of combining this compound with other anti-cancer agents are quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

This compound and Platinum-Based Chemotherapy

Preclinical studies have demonstrated a synergistic relationship between this compound and the platinum-based chemotherapy agent, cisplatin. This synergy is attributed to this compound's ability to block homologous recombination-mediated DNA repair, thereby sensitizing cancer cells to the DNA cross-linking damage induced by cisplatin.[1][2]

CombinationCancer TypeCell LineCombination Index (CI)Outcome
This compound + CisplatinNeuroblastomaSK-N-DZ, SK-N-AS~0.55Synergistic
This compound and PARP Inhibitors

Recent research has also explored the combination of this compound with targeted therapies like PARP inhibitors. In hepatocellular carcinoma (HCC) cells, combining this compound with the PARP inhibitor olaparib has shown synergistic effects in inhibiting cell proliferation, DNA damage repair, and cell cycle progression.

CombinationCancer TypeCell LineOutcome
This compound + OlaparibHepatocellular CarcinomaHepG2, Huh7Synergistic inhibition of proliferation, DNA damage repair, and cell cycle progression

Note: At the time of this publication, comprehensive quantitative data (Combination Index) for this compound in combination with other standard chemotherapies such as topoisomerase inhibitors (e.g., irinotecan), antimetabolites (e.g., 5-fluorouracil, gemcitabine), and taxanes (e.g., paclitaxel) is not yet available in peer-reviewed literature. The analog of this compound, AOH1996, has been suggested for use in combination with chemotherapy, but specific quantitative data on these combinations are also pending.[3]

Experimental Protocols

Clonogenic Assay for this compound and Cisplatin Synergy

The synergistic effect of this compound and cisplatin was determined using a clonogenic assay.

Cell Lines:

  • SK-N-DZ human neuroblastoma cells

  • SK-N-AS human neuroblastoma cells

Methodology:

  • Cells were seeded in appropriate culture dishes and allowed to attach overnight.

  • Cells were treated with varying concentrations of cisplatin in the presence or absence of 500 nM this compound for 18 hours.

  • Following treatment, the cells were washed twice with growth medium and cultured in fresh medium for 3 weeks to allow for colony formation. The medium was changed every 3 days.

  • After 3 weeks, the colonies were stained with 0.5% crystal violet and counted.

  • The Combination Index (CI) was calculated based on the Bliss independence model to determine the nature of the interaction between this compound and cisplatin.[2]

Signaling Pathway and Experimental Workflow Diagrams

This compound and Cisplatin Synergistic Mechanism

This diagram illustrates the synergistic mechanism of action between this compound and cisplatin, leading to enhanced cancer cell death.

cluster_this compound This compound Action cluster_Cisplatin Cisplatin Action cluster_Synergy Synergistic Effect This compound This compound PCNA PCNA This compound->PCNA Inhibits DNA_Replication DNA Replication PCNA->DNA_Replication Blocks HR_Repair Homologous Recombination Repair PCNA->HR_Repair Blocks Unrepaired_Damage Accumulation of Unrepaired DNA Damage HR_Repair->Unrepaired_Damage Repair pathway is inhibited Cisplatin Cisplatin DNA DNA Cisplatin->DNA Induces DNA_Crosslinks DNA Crosslinks DNA->DNA_Crosslinks DNA_Crosslinks->Unrepaired_Damage Apoptosis Apoptosis (Cell Death) Unrepaired_Damage->Apoptosis

Caption: Synergistic mechanism of this compound and Cisplatin.

Experimental Workflow for Clonogenic Assay

The following diagram outlines the key steps in the clonogenic assay used to assess the combination of this compound and cisplatin.

start Start seed_cells Seed Neuroblastoma Cells (SK-N-DZ or SK-N-AS) start->seed_cells treatment Treat with this compound (500 nM) and/or Cisplatin (various conc.) for 18 hours seed_cells->treatment wash Wash and Replace with Fresh Medium treatment->wash incubation Incubate for 3 Weeks (Change medium every 3 days) wash->incubation stain Stain Colonies with Crystal Violet incubation->stain count Count Colonies stain->count calculate Calculate Combination Index (CI) count->calculate end End calculate->end

Caption: Workflow of the clonogenic assay.

This compound's Impact on the PCNA-Mediated DNA Repair Pathway

This diagram details the central role of PCNA in DNA replication and repair and how this compound intervenes in this process.

cluster_PCNA_Hub PCNA as a Central Hub cluster_AOH1160_Intervention This compound Intervention cluster_Downstream_Effects Downstream Effects PCNA PCNA DNA_Polymerase DNA Polymerase PCNA->DNA_Polymerase Recruits Repair_Proteins DNA Repair Proteins (e.g., for HR) PCNA->Repair_Proteins Recruits Replication_Fork_Stalling Replication Fork Stalling PCNA->Replication_Fork_Stalling Disrupted Function HR_Inhibition Inhibition of Homologous Recombination Repair PCNA->HR_Inhibition Disrupted Function This compound This compound This compound->PCNA Inhibits DNA_Damage_Accumulation DNA Damage Accumulation Replication_Fork_Stalling->DNA_Damage_Accumulation HR_Inhibition->DNA_Damage_Accumulation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Accumulation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound's mechanism of action via PCNA inhibition.

References

In vivo validation of AOH1160's anti-tumor activity in different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

A Glimpse into the Preclinical Validation of a Novel PCNA Inhibitor

AOH1160, a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), has demonstrated significant anti-tumor activity in preclinical in vivo models of various cancer types. This guide provides a comparative overview of this compound's performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Disrupting the Hub of DNA Replication and Repair

This compound selectively targets a cancer-associated isoform of PCNA (caPCNA), a central hub for proteins involved in DNA replication and repair. By binding to caPCNA, this compound disrupts its function, leading to a cascade of events that preferentially kills cancer cells. The primary mechanisms of action include:

  • Interference with DNA Replication: this compound disrupts the coordinated process of DNA synthesis, leading to replication stress.

  • Blockade of Homologous Recombination (HR)-Mediated DNA Repair: this compound inhibits the repair of DNA double-strand breaks through the HR pathway, a critical survival mechanism for cancer cells.[1][2]

  • Induction of Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage and replication stress triggers cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[1][3]

In Vivo Anti-Tumor Activity of this compound

Preclinical studies have validated the anti-tumor efficacy of this compound in xenograft models of several cancer types. While specific quantitative data on tumor growth inhibition from publicly available resources is limited, the consistent outcome across multiple studies is a significant reduction in tumor burden.

Table 1: Summary of In Vivo Anti-Tumor Activity of this compound in Different Cancer Types

Cancer TypeCell LinesAnimal ModelThis compound DosageObserved OutcomeCitation(s)
Neuroblastoma SK-N-AS, SK-N-BE2(c)ES1e/SCID mice40 mg/kg, oral, dailySignificantly reduced tumor burden compared to vehicle control.[4]
Breast Cancer MDA-MB-468ES1e/SCID mice40 mg/kg, oral, dailySignificantly reduced tumor burden compared to vehicle control.[4]
Small Cell Lung Cancer H524ES1e/SCID mice40 mg/kg, oral, dailySignificantly reduced tumor burden compared to vehicle control.[1]

Note: The term "significantly reduced tumor burden" is based on the qualitative descriptions in the cited literature. Specific tumor growth inhibition percentages and statistical values were not available in the public search results.

Comparison with Standard of Care

Table 2: this compound in Combination with Cisplatin

Cancer TypeCell LineObservationCitation(s)
Neuroblastoma SK-N-DZThis compound sensitizes neuroblastoma cells to cisplatin treatment in vitro.[1]

This sensitizing effect suggests that this compound could potentially enhance the efficacy of existing chemotherapy regimens, allowing for lower, less toxic doses.

Experimental Protocols

The following are generalized experimental protocols based on the available information from the preclinical studies of this compound.

Animal Model and Tumor Implantation
  • Animal Model: ES1e/SCID mice, which are immunocompromised and suitable for xenograft studies, were used.[1]

  • Cell Lines: Human cancer cell lines for neuroblastoma (SK-N-AS, SK-N-BE2(c)), breast cancer (MDA-MB-468), and small cell lung cancer (H524) were utilized.[1][4]

  • Implantation: Cancer cells were implanted subcutaneously into the flanks of the mice to establish xenograft tumors.

Drug Administration
  • This compound: Administered orally via gavage at a dose of 40 mg/kg once daily.[4]

  • Vehicle Control: The control group received the vehicle solution without the active drug.

  • Treatment Duration: Treatment was typically initiated once tumors reached a palpable size and continued for a specified period, as detailed in the specific study protocols.

Assessment of Anti-Tumor Activity
  • Tumor Volume Measurement: Tumor size was measured at regular intervals using calipers, and tumor volume was calculated using a standard formula (e.g., volume = 0.5 x length x width2).

  • Toxicity Monitoring: Animal body weight was monitored regularly as an indicator of treatment-related toxicity.

  • Endpoint: Studies were concluded at a predetermined time point or when tumors in the control group reached a specified size.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to this compound.

AOH1160_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Processes cluster_2 Cellular Outcomes This compound This compound PCNA caPCNA (Cancer-Associated) This compound->PCNA Inhibits DNA_Replication DNA Replication HR_Repair Homologous Recombination Repair PCNA->DNA_Replication Essential for PCNA->HR_Repair Essential for Replication_Stress Replication Stress DNA_Replication->Replication_Stress Disruption leads to DNA_Damage DNA Double-Strand Breaks HR_Repair->DNA_Damage Inhibition leads to accumulation of Cell_Cycle_Arrest Cell Cycle Arrest Replication_Stress->Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound inhibits caPCNA, disrupting DNA replication and repair, leading to cancer cell death.

Homologous_Recombination_Pathway DSB DNA Double-Strand Break Resection DNA End Resection (MRN Complex) DSB->Resection RPA_Binding RPA Coating of ssDNA Resection->RPA_Binding RAD51_Loading RAD51 Filament Formation (BRCA1/2) RPA_Binding->RAD51_Loading Homology_Search Homology Search & Strand Invasion RAD51_Loading->Homology_Search D_Loop D-Loop Formation Homology_Search->D_Loop DNA_Synthesis DNA Synthesis & Ligation D_Loop->DNA_Synthesis Repair Repaired DNA DNA_Synthesis->Repair PCNA_Block This compound Inhibits PCNA-mediated steps PCNA_Block->RAD51_Loading Disrupts PCNA_Block->DNA_Synthesis Disrupts

Caption: The Homologous Recombination pathway for DNA repair, highlighting steps potentially disrupted by this compound.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture (Neuroblastoma, Breast, Lung) Start->Cell_Culture Implantation Subcutaneous Implantation in ES1e/SCID Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Administration (this compound or Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Repeated Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: A generalized workflow for the in vivo validation of this compound's anti-tumor activity.

Conclusion

The available preclinical data strongly suggest that this compound is a promising anti-cancer agent with a novel mechanism of action. Its ability to selectively target cancer cells and significantly inhibit tumor growth in vivo across multiple cancer types warrants further investigation. Future studies directly comparing the efficacy of this compound with standard-of-care therapies and exploring its full potential in combination regimens will be crucial in defining its clinical utility. The information presented in this guide, based on publicly accessible data, provides a foundational understanding of this compound's preclinical profile.

References

Unraveling the Transcriptional Consequences of AOH1160: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

DUARTE, Calif. – A comprehensive comparative analysis of gene expression changes induced by the novel anti-cancer agent AOH1160 reveals significant insights into its mechanism of action and potential therapeutic applications. This guide provides researchers, scientists, and drug development professionals with a detailed examination of the transcriptional landscape following this compound treatment, juxtaposed with data from its analog, AOH1996, and other potential cancer therapeutic strategies targeting Proliferating Cell Nuclear Antigen (PCNA).

This compound is a first-in-class small molecule inhibitor of PCNA, a protein essential for DNA replication and repair in cancer cells.[1][2][3] Its selective targeting of a cancer-associated isoform of PCNA (caPCNA) has positioned it as a promising candidate for a broad-spectrum cancer therapy.[1][2] This guide synthesizes available preclinical data to offer a clear comparison of its effects on gene expression.

Comparative Analysis of Gene Expression Changes

While direct, publicly available RNA-sequencing or microarray data for this compound is not yet extensively published, valuable insights can be gleaned from studies on its closely related analog, AOH1996. A recent study on Head and Neck Squamous Cell Carcinoma (HNSCC) cells treated with AOH1996 provides a foundational dataset for understanding the transcriptional impact of this class of PCNA inhibitors.

A study on the this compound analog, AOH1996, in Head and Neck Squamous Cell Carcinoma (HNSCC) cells, revealed modulation of several key pathways. The RNA-sequencing data for this study is accessible through the Gene Expression Omnibus (GEO) database under accession number GSE289770.

The following table summarizes the key signaling pathways affected by AOH1996, which are anticipated to be largely similar for this compound. A comprehensive list of differentially expressed genes would be extensive; therefore, this table focuses on the pathway-level changes.

Pathway/Gene Ontology TermDirection of ChangeKey Genes Involved (Illustrative)Implication for Cancer Therapy
DNA Damage Response UpregulationGADD45A, DDIT3, CDKN1A (p21)Induction of cell cycle arrest and apoptosis in response to DNA damage.
Cell Cycle Regulation DownregulationCDK1, CCNB1, PLK1Arrest of the cell cycle, preventing cancer cell proliferation.
Apoptosis Signaling UpregulationBAX, PUMA, NOXAPromotion of programmed cell death in cancer cells.
Transcription & RNA Processing ModulationPOLR2A, various splicing factorsInterference with fundamental cellular processes required for cancer cell survival.
Immune Response UpregulationCXCL10, CXCL11, IRF7Potential for enhancing anti-tumor immunity.

Experimental Protocols

To ensure reproducibility and facilitate further research, the following provides a detailed methodology for a representative gene expression analysis experiment based on the available literature for AOH1996.

Cell Culture and Treatment:

  • Cell Lines: Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines (e.g., FaDu, Cal27).

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • This compound/AOH1996 Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either DMSO (vehicle control) or the desired concentration of this compound or AOH1996 (e.g., 1 µM). Cells are incubated for a specified period (e.g., 24, 48 hours) before RNA extraction.

RNA Extraction and Sequencing:

  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: RNA-sequencing libraries are prepared from high-quality RNA samples using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.

Data Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed.

  • Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Differential gene expression between this compound/AOH1996-treated and control samples is determined using statistical packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

  • Pathway and Gene Ontology Analysis: Functional enrichment analysis of the differentially expressed genes is performed using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological pathways and functions.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the signaling pathway of this compound, the experimental workflow for gene expression analysis, and a comparative logical diagram.

AOH1160_Signaling_Pathway This compound This compound PCNA Proliferating Cell Nuclear Antigen (PCNA) This compound->PCNA inhibits DNA_Replication DNA Replication PCNA->DNA_Replication DNA_Repair DNA Repair (Homologous Recombination) PCNA->DNA_Repair Replication_Stress Replication Stress DNA_Replication->Replication_Stress disruption leads to DNA_Damage DNA Damage (Double-Strand Breaks) DNA_Repair->DNA_Damage inhibition leads to Replication_Stress->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest induces Apoptosis Apoptosis DNA_Damage->Apoptosis induces

Caption: this compound inhibits PCNA, disrupting DNA replication and repair, leading to cell cycle arrest and apoptosis.

Gene_Expression_Workflow Cell_Culture Cancer Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Control Vehicle Control (DMSO) Cell_Culture->Control RNA_Extraction RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, DEG, Pathway) Sequencing->Data_Analysis Results Differentially Expressed Genes & Pathways Data_Analysis->Results

Caption: Experimental workflow for analyzing this compound-induced gene expression changes.

Comparative_Therapies cluster_0 PCNA-Targeted Therapies cluster_1 Other DNA Damage Response Inhibitors This compound This compound (Direct PCNA Inhibitor) AOH1996 AOH1996 (this compound Analog) This compound->AOH1996 structurally similar to PARP_Inhibitors PARP Inhibitors (e.g., Olaparib) This compound->PARP_Inhibitors synergistic with ATR_Inhibitors ATR Inhibitors (e.g., Berzosertib) This compound->ATR_Inhibitors synergistic with

Caption: Logical comparison of this compound with its analog and other DNA damage response inhibitors.

This guide provides a foundational understanding of the gene expression changes induced by the novel PCNA inhibitor this compound. As more direct data becomes available, this resource will be updated to provide an even more comprehensive comparative analysis for the scientific community.

References

AOH1160 and Chemosensitization: A Promising Strategy to Counter Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of chemoresistance is a primary obstacle in cancer therapy, limiting the efficacy of conventional treatments. AOH1160, a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), and its next-generation analog AOH1996, are emerging as promising agents that may circumvent this challenge. While direct cross-resistance studies in a broad range of chemoresistant cell lines are not yet extensively available in the public domain, a compelling body of evidence demonstrates their ability to sensitize cancer cells to standard chemotherapeutic drugs. This guide provides a comprehensive overview of the existing data on the role of this compound and AOH1996 in the context of chemosensitization, along with detailed experimental protocols and mechanistic insights.

Overcoming Resistance by Targeting a Key Hub in DNA Replication and Repair

This compound and its analog AOH1996 selectively target a cancer-associated isoform of PCNA (caPCNA).[1] PCNA is a critical protein involved in DNA replication and repair, processes that are often dysregulated in cancer and contribute to drug resistance. The mechanism of action of this compound involves interference with DNA replication, blockage of homologous recombination-mediated DNA repair, induction of cell-cycle arrest, and apoptosis.[2] By inhibiting these fundamental processes, this compound can potentially lower the threshold for cancer cell killing by other DNA-damaging agents.

This compound and AOH1996 in Combination Therapy: Synergistic Effects with Chemotherapy

Current research highlights the significant potential of this compound and AOH1996 in combination with conventional chemotherapy. Studies have shown that these PCNA inhibitors can enhance the cytotoxic effects of platinum-based drugs and topoisomerase inhibitors.

Sensitization to Platinum-Based Agents

A notable finding is the ability of this compound to sensitize neuroblastoma cells to cisplatin.[3] This suggests that this compound could be used to re-sensitize tumors that have developed resistance to platinum-based therapies. The synergistic effect is attributed to this compound's ability to block homologous recombination, a key DNA repair pathway that cancer cells utilize to recover from cisplatin-induced DNA damage.[3]

Potentiation of Topoisomerase Inhibitors

The more metabolically stable analog, AOH1996, has been shown to sensitize cancer cells to the topoisomerase inhibitor topotecan.[4] This finding broadens the potential application of PCNA inhibitors in combination with another major class of chemotherapeutic agents.

While direct evidence of this compound's activity in cell lines with acquired resistance to drugs like doxorubicin or paclitaxel is not yet available in the reviewed literature, the strong synergistic effects with cisplatin and topotecan suggest a promising avenue for further investigation into its cross-resistance profile.

Quantitative Data Summary

The following table summarizes the key findings from studies on this compound and AOH1996 in combination with chemotherapeutic agents.

Cell LineCombination TreatmentObserved EffectReference
NeuroblastomaThis compound + CisplatinIncreased sensitivity to cisplatin[3]
Various Cancer Cell LinesAOH1996 + TopotecanIncreased sensitivity to topotecan[4]

Experimental Protocols

Chemosensitization Assay (Clonogenic Survival Assay)

This protocol describes a clonogenic survival assay to evaluate the ability of this compound to sensitize cancer cells to a chemotherapeutic agent (e.g., cisplatin).

1. Cell Culture and Plating:

  • Culture the desired cancer cell line (e.g., neuroblastoma cell line) in appropriate media and conditions.

  • Harvest exponentially growing cells and determine the cell concentration.

  • Plate a predetermined number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

2. Drug Treatment:

  • Treat the cells with varying concentrations of the chemotherapeutic agent (e.g., cisplatin) in the presence or absence of a fixed, non-toxic concentration of this compound.

  • Include control groups with no treatment, this compound alone, and the chemotherapeutic agent alone.

  • Incubate the cells with the drugs for a specified period (e.g., 24-48 hours).

3. Colony Formation:

  • After the treatment period, remove the drug-containing media, wash the cells with PBS, and add fresh, drug-free media.

  • Allow the cells to grow for 10-14 days, or until visible colonies are formed.

4. Colony Staining and Counting:

  • Aspirate the media and fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.

  • Stain the colonies with 0.5% crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing >50 cells) in each well.

5. Data Analysis:

  • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

  • Plot the surviving fraction as a function of the chemotherapeutic agent concentration to generate survival curves.

  • Determine the enhancement ratio or combination index to quantify the synergistic effect.

Visualizing the Mechanism and Workflow

This compound's Proposed Mechanism of Action in Overcoming Chemoresistance

AOH1160_Mechanism cluster_0 Chemoresistant Cancer Cell cluster_1 This compound Intervention Chemo Chemotherapy (e.g., Cisplatin) DNA_Damage DNA Damage Chemo->DNA_Damage HR_Repair Homologous Recombination Repair DNA_Damage->HR_Repair activates Survival Cell Survival & Resistance HR_Repair->Survival promotes HR_Repair->Survival Apoptosis Apoptosis This compound This compound This compound->HR_Repair blocks PCNA PCNA This compound->PCNA inhibits This compound->Apoptosis induces

Caption: this compound inhibits PCNA, blocking DNA repair and inducing apoptosis, thereby overcoming chemoresistance.

Experimental Workflow for a Chemosensitization Study

Chemosensitization_Workflow start Start cell_culture 1. Culture Cancer Cell Line start->cell_culture plating 2. Plate Cells for Clonogenic Assay cell_culture->plating treatment 3. Treat with Chemotherapy +/- this compound plating->treatment incubation 4. Incubate for Colony Formation treatment->incubation staining 5. Fix and Stain Colonies incubation->staining counting 6. Count Colonies staining->counting analysis 7. Analyze Data & Determine Synergy counting->analysis end End analysis->end

Caption: Workflow of a clonogenic assay to assess the chemosensitizing effect of this compound.

References

A Comparative Guide to the Off-Target Protein Profiling of AOH1160 in Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target protein profiling of AOH1160, a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). As a critical regulator of DNA replication and repair, PCNA is a compelling target in oncology. However, understanding the off-target interactions of therapeutic candidates like this compound is paramount for predicting potential side effects and elucidating secondary mechanisms of action. This document summarizes available data on this compound and its key alternatives, offering insights into their selectivity and potential polypharmacology.

Executive Summary

This compound is a potent inhibitor of a cancer-associated isoform of PCNA (caPCNA) and has demonstrated selective killing of various cancer cell types[1][2]. While its on-target effects leading to cell cycle arrest and apoptosis are well-documented, comprehensive quantitative data on its off-target protein interactions in human cells remains limited in publicly available literature. However, studies on its close analog, AOH1996, provide valuable insights into potential off-target activities, particularly concerning the transcription machinery. This guide compares this compound with other PCNA inhibitors, including its more metabolically stable successor AOH1996, the PIP-box inhibitor T2AA, and the peptide-based inhibitor ATX-101.

Comparison of Off-Target Profiles

Direct quantitative proteomic studies detailing the off-target profile of this compound are not extensively published. However, research on its structurally similar and more recent analog, AOH1996, reveals significant interactions with components of the transcription machinery. This suggests that this compound may have a similar off-target profile.

FeatureThis compoundAOH1996T2AAATX-101
Primary Target Cancer-associated PCNA (caPCNA)[1][2]Cancer-associated PCNA (caPCNA)[3]PCNA (PIP-box binding site)[4][5]PCNA[6]
Reported Off-Target Classes Not explicitly reported. Inferred from AOH1996 data to potentially include transcription-related proteins.Transcription machinery components, including RNA Polymerase II (RPB1)[3]Not extensively reported.Proteins involved in ER stress and redox balance[6]
Quantitative Off-Target Data Not available in public literature.Qualitative and contextual; altered association of over half of chromatin-bound PCNA-associated proteins[3].Not available in public literature.Multi-omics data suggests changes in signaling and metabolite pools; specific protein list not detailed[6].
Key Off-Target Interaction UnknownEnhanced interaction between PCNA and RPB1[3]UnknownNot specified

Signaling Pathways and Experimental Workflows

To understand the potential off-target effects of this compound, it is crucial to consider the experimental approaches used to identify protein-drug interactions. The following diagrams illustrate a conceptual signaling pathway potentially affected by off-target binding and the workflows for two key experimental methods.

G cluster_0 This compound/AOH1996 Potential Off-Target Pathway This compound This compound/AOH1996 PCNA On-Target (PCNA) This compound->PCNA Inhibition Transcription_Factors Off-Target (e.g., Transcription Factors) This compound->Transcription_Factors Potential Binding DNA_Replication DNA Replication & Repair PCNA->DNA_Replication Transcription Gene Transcription Transcription_Factors->Transcription Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Replication->Cell_Cycle_Arrest Altered_Gene_Expression Altered Gene Expression Transcription->Altered_Gene_Expression

Potential on- and off-target pathways of this compound/AOH1996.

G cluster_1 CETSA Workflow for Off-Target Identification start Treat cells with This compound or vehicle heat Apply heat gradient to induce denaturation start->heat lyse Cell lysis and separation of soluble/aggregated proteins heat->lyse quantify Quantitative Mass Spectrometry (e.g., SILAC, iTRAQ, Label-free) lyse->quantify analyze Identify proteins with altered thermal stability quantify->analyze

Cellular Thermal Shift Assay (CETSA) workflow.

G cluster_2 IP-MS Workflow for Off-Target Identification start_ip Immobilize this compound on beads (or use antibody against a known target) incubate Incubate with cell lysate start_ip->incubate wash Wash to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute ms LC-MS/MS analysis elute->ms identify Identify and quantify bound proteins ms->identify

Immunoprecipitation-Mass Spectrometry (IP-MS) workflow.

Detailed Experimental Protocols

The identification of off-target protein interactions is commonly achieved through techniques such as Cellular Thermal Shift Assay (CETSA) and Immunoprecipitation coupled with Mass Spectrometry (IP-MS).

Cellular Thermal Shift Assay (CETSA) for Off-Target Profiling

This method is based on the principle that drug binding stabilizes a protein against thermal denaturation[7][8][9].

  • Cell Culture and Treatment:

    • Culture human cancer cell lines (e.g., HCT116, U2OS) to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) or vehicle control (DMSO) for a defined period (e.g., 1-4 hours).

  • Thermal Denaturation:

    • Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Protein Extraction and Quantification:

    • Lyse the cells by freeze-thaw cycles or addition of a mild detergent.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Collect the supernatant and prepare for mass spectrometry analysis. For quantitative proteomics, methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), isobaric tags for relative and absolute quantitation (iTRAQ), or label-free quantification (LFQ) can be employed[7][10][11].

  • Data Analysis:

    • Identify and quantify proteins in the soluble fractions across the temperature gradient for both treated and control samples.

    • Proteins that show a significant shift in their melting temperature upon this compound treatment are considered potential off-targets.

Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification

This technique is used to pull down a drug's binding partners from a complex protein mixture[3][12][13].

  • Bait Preparation:

    • Affinity-based: Synthesize an this compound analog with a linker for immobilization on beads (e.g., NHS-activated sepharose).

    • Antibody-based (for known primary target): Use a high-quality antibody specific to PCNA to co-immunoprecipitate its interactome, which may be altered by this compound.

  • Cell Lysis and Incubation:

    • Lyse cultured human cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Incubate the cleared cell lysate with the prepared beads (or antibody-bead complex) overnight at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using a low pH buffer, a high salt buffer, or by competitive elution with an excess of free this compound.

  • Mass Spectrometry and Data Analysis:

    • Resolve the eluted proteins by SDS-PAGE followed by in-gel digestion, or perform in-solution digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins. Proteins significantly enriched in the this compound pulldown compared to a control (e.g., beads without the drug) are considered potential off-targets.

Conclusion

While this compound holds promise as a selective inhibitor of caPCNA, a comprehensive understanding of its off-target profile is still emerging. The available data, primarily from studies on its analog AOH1996, suggests a potential for interactions with the cellular transcription machinery. Further quantitative proteomic studies are necessary to fully delineate the off-target landscape of this compound and to accurately compare its selectivity with that of other PCNA inhibitors. The experimental protocols outlined in this guide provide a framework for conducting such essential investigations. A thorough characterization of off-target effects will be critical for the continued development and safe clinical application of this compound and next-generation PCNA inhibitors.

References

AOH1160: A Targeted Approach to Cancer Therapy with a Wide Therapeutic Window

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The small molecule AOH1160 has emerged as a promising anti-cancer agent due to its selective cytotoxicity towards a broad range of cancer cells while exhibiting minimal toxicity to non-malignant cells. This guide provides a comprehensive comparison of this compound's effects on malignant and non-malignant cell lines, supported by experimental data, detailed protocols, and visualizations of its mechanism of action and experimental workflows.

Superior Selectivity for Cancer Cells

This compound's selective anti-cancer activity stems from its unique mechanism of action. It targets a cancer-associated isoform of the Proliferating Cell Nuclear Antigen (caPCNA)[1][2][3][4]. caPCNA is ubiquitously expressed in a wide variety of cancer cells and tumor tissues but is not significantly present in non-malignant cells[1][2][3][4]. This differential expression provides a therapeutic window, allowing for the targeted killing of cancer cells with minimal impact on healthy tissues.

Studies have demonstrated that this compound selectively kills numerous types of cancer cells at sub-micromolar concentrations[1][2][3][4][5]. In contrast, it does not cause significant toxicity to a range of non-malignant cells, including human peripheral blood mononuclear cells (PBMCs), human mammary epithelial cells (hMECs), and human small airway epithelial cells (SAECs), at concentrations up to 5 µM[5].

Quantitative Comparison of Cytotoxicity

The following tables summarize the quantitative data on the cytotoxic effects of this compound on various cancer and non-malignant cell lines. The data is presented as the concentration of this compound required to inhibit cell growth by 50% (GI50).

Table 1: Effect of this compound on Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
NCI-60 Panel (Median)Various~0.330
SK-N-BE(2)cNeuroblastoma~0.15
SK-N-ASNeuroblastoma~0.30
SH-SY5YNeuroblastoma~0.25
MDA-MB-468Breast Cancer~0.20
MCF7Breast Cancer~0.40
H524Small Cell Lung Cancer~0.25
H209Small Cell Lung Cancer~0.35

Note: The GI50 values are approximated from published graphical data and should be considered indicative.

Table 2: Effect of this compound on Non-Malignant Cell Lines

Cell LineCell TypeGI50 (µM)
7SM0032Non-malignant fibroblast-like>5
PBMCsPeripheral Blood Mononuclear Cells>5
hMECsHuman Mammary Epithelial Cells>5
SAECsHuman Small Airway Epithelial Cells>5
Normal Neural Stem CellsNeural Stem CellsNot significantly affected

Mechanism of Action: Targeting caPCNA

This compound functions by interfering with DNA replication and blocking homologous recombination-mediated DNA repair specifically in cancer cells[1][2][3][4]. By binding to caPCNA, this compound disrupts the processes essential for the rapid proliferation and survival of malignant cells. This targeted disruption leads to cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells[1][2][3][4][5].

AOH1160_Mechanism_of_Action cluster_cancer_cell Cancer Cell cluster_normal_cell Non-Malignant Cell This compound This compound caPCNA caPCNA This compound->caPCNA Binds to DNA_Replication DNA Replication This compound->DNA_Replication Inhibits HR_Repair Homologous Recombination Repair This compound->HR_Repair Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Normal_PCNA Normal PCNA Normal_Replication Normal DNA Replication & Repair Normal_PCNA->Normal_Replication Normal_Cell_Cycle Normal Cell Cycle Normal_Replication->Normal_Cell_Cycle AOH1160_normal This compound AOH1160_normal->Normal_PCNA No significant binding

Caption: this compound selectively targets caPCNA in cancer cells, leading to apoptosis.

Experimental Protocols

The evaluation of this compound's cytotoxicity was primarily conducted using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells[6][7][8][9].

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

1. Reagent Preparation: a. Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. b. Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature. c. Transfer the appropriate volume of CellTiter-Glo® Buffer to the bottle containing the CellTiter-Glo® Substrate to reconstitute the reagent. d. Mix by gentle inversion or swirling until the substrate is completely dissolved.

2. Cell Plating: a. Seed cells in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium per well. b. Include control wells containing medium without cells for background luminescence measurement. c. Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.

3. Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Add the desired concentrations of this compound or vehicle control to the appropriate wells. c. Incubate the plates for the desired exposure time (e.g., 72 hours).

4. Assay Procedure: a. Equilibrate the plates to room temperature for approximately 30 minutes. b. Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well. c. Place the plates on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal. e. Record the luminescence using a plate reader.

5. Data Analysis: a. Subtract the average background luminescence from all experimental wells. b. Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. c. Calculate the GI50 values by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow start Start cell_seeding Seed cells in 96-well plates start->cell_seeding incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h treatment Add this compound at various concentrations incubation_24h->treatment incubation_72h Incubate for 72h treatment->incubation_72h add_reagent Add CellTiter-Glo® Reagent incubation_72h->add_reagent shake Shake for 2 min add_reagent->shake incubate_rt Incubate at RT for 10 min shake->incubate_rt read_luminescence Read Luminescence incubate_rt->read_luminescence data_analysis Data Analysis (Calculate GI50) read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for determining cell viability using the CellTiter-Glo® assay.

Conclusion

References

Unveiling the AOH1160-PCNA Interaction: A Comparative Guide to Biophysical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biophysical methods used to confirm and characterize the interaction between the investigational anti-cancer agent AOH1160 and its target, Proliferating Cell Nuclear Antigen (PCNA). Experimental data and detailed protocols are presented to aid in the selection of appropriate techniques for studying protein-ligand interactions.

The development of this compound, a first-in-class small molecule inhibitor of PCNA, marks a significant advancement in precision oncology.[1] this compound is designed to selectively target a cancer-associated isoform of PCNA, interfering with DNA replication and repair in tumor cells, leading to cell cycle arrest and apoptosis.[1][2][3] Confirmation of the direct binding of this compound to PCNA is crucial for understanding its mechanism of action and for the development of more potent and selective analogs. This guide details the use of Nuclear Magnetic Resonance (NMR) spectroscopy to validate this interaction and compares it with other biophysical techniques.

Quantitative Data Summary: this compound-PCNA Interaction

The following table summarizes the quantitative data obtained from various biophysical assays used to study the interaction between this compound and PCNA.

MethodParameterValueReference
NMR Spectroscopy (STD NMR) Reduction in STD of T3 in the presence of this compoundYes[1]
Thermal Shift Assay ΔTm (this compound-1LE, 10 µM)+0.5°C[4]
ΔTm (this compound-1LE, 30 µM)Not specified, but dose-dependent increase[4]
Fluorescence Polarization Inhibition of Fen1 or PIP peptide bindingNo significant inhibition observed[1]
Co-Immunoprecipitation Inhibition of Fen1 or PIP peptide bindingNo significant inhibition observed[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Saturation Transfer Difference (STD) NMR

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. Saturation Transfer Difference (STD) NMR is a specific ligand-observe experiment that can identify and characterize the binding of small molecules to large protein targets.

Experimental Protocol:

  • Sample Preparation:

    • Recombinant human PCNA is purified and buffer-exchanged into a D₂O-based phosphate buffer (e.g., 15 mM, pH 7.2).

    • A stock solution of this compound is prepared in deuterated DMSO (D₆-DMSO).

    • The final NMR sample contains PCNA (e.g., 1 µM), this compound, and a reference compound in the D₂O-based buffer.

  • Data Acquisition:

    • STD NMR experiments are performed on an NMR spectrometer.

    • Two spectra are acquired: an "on-resonance" spectrum where the protein is selectively saturated with a radiofrequency pulse, and an "off-resonance" spectrum where the pulse is applied at a frequency where no protein signals are present.

    • Saturation is transferred from the protein to the bound ligand.

  • Data Analysis:

    • The off-resonance spectrum is subtracted from the on-resonance spectrum to generate the STD spectrum.

    • Signals in the STD spectrum are indicative of protons on the ligand that are in close proximity to the protein upon binding.

    • The intensity of the STD signals can be used to map the binding epitope of the ligand.

    • In the case of this compound, a competition STD NMR experiment was performed by observing the STD signals of a known PCNA binder, 3,3',5-Triiodothyronine (T3), in the absence and presence of this compound. A reduction in the STD signal of T3 in the presence of this compound indicates that this compound competes for the same binding site.[1]

Alternative Methods for Studying this compound-PCNA Interaction

Several other biophysical techniques have been employed to complement the NMR data and provide a more comprehensive understanding of the this compound-PCNA interaction.

Thermal Shift Assay (TSA):

TSA, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Experimental Protocol:

  • Sample Preparation:

    • A solution of purified PCNA is prepared in a suitable buffer.

    • A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) is added to the protein solution.

    • This compound or its analogs are added to the protein-dye mixture at various concentrations.

  • Data Acquisition:

    • The samples are heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.

    • As the protein unfolds, the dye binds to the exposed hydrophobic regions, resulting in an increase in fluorescence.

  • Data Analysis:

    • The melting temperature (Tm) is determined by fitting the fluorescence data to a sigmoidal curve.

    • An increase in the Tm of PCNA in the presence of this compound indicates direct binding and stabilization of the protein. For an analog of this compound, this compound-1LE, a dose-dependent increase in the melting temperature of PCNA was observed, with a shift of +0.5°C at a 10 µM concentration.[4]

Fluorescence Polarization (FP):

FP is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. The binding event causes a change in the polarization of the emitted light.

Experimental Protocol:

  • Sample Preparation:

    • A fluorescently labeled peptide corresponding to a known PCNA binding partner (e.g., a PIP-box peptide) is used as the tracer.

    • A solution of purified PCNA is prepared.

    • The tracer is incubated with PCNA in the presence and absence of this compound.

  • Data Acquisition:

    • The fluorescence polarization of the samples is measured using a plate reader.

  • Data Analysis:

    • If this compound competes with the tracer for binding to PCNA, a decrease in fluorescence polarization will be observed.

    • Studies have shown that this compound does not appear to block a PIP consensus peptide from binding to PCNA in an FP assay, suggesting a potentially different mechanism of action compared to molecules that directly compete with PIP-box containing proteins.[1]

Co-Immunoprecipitation (Co-IP):

Co-IP is a technique used to study protein-protein interactions in a cellular context. It involves using an antibody to pull down a protein of interest and then identifying any interacting proteins that are also pulled down.

Experimental Protocol:

  • Cell Lysis:

    • Cells are lysed to release proteins.

  • Immunoprecipitation:

    • An antibody specific to PCNA is added to the cell lysate to form an antibody-protein complex.

    • Protein A/G beads are used to capture the antibody-protein complex.

  • Washing and Elution:

    • The beads are washed to remove non-specifically bound proteins.

    • The bound proteins are eluted from the beads.

  • Analysis:

    • The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against known PCNA interacting proteins (e.g., Fen1).

    • If this compound disrupts the interaction between PCNA and its binding partner, a decrease in the amount of the co-immunoprecipitated protein will be observed.

    • Consistent with the FP assay results, this compound did not seem to block Fen1 from binding to PCNA in a co-immunoprecipitation assay.[1]

Visualizations

STD_NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis PCNA Purified PCNA in D2O Buffer Mix Mix PCNA and this compound PCNA->Mix This compound This compound in d6-DMSO This compound->Mix OnRes On-Resonance Spectrum (Saturate Protein) Mix->OnRes OffRes Off-Resonance Spectrum (No Saturation) Mix->OffRes Subtract Subtract Spectra (Off - On) OnRes->Subtract OffRes->Subtract STD_Spectrum STD Spectrum Subtract->STD_Spectrum Result Identify this compound Protons in close proximity to PCNA STD_Spectrum->Result

Caption: Workflow for STD NMR to confirm this compound-PCNA interaction.

PCNA_Signaling_Pathway cluster_replication DNA Replication cluster_repair DNA Damage Response PCNA_Rep PCNA Pol_delta DNA Polymerase δ/ε PCNA_Rep->Pol_delta Tethers to DNA Okazaki Okazaki Fragments Pol_delta->Okazaki Synthesizes RFC RFC RFC->PCNA_Rep Loads onto DNA DNA DNA Template DNA->RFC PCNA_Repair PCNA TLS_Pol Translesion Synthesis Polymerases PCNA_Repair->TLS_Pol Recruits MMR Mismatch Repair Proteins PCNA_Repair->MMR Recruits BER Base Excision Repair Proteins PCNA_Repair->BER Recruits HR Homologous Recombination Proteins PCNA_Repair->HR Recruits DNA_Lesion DNA Lesion DNA_Lesion->PCNA_Repair This compound This compound This compound->PCNA_Rep Interferes with This compound->PCNA_Repair Interferes with

Caption: PCNA's central role in DNA replication and repair pathways.

References

A Comparative Analysis of the Therapeutic Windows of AOH1160 and AOH1996

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic windows of two investigational anticancer compounds, AOH1160 and its analog AOH1996. Both molecules are inhibitors of the Proliferating Cell Nuclear Antigen (PCNA), a protein crucial for DNA replication and repair in cancer cells. The data presented is compiled from preclinical studies and aims to offer an objective evaluation to inform further research and development.

Executive Summary

This compound and AOH1996 are potent inhibitors of a cancer-associated isoform of PCNA (caPCNA), demonstrating selective cytotoxicity towards cancer cells while sparing non-malignant cells.[1][2][3] AOH1996, a derivative of this compound, was developed to improve upon the metabolic stability and drug-like properties of the parent compound.[4][5] Preclinical data indicates that both compounds have a favorable therapeutic window, with AOH1996 showing a particularly wide margin between efficacy and toxicity.[4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and AOH1996, focusing on their in vitro cytotoxicity and in vivo efficacy and toxicity.

Table 1: In Vitro Cytotoxicity - IC50/GI50 Values in Cancer Cell Lines

CompoundCell LineCancer TypeIC50/GI50 (µM)
This compoundMultiple LinesNeuroblastoma, Breast Cancer, Small Cell Lung Cancer0.11 - 0.53[1][6]
This compoundNCI-60 PanelVarious~0.33 (Median GI50)[1]
AOH1996>70 Cell LinesVarious~0.3 (Median GI50)[4][7]

Table 2: In Vitro Toxicity - Effect on Non-Malignant Cells

CompoundCell TypeObservation
This compoundHuman PBMCs, Mammary Epithelial Cells, Small Airway Epithelial CellsNot significantly toxic up to 5 µM[1]
AOH1996Various Normal Control CellsNot significantly toxic up to 10 µM[4]

Table 3: In Vivo Efficacy and Toxicity in Animal Models

CompoundAnimal ModelDosingEfficacyToxicity
This compoundMice (Xenografts of Neuroblastoma, Breast Cancer, Small Cell Lung Cancer)40 mg/kg, daily oral gavage[6][8]Significantly reduced tumor burden[6]No significant toxicity at 2.5 times the effective dose. No deaths or significant weight loss.[1][6][9]
AOH1996Mice and Dogs (Xenografts)Not specifiedSignificantly reduced tumor burden[10]No observed side effects or toxicity even at six times the effective dose.[2][10]

Mechanism of Action and Signaling Pathways

Both this compound and AOH1996 target a cancer-associated isoform of PCNA (caPCNA), which is preferentially expressed in cancer cells.[1][2] By inhibiting caPCNA, these compounds interfere with DNA replication and block homologous recombination-mediated DNA repair, leading to cell cycle arrest and apoptosis in cancer cells.[1][8] AOH1996 has a more complex mechanism, acting as a molecular glue that enhances the interaction between PCNA and RNA polymerase II, leading to transcription-replication conflicts and subsequent cancer cell death.[11][12]

AOH1160_AOH1996_Signaling_Pathway cluster_0 Drug Action cluster_1 Cellular Target & Processes cluster_2 Cellular Outcomes This compound This compound caPCNA caPCNA (Cancer-associated PCNA) This compound->caPCNA inhibits AOH1996 AOH1996 AOH1996->caPCNA inhibits TRC Transcription-Replication Conflict AOH1996->TRC induces DNARep DNA Replication caPCNA->DNARep regulates HRR Homologous Recombination Repair caPCNA->HRR regulates CCA Cell Cycle Arrest DNARep->CCA HRR->CCA TRC->CCA Apoptosis Apoptosis CCA->Apoptosis

Figure 1: Simplified signaling pathway for this compound and AOH1996.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of findings.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of the compounds in cancer and non-malignant cell lines.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound or AOH1996 in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Use a commercial cell viability reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values using non-linear regression analysis.

Cell_Viability_Assay_Workflow cluster_workflow Experimental Workflow start Start: Seed Cells in 96-well Plates treatment Treat with Serial Dilutions of this compound/AOH1996 start->treatment incubation Incubate for 72 hours treatment->incubation reagent Add Viability Reagent incubation->reagent readout Measure Luminescence/ Fluorescence reagent->readout analysis Calculate IC50/GI50 Values readout->analysis end_node End analysis->end_node

References

Safety Operating Guide

Navigating the Disposal of AOH1160: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of AOH1160, a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management protocols. Due to the limited availability of comprehensive toxicological and ecological data, this compound should be handled as a hazardous substance.

Key Safety and Handling Data

Researchers must be familiar with the fundamental properties of this compound to ensure safe handling and disposal. The following table summarizes the available quantitative data.

PropertyValueSource
Molecular Formula C25H20N2O3Axon Medchem SDS[1]
Molecular Weight 396.44 g/mol Axon Medchem SDS[1]
Appearance Off-white solidAxon Medchem SDS[1]
Melting Point 128 °CAxon Medchem SDS[1]
Solubility in water 0.0 mg/mLAxon Medchem SDS[1]
Storage Conditions Store in a properly sealed container under the storage conditions indicated on the label.[1]Axon Medchem SDS

Procedural Guidance for this compound Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general best practices for chemical waste management and should be performed in conjunction with your institution's specific hazardous waste disposal guidelines.

Experimental Protocol: this compound Waste Disposal
  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including a lab coat, chemical-resistant gloves, and safety glasses.[1] All handling of the solid compound should be done in a chemical fume hood to prevent inhalation.[1]

  • Waste Segregation:

    • Solid Waste: Collect all disposable materials contaminated with this compound, such as weighing papers, pipette tips, and gloves, in a designated, clearly labeled hazardous waste container. The container should be compatible with the chemical and kept securely closed when not in use.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. Given its insolubility in water, aqueous solutions are not expected, but any solvent used to dissolve this compound must be considered as part of the hazardous waste stream.

    • Unused/Expired this compound: Any unused or expired solid this compound must be disposed of as hazardous chemical waste. Do not attempt to dispose of it in regular trash or down the drain.[2]

  • Container Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.

  • Storage of Waste: Store the hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.[3] Ensure secondary containment is used to prevent spills.

  • Waste Pickup Request: Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[4] Do not allow hazardous waste to accumulate in the laboratory for an extended period.[3]

  • Spill Management: In the event of a spill, wear appropriate PPE. For a dry spill, carefully sweep or vacuum the material and place it in a sealed container for disposal as hazardous waste.[1] For a solution, absorb the spill with an inert material and place the contaminated material in a sealed container for disposal.[1] Ventilate the area and decontaminate surfaces with a suitable solvent.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

AOH1160_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated disposables, unused solid this compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Step 3a: Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Step 3b: Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid storage Step 4: Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->storage pickup Step 5: Request Hazardous Waste Pickup from EHS storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The toxicological and ecological properties of this compound have not been fully investigated.[1] Therefore, it is imperative to treat this compound as hazardous and to follow all institutional and local regulations for chemical waste disposal. Always consult your institution's Environmental Health and Safety department for specific guidance.

References

Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling AOH1160

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling AOH1160, a potent, orally available small molecule inhibitor of proliferating cell nuclear antigen (PCNA). Adherence to these procedures is critical to ensure personal safety and maintain the integrity of experimental work. This compound is a cytotoxic agent that interferes with DNA replication and repair, necessitating stringent handling protocols.

Essential Safety and Handling Information

Proper handling of this compound is paramount to minimize exposure risk. The following table summarizes key quantitative data for this compound.

ParameterValueSource
Storage of Solid Compound -20°C for up to 3 years; 4°C for up to 2 yearsMedChemExpress
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 monthMedChemExpress[1]
Solubility Soluble in DMSOAxon Medchem

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound in its solid form and in solution.

1. Engineering Controls:

  • All work with this compound powder must be conducted in a certified chemical fume hood.

  • Solutions should be prepared and handled in a fume hood or a biological safety cabinet to prevent aerosolization.

2. Personal Protective Equipment:

  • Gloves: Double gloving with nitrile gloves is required. Change gloves immediately if contaminated, torn, or punctured. Regularly inspect gloves for any signs of degradation.

  • Eye Protection: Chemical safety goggles or a full-face shield must be worn at all times.

  • Lab Coat: A dedicated, disposable lab coat or a lab coat made of a low-permeability fabric is required. Cuffs should be tucked into the inner gloves.

  • Respiratory Protection: For weighing and handling the solid compound, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation of airborne particles.

Procedural Guidance for Handling this compound

Follow these step-by-step procedures to ensure safe handling of this compound throughout the experimental workflow.

Receiving and Storage:

  • Upon receipt, inspect the package for any damage or leaks. If compromised, follow institutional spill procedures.

  • Verify that the container is properly labeled.

  • Store the compound at the recommended temperature in a designated, locked, and clearly labeled area for cytotoxic agents.

Solution Preparation:

  • Perform all calculations for solution preparation before entering the designated handling area.

  • Assemble all necessary materials (e.g., solvent, vials, pipettes) within the chemical fume hood.

  • Carefully weigh the required amount of this compound powder.

  • Add the solvent to the vial containing the powder. Cap the vial and vortex or sonicate as needed to ensure complete dissolution.

  • Label the solution vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

Experimental Use:

  • When aspirating the solution, use Luer-Lok syringes to prevent accidental needle detachment.

  • After use, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol).

Disposal Plan

All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: Used gloves, lab coats, weigh boats, and other contaminated disposable materials should be placed in a designated, sealed, and labeled cytotoxic waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container for chemical waste. Do not pour down the drain.

  • Sharps: Needles and syringes should be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.

Visualizing Safe Handling and Mechanism of Action

To further clarify the procedural flow and the compound's mechanism, the following diagrams have been created.

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disp Disposal b1 Don PPE b2 Prepare Fume Hood b1->b2 b3 Weigh this compound b2->b3 b4 Prepare Solution b3->b4 c1 Conduct Experiment b4->c1 c2 Decontaminate Workspace c1->c2 d1 Segregate Waste (Solid, Liquid, Sharps) c2->d1 d2 Label Waste Containers d1->d2 d3 Dispose per Protocol d2->d3

Caption: Workflow for Safe Handling of this compound.

Mechanism_of_Action This compound This compound PCNA PCNA (Proliferating Cell Nuclear Antigen) This compound->PCNA inhibits DNA_Replication DNA Replication This compound->DNA_Replication DNA_Repair Homologous Recombination DNA Repair This compound->DNA_Repair PCNA->DNA_Replication enables PCNA->DNA_Repair enables Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest disruption leads to DNA_Repair->Cell_Cycle_Arrest inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis induces

Caption: Mechanism of Action of this compound as a PCNA Inhibitor.

References

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